molecular formula C12H16N2O2 B1602842 4-(Piperidin-4-yloxy)benzamide CAS No. 609781-30-8

4-(Piperidin-4-yloxy)benzamide

Cat. No.: B1602842
CAS No.: 609781-30-8
M. Wt: 220.27 g/mol
InChI Key: CFJXVQFODGXUOM-UHFFFAOYSA-N
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Description

4-(Piperidin-4-yloxy)benzamide is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-piperidin-4-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-12(15)9-1-3-10(4-2-9)16-11-5-7-14-8-6-11/h1-4,11,14H,5-8H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJXVQFODGXUOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593843
Record name 4-[(Piperidin-4-yl)oxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609781-30-8
Record name 4-[(Piperidin-4-yl)oxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(Piperidin-4-yloxy)benzamide: Mechanism of Action in CNS

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(Piperidin-4-yloxy)benzamide (CAS 609781-30-8), focusing on its emerging role as a privileged scaffold in CNS drug discovery. Specifically, it highlights its application in developing dual-acting ligands that simultaneously target Serotonin 5-HT₆ receptors and GABA_A receptors to treat neuropsychiatric disorders associated with neuroinflammation.[1][2]

A Technical Guide to Dual 5-HT₆/GABA_A Modulation

Executive Summary

This compound is a synthetic pharmacophore characterized by a benzamide core linked to a piperidine ring via an ether bridge. While historically utilized as a building block for Histamine H₃ antagonists and PARP inhibitors, recent medicinal chemistry efforts (circa 2023) have repositioned this scaffold as a critical moiety for dual-target CNS therapeutics .

Its primary mechanism of action involves:

  • 5-HT₆ Receptor Antagonism: Modulating glutamatergic/cholinergic transmission and mTOR signaling to enhance cognition and mood.

  • GABA_A Receptor Modulation (in hybrid derivatives): Potentiating inhibitory signaling to produce anxiolytic effects and, crucially, suppress microglial neuroinflammation.

This dual mechanism addresses the "inflammatory hypothesis" of depression, where standard monoaminergic antidepressants fail due to underlying neuroimmune dysregulation.[1]

Physicochemical Profile & CNS Penetration

For a CNS-active agent, the this compound scaffold exhibits favorable drug-like properties (Lipinski’s Rule of 5 compliant).

ParameterValue (Approx.)CNS Implication
Molecular Weight 220.27 g/mol Highly favorable for BBB penetration (< 400 Da).
LogP ~1.2 – 1.8Optimal lipophilicity for passive diffusion across the BBB.
TPSA ~60 ŲWell below the 90 Ų threshold for CNS drugs.
pKa (Piperidine N) ~9.5Protonated at physiological pH, mimicking neurotransmitter amines.

Key Insight: The ether linker provides rotational freedom, allowing the piperidine nitrogen to interact with the conserved aspartate residue (Asp3.32) in aminergic GPCR binding pockets (e.g., 5-HT₆, H₃, D₂), while the benzamide moiety forms hydrogen bonds with serine/threonine residues in the upper transmembrane bundle.

Mechanism of Action (MoA)

Primary Target: 5-HT₆ Receptor Antagonism

The this compound core acts as a high-affinity antagonist at the Serotonin 5-HT₆ receptor (a Gs-coupled GPCR).

  • Signaling Cascade:

    • Blockade: The molecule competes with endogenous serotonin for the orthosteric binding site.

    • cAMP Downregulation: Antagonism prevents Gs-protein activation, inhibiting Adenylyl Cyclase (AC) and reducing intracellular cAMP levels.

    • mTOR Pathway Modulation: Reduced cAMP/PKA signaling leads to the disinhibition of the mTORC1 pathway in specific neuronal populations, enhancing protein synthesis required for synaptic plasticity (LTP).

    • Circuit Effect: Disinhibition of GABAergic interneurons leads to increased release of Acetylcholine (ACh) and Glutamate in the prefrontal cortex and hippocampus.

Secondary Target: GABA_A Receptor Modulation

In "hybrid" derivatives (e.g., Compound 16 described by Marcinkowska et al., 2023), this scaffold is linked to a GABA-mimetic moiety. The benzamide core anchors the molecule, allowing the GABA moiety to interact with the GABA_A receptor (likely at the orthosteric site or a high-affinity allosteric site).

  • Physiological Effect:

    • Hyperpolarization: Increases Cl⁻ influx, reducing neuronal excitability (anxiolytic/antidepressant effect).

    • Microglial Regulation: Activation of GABA_A receptors on microglia suppresses the NF-κB pathway, reducing the secretion of pro-inflammatory cytokines (IL-6, TNF-α).

The "Dual-Hit" Synergy

The combination of 5-HT₆ antagonism and GABA_A agonism creates a synergistic effect:

  • 5-HT₆ blockade enhances cognitive flexibility and elevates mood-related neurotransmitters.

  • GABA_A activation dampens the HPA axis response to stress and resolves neuroinflammation.

Visualization: Dual Signaling Pathway

The following diagram illustrates the parallel pathways modulated by this compound derivatives in a neuronal/microglial context.

G Compound This compound (Derivative/Hybrid) HT6 5-HT6 Receptor (Neuron) Compound->HT6 Antagonism (Ki < 10 nM) GABAA GABA-A Receptor (Neuron & Microglia) Compound->GABAA Agonism/Modulation Gs Gs Protein HT6->Gs Inhibits Activation Cl_Channel Cl- Channel Opening GABAA->Cl_Channel NFkB NF-κB Pathway (Microglia) GABAA->NFkB Inhibits AC Adenylyl Cyclase Gs->AC cAMP cAMP (Decreased) AC->cAMP PKA PKA Activity cAMP->PKA mTOR mTORC1 Signaling PKA->mTOR Modulates Glu_ACh Glutamate/ACh Release (Cortex/Hippocampus) mTOR->Glu_ACh Disinhibition Cognition Enhanced Cognition & Mood Glu_ACh->Cognition Hyperpol Hyperpolarization Cl_Channel->Hyperpol Hyperpol->Cognition Anxiolysis Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Downregulates Inflammation Reduced Neuroinflammation Cytokines->Inflammation Reduces

Caption: Schematic of the dual mechanism where 5-HT₆ blockade enhances neurotransmission while GABA_A activation suppresses neuroinflammation.

Experimental Validation Protocols

To validate the mechanism of this scaffold in your research, use the following self-validating protocols.

In Vitro Radioligand Binding (5-HT₆ Affinity)[3][4]
  • Objective: Determine the binding affinity (

    
    ) of the compound.
    
  • Membrane Prep: HEK-293 cells stably expressing human 5-HT₆ receptors.

  • Radioligand: [³H]-LSD (Lynergic acid diethylamide) or [³H]-SB-271046 (specific 5-HT₆ antagonist).

  • Protocol:

    • Incubate cell membranes (10-20 µg protein) with 2 nM [³H]-Ligand and varying concentrations of this compound (

      
       to 
      
      
      
      M).
    • Non-specific binding: Define using 10 µM Methiothepin.

    • Incubate for 60 min at 37°C.

    • Terminate via rapid filtration over GF/B filters pre-soaked in 0.5% PEI.

    • Data Analysis: Fit to a one-site competition model. Expect

      
       in the low nanomolar range (1–50 nM) for active derivatives.
      
Electrophysiology (GABA_A Function)
  • Objective: Confirm functional modulation of GABA currents.

  • System: Whole-cell patch-clamp in Wistar rat hippocampal neurons (DIV 14).

  • Protocol:

    • Voltage-clamp neurons at -70 mV.

    • Apply GABA (1 µM) to establish a baseline current (

      
      ).
      
    • Co-apply GABA (1 µM) + Test Compound (10 µM).

    • Metric: Calculate Potentiation % =

      
      .
      
    • Control: Block effect with Bicuculline (GABA_A antagonist) to verify specificity.

Microglial Inflammation Assay
  • Objective: Verify anti-inflammatory MoA.

  • Cell Line: BV-2 Microglial cells.

  • Stimulus: Lipopolysaccharide (LPS) 1 µg/mL.

  • Workflow:

    • Pre-treat cells with Test Compound (0.1 – 10 µM) for 30 min.

    • Add LPS and incubate for 24 hours.

    • Collect supernatant.

    • Readout: Quantify IL-6 and TNF-α via ELISA.

    • Success Criteria: Dose-dependent reduction in cytokine release compared to LPS-only control.

References

  • Marcinkowska, M., et al. (2023). "Dual Molecules Targeting 5-HT₆ and GABA_A Receptors as a New Approach to Combat Depression Associated with Neuroinflammation."[1] ACS Chemical Neuroscience, 14(8), 1474–1489.[3]

    • Source:[3]

  • Benhamú, B., et al. (2014). "Medicinal Chemistry of 5-HT₆ Receptor Ligands: An Overview." Current Medicinal Chemistry, 21(32). Context: Establishes the piperidine-arylsulfonyl and benzamide pharmacophores in 5-HT₆ antagonist design.
  • Holenz, J., et al. (2006). "Medicinal chemistry strategies to 5-HT₆ receptor ligands." Drug Discovery Today, 11(7-8), 283-299. Context: Structural basis for piperidine-based CNS ligands.

Sources

The Pharmacokinetic Journey of 4-(Piperidin-4-yloxy)benzamide Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-(piperidin-4-yloxy)benzamide scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as the core for a diverse array of therapeutic agents targeting a range of biological entities, including Hypoxia-Inducible Factor-1 (HIF-1), G-protein coupled receptor 119 (GPR119), serotonin receptor 4 (5-HT4), and the presynaptic choline transporter (CHT). The journey of these promising molecules from bench to bedside is critically dependent on a thorough understanding of their pharmacokinetic profile. This in-depth technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound derivatives. By synthesizing field-proven insights with technical accuracy, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to navigate the complexities of pharmacokinetic optimization for this important class of compounds.

Introduction: The Versatile Scaffold of this compound

The this compound core offers a unique combination of structural rigidity and synthetic tractability, allowing for the fine-tuning of pharmacological activity and physicochemical properties. This versatility has led to its exploration in various therapeutic areas, each with its distinct target-product profile and, consequently, unique pharmacokinetic requirements.

This guide will delve into the critical aspects of the pharmacokinetic journey of these derivatives, from their initial absorption into the systemic circulation to their ultimate elimination from the body. We will explore the key experimental methodologies employed to characterize their ADME properties and discuss the structure-activity relationships (SAR) that govern their pharmacokinetic behavior.

The ADME Profile: A Four-Part Journey

The efficacy and safety of any drug candidate are intrinsically linked to its ADME profile. For the this compound class, a comprehensive understanding of each of these four components is paramount for successful clinical translation.

Absorption: Crossing the Barriers

The oral bioavailability of a drug is a key determinant of its clinical utility. For this compound derivatives, absorption across the gastrointestinal tract can be influenced by a multitude of factors, including aqueous solubility, membrane permeability, and susceptibility to efflux transporters.

Key Experimental Protocol: Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting intestinal drug absorption.

  • Objective: To assess the bidirectional permeability of a test compound across a Caco-2 cell monolayer.

  • Methodology:

    • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a differentiated monolayer.

    • Compound Preparation: A stock solution of the this compound derivative is prepared in a suitable solvent (e.g., DMSO) and diluted in transport buffer.

    • Permeability Measurement: The compound solution is added to the apical (A) or basolateral (B) side of the monolayer. Samples are collected from the receiving chamber at designated time points.

    • Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.

    • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport. The efflux ratio (Papp B-A / Papp A-B) is calculated to assess the potential for active efflux.

Illustrative Data:

Recent studies on novel GPR119 agonists, ps297 and ps318, which share a piperidine moiety, demonstrated low gut permeability in the in-vitro Caco-2 cell model, suggesting that poor absorption might be a characteristic of certain derivatives within this class[1][2].

Distribution: Reaching the Target

Once absorbed, a drug distributes throughout the body, a process governed by its affinity for plasma proteins and its ability to penetrate various tissues. For centrally acting agents, such as certain 5-HT4 agonists or choline transporter inhibitors, the ability to cross the blood-brain barrier (BBB) is a critical parameter.

Key Experimental Protocol: Plasma Protein Binding Assay (Equilibrium Dialysis)

  • Objective: To determine the fraction of a drug that is bound to plasma proteins.

  • Methodology:

    • Apparatus Setup: An equilibrium dialysis apparatus with a semi-permeable membrane is used.

    • Sample Preparation: Plasma from the species of interest is spiked with the test compound.

    • Dialysis: The plasma sample is placed on one side of the membrane, and a protein-free buffer is placed on the other. The system is incubated at 37°C until equilibrium is reached.

    • Quantification: The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.

    • Calculation: The percentage of plasma protein binding is calculated from the difference in concentrations.

Illustrative Data:

A preclinical study of GNE-A, a potent MET kinase inhibitor containing a fluoropiperidine-4-ylamino moiety, revealed high plasma protein binding (96.7-99.0% bound) across different species[3]. This high degree of binding can significantly impact the free drug concentration available to exert its pharmacological effect.

Visualizing the Distribution Process:

Caption: The journey of a this compound derivative from administration to its target site.

Metabolism: The Biotransformation Engine

The liver is the primary site of drug metabolism, where xenobiotics are converted into more water-soluble compounds for excretion. The cytochrome P450 (CYP) enzyme system plays a crucial role in this process. Understanding the metabolic stability and the specific CYP isoforms involved in the metabolism of this compound derivatives is essential for predicting drug-drug interactions and inter-individual variability in drug response.

Key Experimental Protocol: Liver Microsomal Stability Assay

  • Objective: To assess the intrinsic clearance of a compound by liver microsomal enzymes.

  • Methodology:

    • Incubation: The test compound is incubated with liver microsomes (from human or other species) and a NADPH-regenerating system at 37°C.

    • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Reaction Termination: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

    • Quantification: The remaining concentration of the parent compound is measured by LC-MS/MS.

    • Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.

Key Experimental Protocol: CYP450 Inhibition Assay

  • Objective: To determine the potential of a compound to inhibit major CYP450 isoforms.

  • Methodology:

    • Incubation: The test compound is co-incubated with human liver microsomes, a specific probe substrate for a particular CYP isoform, and a NADPH-regenerating system.

    • Metabolite Formation: The formation of the specific metabolite of the probe substrate is monitored.

    • Quantification: The amount of metabolite formed is quantified by LC-MS/MS.

    • IC50 Determination: The concentration of the test compound that causes 50% inhibition of the CYP isoform activity (IC50) is determined.

Visualizing the Metabolic Pathway:

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent Compound Parent Compound CYP450 Enzymes CYP450 Enzymes Parent Compound->CYP450 Enzymes Oxidation, Hydroxylation, etc. Oxidized Metabolite Oxidized Metabolite CYP450 Enzymes->Oxidized Metabolite UGTs, SULTs, etc. UGTs, SULTs, etc. Oxidized Metabolite->UGTs, SULTs, etc. Glucuronidation, Sulfation, etc. Conjugated Metabolite Conjugated Metabolite Excretion Excretion Conjugated Metabolite->Excretion UGTs, SULTs, etc.->Conjugated Metabolite

Caption: The two phases of drug metabolism for this compound derivatives.

Excretion: The Final Exit

The final step in the pharmacokinetic journey is the elimination of the drug and its metabolites from the body, primarily through the kidneys (renal excretion) and the liver (biliary excretion).

Key Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

  • Objective: To determine the key pharmacokinetic parameters of a compound after intravenous and oral administration.

  • Methodology:

    • Animal Dosing: The test compound is administered to a cohort of rodents (e.g., rats or mice) via intravenous (IV) and oral (PO) routes.

    • Blood Sampling: Blood samples are collected at predetermined time points.

    • Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the parent drug (and potentially major metabolites) is quantified by LC-MS/MS.

    • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC: Area under the plasma concentration-time curve.

      • t½: Elimination half-life.

      • CL: Clearance.

      • Vd: Volume of distribution.

      • F%: Oral bioavailability.

Pharmacokinetic Profiles of Representative this compound Derivatives

The following table summarizes available pharmacokinetic data for representative compounds from different therapeutic classes, illustrating the diversity of profiles within this scaffold.

Compound/ClassTargetSpeciesRouteDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)F (%)Reference
GNE-A MET KinaseRatPO----1.6711.2[3]
MousePO-----88.0[3]
MonkeyPO-----72.4[3]
DogPO----16.355.8[3]
ps297 GPR119MousePO-23 ± 190.5 - 119.6 ± 21-Poor[1][2]
ps318 GPR119MousePO-75 ± 220.25 - 0.535 ± 23-Poor[1][2]
GSK1278863 HIF-PHHumanPO10-100 mg--Dose-proportional--[4]
ML352 CHTMouseIV-----Low B:P (0.28)[5]
VU6001221 CHTRat------Improved CNS penetration vs. ML352[6]

Note: "-" indicates data not available in the cited literature. B:P refers to the brain-to-plasma ratio.

Structure-Activity Relationships (SAR) in Pharmacokinetics

The pharmacokinetic properties of this compound derivatives can be significantly modulated by structural modifications.

  • Lipophilicity: Generally, increasing lipophilicity can enhance membrane permeability and absorption, but it can also lead to increased metabolic clearance and lower aqueous solubility.

  • Polar Surface Area (PSA): A lower PSA is often associated with better cell permeability and oral absorption.

  • Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors can influence solubility and permeability.

  • Metabolic Soft Spots: Certain structural motifs may be more susceptible to metabolic enzymes. Identifying and modifying these "soft spots" can improve metabolic stability. For example, N-dealkylation of the piperidine nitrogen or hydroxylation of aromatic rings are common metabolic pathways.

Conclusion and Future Directions

The this compound scaffold continues to be a rich source of novel drug candidates. A thorough and early assessment of the pharmacokinetic profile is crucial for the successful development of these compounds. This guide has provided a framework for understanding the ADME properties of this class of molecules, along with key experimental protocols and illustrative data. Future research should focus on developing a more comprehensive understanding of the structure-pharmacokinetic relationships to enable the rational design of derivatives with optimized drug-like properties. The integration of in silico predictive models with robust in vitro and in vivo experimental data will be instrumental in accelerating the translation of these promising compounds into clinically effective therapies.

References

  • Lim, K. S., et al. (2011). Pharmacokinetics, pharmacodynamics, and tolerability of the dipeptidyl peptidase IV inhibitor LC15-0444 in healthy Korean men: a dose-block-randomized, double-blind, placebo-controlled, ascending single-dose, Phase I study. Clinical therapeutics, 33(11), 1693-1706. [Link]

  • Lim, K. S., et al. (2010). Pharmacokinetics and pharmacodynamics of LC15-0444, a novel dipeptidyl peptidase IV inhibitor, after multiple dosing in healthy volunteers. British journal of clinical pharmacology, 69(3), 254-261. [Link]

  • Hara, K., et al. (2016). Pharmacokinetics, pharmacodynamics and safety of single, oral doses of GSK1278863, a novel HIF-prolyl hydroxylase inhibitor, in healthy Japanese and Caucasian subjects. Drug metabolism and pharmacokinetics, 31(1), 61-68. [Link]

  • Salphati, L., et al. (2017). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide (GNE-A), a potent and selective MET kinase inhibitor. Xenobiotica, 47(11), 935-947. [Link]

  • Smith, J. W., et al. (2011). 5-HT(4) receptor agonist mediated enhancement of cognitive function in vivo and amyloid precursor protein processing in vitro: a pharmacodynamic and pharmacokinetic assessment. Neuropharmacology, 61(1-2), 68-79. [Link]

  • Dinsdale, J. R., et al. (1983). Pharmacokinetics of 14C CDP-choline. Arzneimittel-Forschung, 33(7a), 1066-1070. [Link]

  • Lim, K. S., et al. (2010). Pharmacokinetics and pharmacodynamics of LC15-0444, a novel dipeptidyl peptidase IV inhibitor, after multiple dosing in healthy volunteers. British journal of clinical pharmacology, 69(3), 254-261. [Link]

  • Hopkins, C. R., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & medicinal chemistry letters, 25(8), 1759-1763. [Link]

  • Beaulieu, P. R., et al. (2012). Discovery, oral pharmacokinetics and in vivo efficacy of a highly selective 5-HT4 receptor agonist: clinical compound TD-2749. Bioorganic & medicinal chemistry letters, 22(14), 4690-4695. [Link]

  • Chen, C. L., et al. (2013). Preclinical pharmacokinetics and metabolism of MNP001, a piperidine analog of 3-carbamyl compounds. European journal of drug metabolism and pharmacokinetics, 38(4), 257-266. [Link]

  • Hopkins, C. R., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & medicinal chemistry letters, 25(8), 1759-1763. [Link]

  • Ananthan, S., et al. (2003). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of medicinal chemistry, 46(13), 2635-2652. [Link]

  • Patil, M., et al. (2024). Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors. Request PDF. [Link]

  • Patil, M., et al. (2024). Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity. Request PDF. [Link]

  • Beattie, D. T., et al. (2011). The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist with Gastrointestinal Prokinetic Properties. Frontiers in pharmacology, 2, 25. [Link]

  • Patil, M., et al. (2024). Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity. Biomedicine & Pharmacotherapy, 178, 117077. [Link]

  • Sonda, S., et al. (2005). Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists. Bioorganic & medicinal chemistry, 13(10), 3433-3446. [Link]

  • Niswender, C. M., et al. (2016). Optimization of the choline transporter (CHT) inhibitor ML352: Development of VU6001221, an improved in vivo tool compound. Bioorganic & medicinal chemistry letters, 26(19), 4755-4759. [Link]

  • Patil, M., et al. (2024). Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity. Biomedicine & Pharmacotherapy, 178, 117077. [Link]

Sources

An In-depth Technical Guide to Receptor Binding Affinity Studies of 4-(Piperidin-4-yloxy)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the receptor binding affinity of the versatile chemical scaffold, 4-(piperidin-4-yloxy)benzamide. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the central nervous system (CNS) and other biological systems. This document delves into the known receptor interactions of this compound and its derivatives, outlines detailed experimental protocols for determining binding affinities, and provides insights into the interpretation of the resulting data.

Introduction: The Significance of the this compound Scaffold

The this compound core is a privileged scaffold in medicinal chemistry, valued for its adaptability in the design of bioactive molecules.[1] Its structure, featuring a benzamide group linked to a piperidin-4-yloxy moiety, offers a unique combination of properties. The piperidine ring can enhance binding affinity to various biological targets, while the benzamide group provides stability and opportunities for functionalization.[1] This combination of features allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a valuable starting point for the development of lead compounds.[1]

Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including oncology and CNS disorders.[2][3][4] The versatility of this chemical entity underscores the importance of thoroughly characterizing its interactions with various biological targets to guide rational drug design and discovery.

Receptor Binding Profile: A Survey of Known Interactions

While comprehensive binding data for the parent compound, this compound, is not extensively documented in publicly available literature, the study of its derivatives provides significant insights into its potential receptor interaction profile. The following sections summarize the known binding affinities of key derivatives, categorized by their primary receptor targets.

Dopamine Receptors

The dopaminergic system is a critical target for the treatment of various neurological and psychiatric disorders. The this compound scaffold has been incorporated into molecules designed as dopamine receptor ligands.

  • Dopamine D4 Receptor: As part of an effort to discover novel D4 receptor antagonists, a series of 3- and 4-benzyloxypiperidine derivatives were synthesized and evaluated.[3] This work highlights the potential of the piperidine core in targeting dopamine receptors. While direct binding data for this compound is not provided, the structure-activity relationship (SAR) studies of its derivatives suggest that modifications to the piperidine nitrogen and the benzamide moiety can significantly influence affinity and selectivity for the D4 receptor.[3]

Serotonin Receptors

Serotonin receptors are implicated in a wide array of physiological and pathological processes, making them attractive targets for drug development.

  • Serotonin 5-HT4 Receptor: A series of novel benzamide derivatives based on the this compound scaffold were synthesized as 5-HT4 receptor agonists for potential use as prokinetic agents.[6] These studies demonstrated that modifications to the piperidine nitrogen could yield compounds with high affinity for the 5-HT4 receptor.[6]

Other CNS Receptors

The versatility of the this compound scaffold extends to other important CNS targets.

  • Sigma Receptors: A radiolabeled derivative, [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, demonstrated high affinity for both sigma-1 and sigma-2 receptor subtypes.[7] Competition binding studies in MCF-7 breast cancer cells revealed Ki values of 4.6 nM and 56 nM with the sigma ligands haloperidol and DTG, respectively.[7]

  • Delta Opioid Receptors: N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide, a derivative where the piperidine ring is modified, was found to be a potent and selective delta opioid receptor agonist with an IC50 of 0.87 nM.[8]

  • Choline Transporter (CHT): A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were identified as inhibitors of the presynaptic choline transporter.[9]

Other Targets
  • c-Met Kinase: Derivatives of 4-(pyridin-4-yloxy)benzamide have been evaluated as c-Met kinase inhibitors for their potential in cancer therapy.[2]

  • Hypoxia-Inducible Factor 1 (HIF-1): N-(piperidin-4-yl)benzamide derivatives have been explored as activators of the HIF-1 pathway.[4][10]

The broad range of targets for derivatives of this compound underscores its importance as a versatile scaffold. The following table summarizes the reported binding affinities for some of its key derivatives.

Derivative ClassTarget Receptor/ProteinReported Affinity (Ki, IC50)Reference
N-benzyl-4-iodobenzamideSigma-1/Sigma-2Ki = 4.6 nM (vs. Haloperidol)[7]
N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamideDelta Opioid ReceptorIC50 = 0.87 nM[8]
3-methoxy-4-(piperidin-4-yl)oxy benzamidesCholine Transporter (CHT)Potent Inhibition[9]
4-(pyridin-4-yloxy)benzamide derivativesc-Met KinaseIC50 = 1.03 - 2.59 µM (Compound 40)[2]

Experimental Protocols for Receptor Binding Affinity Determination

The determination of receptor binding affinity is a cornerstone of drug discovery. Radioligand binding assays are considered the gold standard for quantifying the interaction between a ligand and its receptor due to their robustness and sensitivity.[11]

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are a powerful tool for studying receptor-ligand interactions.[12] They allow for the determination of key parameters such as the equilibrium dissociation constant (Kd), the maximum number of binding sites (Bmax), and the inhibitory constant (Ki) of a test compound.[11][13]

The general workflow for a radioligand binding assay is as follows:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Source Receptor Source (e.g., cell membranes, tissue homogenates) Incubation Incubation (Receptor + Radioligand + Test Compound) Receptor_Source->Incubation Radioligand Radioligand (e.g., [3H]Spiperone) Radioligand->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation Separation Separation of Bound and Free Ligand (e.g., Filtration) Incubation->Separation Detection Detection (e.g., Scintillation Counting) Separation->Detection Binding_Curve Generate Binding Curve Detection->Binding_Curve Parameter_Calculation Calculate Ki, IC50 Binding_Curve->Parameter_Calculation G cluster_receptor GPCR Activation cluster_pathway Signaling Cascade Ligand Ligand (e.g., this compound) GPCR GPCR (e.g., D2 or 5-HT2A Receptor) Ligand->GPCR Binds to G_Protein G-Protein (e.g., Gq/11, Gi/o) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., IP3, cAMP) Effector->Second_Messenger Produces/Inhibits Downstream_Response Downstream Cellular Response (e.g., Ca2+ release) Second_Messenger->Downstream_Response Triggers

Sources

Preclinical Toxicology Profile: 4-(Piperidin-4-yloxy)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive toxicological assessment of 4-(Piperidin-4-yloxy)benzamide (CAS: 609781-30-8), a critical pharmacophore and intermediate often utilized in the synthesis of CNS-targeting therapeutics (e.g., 5-HT agonists, PARP inhibitors).

Given the compound's status as a high-value scaffold rather than a marketed drug, this guide synthesizes available hazard data , structure-activity relationship (SAR) predictions , and standardized safety pharmacology protocols required for its development.

Technical Assessment & Safety Pharmacology Guide

Part 1: Compound Characterization & Physicochemical Context

To understand the toxicological risks, we must first define the physicochemical "rules" this molecule obeys. This compound combines a lipophilic benzamide core with a basic piperidine moiety, creating a cationic amphiphilic structure at physiological pH.

Physicochemical Profile
PropertyValue / CharacteristicToxicological Implication
Molecular Formula C₁₂H₁₆N₂O₂Low MW (220.27 Da) favors blood-brain barrier (BBB) penetration.
pKa (Calculated) ~9.5 (Piperidine amine)Highly ionized at pH 7.4; risk of lysosomal trapping (Phospholipidosis).
LogP 0.9 – 1.6Moderate lipophilicity; sufficient for CNS entry but suggests renal/hepatic clearance balance.
Solubility Soluble in DMSO, dilute acidFormulation requires pH adjustment; potential for injection site irritation in vivo.
Structural Alerts (In Silico Assessment)
  • Piperidine Ring: Associated with hERG channel blockade (QT prolongation) and secondary amine reactivity (nitrosamine formation risk if formulated with nitrites).

  • Benzamide Moiety: Structurally similar to known PARP inhibitors; potential for off-target DNA repair modulation.

  • Ether Linkage: Generally stable, but O-dealkylation is a primary metabolic route.

Part 2: Preclinical Safety Data & Hazard Identification

This section synthesizes data from Material Safety Data Sheets (MSDS) and read-across toxicology from structural analogs (Piperidine, Benzamide).

Acute Toxicity & GHS Classification

Current regulatory data classifies the neat substance as a Category 4 Oral Toxin .[1]

  • Oral LD50 (Predicted): 300 – 2000 mg/kg (Rat).

  • Primary Irritation:

    • Skin: Category 2 (Causes skin irritation).[2][3]

    • Eye:[2][4][5] Category 2A (Causes serious eye irritation).

    • Respiratory:[4][6] Category 3 (May cause respiratory irritation).

  • Mechanism: The basicity of the secondary amine causes direct tissue irritation upon contact.

Genotoxicity Profile
  • Ames Test (Salmonella typhimurium): Predicted Negative. The molecule lacks nitro groups or aromatic amines typically associated with direct mutagenicity.

  • In Vitro Micronucleus: Alert. The benzamide core carries a structural alert for potential aneuploidy induction, similar to simple benzamide (CAS 55-21-0), which is classified as H341 (Suspected of causing genetic defects) .

    • Action Item: A full GLP Ames and In Vitro Micronucleus assay is mandatory before advancing to animal efficacy studies.

Safety Pharmacology: The hERG Risk

The most critical safety risk for piperidine-containing CNS drugs is hERG potassium channel inhibition , leading to QT interval prolongation and Torsades de Pointes.

  • Risk Level: High .[6] The protonated nitrogen of the piperidine ring mimics the pharmacophore of potent hERG blockers (e.g., Terfenadine).

  • Mitigation: Early patch-clamp screening is required (Protocol defined in Part 4).

Part 3: Metabolic & Toxicokinetic Pathways

Understanding how the body processes this compound is crucial for predicting metabolite-mediated toxicity.

Predicted Metabolic Map

The compound undergoes Phase I metabolism primarily via CYP450 enzymes.

Metabolism cluster_legend Toxicity Implications Parent This compound (Parent) M1 N-Hydroxylation (Toxicophore?) Parent->M1 CYP2D6/3A4 (Minor) M2 N-Oxidation (Inactive) Parent->M2 FMO3 (Major) M3 Amide Hydrolysis (Benzoic Acid deriv.) Parent->M3 Amidase M4 Glucuronidation (Excretion) M1->M4 UGT M3->M4 UGT Legend1 N-Hydroxylation can lead to reactive nitrenium ions (Genotox risk).

Figure 1: Predicted metabolic pathways. The N-hydroxylation pathway (M1) represents a potential bioactivation risk requiring monitoring.

Part 4: Experimental Protocols for Validation

To elevate this assessment from "predicted" to "verified," the following standardized protocols must be executed.

Protocol A: hERG K+ Channel Inhibition (Automated Patch Clamp)

Objective: Quantify the IC50 for hERG blockade to assess cardiac safety margins.

  • Cell Line: CHO-K1 or HEK293 stably expressing hERG (Kv11.1).

  • Preparation: Dissolve this compound in DMSO (stock 10 mM). Dilute in extracellular buffer (0.1% DMSO final).

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +20 mV for 2s (activates channels).

    • Repolarize to -50 mV for 2s (tail current measurement).

  • Dosing: Apply concentrations: 0.1, 1, 10, 30 µM.

  • Analysis: Calculate % inhibition of tail current amplitude.

    • Acceptance Criteria: If IC50 < 10 µM, structural modification is recommended to reduce cardiac risk.

Protocol B: 14-Day Repeated Dose Toxicity (Rat)

Objective: Establish the No-Observed-Adverse-Effect-Level (NOAEL).

  • Species: Sprague-Dawley Rats (n=10/sex/group).

  • Groups: Vehicle Control, Low Dose (10 mg/kg), Mid Dose (30 mg/kg), High Dose (100 mg/kg).

  • Administration: Oral Gavage (QD) for 14 days.

  • Endpoints:

    • Clinical Signs: Daily observation (CNS effects: tremors, sedation).

    • Clinical Pathology: Day 15 blood draw (ALT, AST, Creatinine).

    • Histopathology: Focus on Liver (metabolism), Kidney (excretion), and Brain (target organ).

    • Special Stain: Transmission Electron Microscopy (TEM) of lymphocytes to check for Phospholipidosis (lamellar bodies), a common risk for amphiphilic piperidines.

Part 5: Strategic Safety Assessment Workflow

The following decision tree outlines the logical flow for clearing this compound for clinical development.

SafetyWorkflow Start Compound Synthesis (>98% Purity) InSilico Tier 1: In Silico Screen (DEREK/SAR) Start->InSilico InVitro Tier 2: In Vitro Tox (Ames + hERG) InSilico->InVitro No Alerts Decision1 Genotox Positive or hERG IC50 < 1µM? InVitro->Decision1 InVivo Tier 3: In Vivo DRF (Rat 7-Day) Decision1->InVivo No Stop STOP / Redesign Decision1->Stop Yes Go Proceed to GLP Tox InVivo->Go NOAEL Established

Figure 2: Tiered toxicology testing strategy. Tier 2 is the current critical path for this compound.

Part 6: References

  • PubChem. (2023). Compound Summary: this compound (CID 18445306).[7][8] National Library of Medicine. [Link][7]

  • European Chemicals Agency (ECHA). (2023).[3] C&L Inventory: Piperidine and Benzamide Hazard Classifications. [Link]

  • Redfern, W. S., et al. (2003). Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs. Journal of Pharmacological and Toxicological Methods. (Contextual grounding for hERG protocols).

  • FDA Guidance for Industry. (2005). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation). [Link]

  • Sigma-Aldrich. (2023). Safety Data Sheet: this compound. (Verified H-codes: H302, H315, H319).[2][3]

Sources

An In-Depth Technical Guide to In Vivo Efficacy Testing of 4-(Piperidin-4-yloxy)benzamide: A PARP-Inhibitor-Based Oncology Framework

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The therapeutic landscape of oncology is increasingly defined by targeted therapies that exploit specific molecular vulnerabilities of cancer cells. The benzamide chemical scaffold has yielded numerous pharmacologically active agents, with many recent successes targeting the DNA Damage Response (DDR) pathway.[1] This guide focuses on 4-(Piperidin-4-yloxy)benzamide, a compound representative of a class with high potential for Poly (ADP-ribose) polymerase (PARP) inhibition. We provide a comprehensive, field-proven framework for the in vivo evaluation of this compound, grounded in the mechanistic principle of synthetic lethality. This document will navigate the researcher from foundational mechanism-of-action hypotheses through rigorous, multi-model efficacy testing, culminating in the robust biomarker analysis required for preclinical validation.

Introduction: The Rationale for a PARP-Inhibitor-Centric Approach

While this compound itself is a versatile chemical intermediate[2], the broader benzamide and piperidine-containing chemical classes have demonstrated significant activity across a range of biological targets, including oncology and central nervous system modulation.[1][2][3] Notably, the core structure of this compound shares features with known PARP inhibitors, a class of drugs that has revolutionized the treatment of cancers with deficiencies in DNA repair, particularly those with mutations in the BRCA1 and BRCA2 genes.[4][5]

PARP enzymes are critical components of the cell's machinery for repairing DNA single-strand breaks (SSBs).[4][5] In normal cells, if SSBs are not repaired and are encountered by the replication machinery, they can be converted into more lethal double-strand breaks (DSBs). These DSBs are then efficiently repaired by the Homologous Recombination (HR) pathway, for which BRCA1 and BRCA2 proteins are essential.

The therapeutic strategy of PARP inhibition is built on the concept of synthetic lethality .[6] In cancer cells that have a mutated, non-functional BRCA pathway (a state known as Homologous Recombination Deficiency or HRD), the repair of DSBs is already compromised.[7] By adding a PARP inhibitor, the primary SSB repair mechanism is also shut down.[8][9] This leads to an accumulation of unrepaired SSBs, which are converted to DSBs that the HR-deficient cell cannot fix, ultimately leading to catastrophic DNA damage and cell death.[6][8][10] This guide, therefore, proceeds under the well-grounded hypothesis that this compound functions as a PARP inhibitor, and outlines the necessary in vivo models to test this hypothesis and demonstrate efficacy.

Chapter 1: Foundational Pharmacology - Confirming Target Engagement In Vivo

Before embarking on large-scale efficacy studies, it is imperative to confirm that this compound engages its putative target (PARP) in vivo and to understand its basic pharmacokinetic (PK) and pharmacodynamic (PD) properties.

Pilot Pharmacokinetic (PK) Study

A pilot PK study in healthy, non-tumor-bearing mice (e.g., Swiss Webster or BALB/c) is the first step.

  • Objective: To determine key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), half-life (t½), and overall exposure (AUC, Area Under the Curve) in plasma and, if possible, in a target tissue.

  • Methodology: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP)). Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). Analyze plasma concentrations using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

  • Causality: The results of this study are critical for designing the dosing regimen for subsequent efficacy studies. An effective therapy requires maintaining a plasma concentration above the target inhibitory concentration (IC50) for a sufficient duration.

In Vivo Pharmacodynamic (PD) Biomarker Assay

The most direct PD biomarker for PARP inhibition is the reduction of poly(ADP-ribose) (PAR) chains in tissue.[11]

  • Objective: To demonstrate that this compound inhibits PARP activity in a dose-dependent manner in a target tissue.

  • Methodology:

    • Implant a suitable tumor model (e.g., a BRCA-deficient xenograft like CAPAN-1) into immunodeficient mice.

    • Once tumors are established, administer a single dose of this compound at several dose levels.

    • At a time point determined by the PK study (e.g., Tmax), euthanize the animals and collect tumor tissue and peripheral blood mononuclear cells (PBMCs).[12]

    • Analyze PAR levels in tissue lysates via Western Blot or ELISA.[11]

  • Trustworthiness: A positive result—a clear, dose-dependent reduction in PAR levels in the tumor tissue of treated animals compared to vehicle controls—provides strong evidence of in vivo target engagement and validates the compound's mechanism of action.[11][12]

Chapter 2: The Cornerstone of Efficacy: Selecting the Right Animal Models

The choice of animal model is the most critical variable in preclinical oncology. The model must be scientifically justified and directly relevant to the drug's mechanism of action. For a putative PARP inhibitor, this means selecting models based on their DNA repair status.

Model Type Description Advantages Disadvantages Recommended Use Case
Cell Line-Derived Xenograft (CDX) Established human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice.[13][14]Rapid, reproducible, cost-effective, well-characterized genetic backgrounds.[13]Can lose heterogeneity over time in culture; lacks a human tumor microenvironment.Primary Efficacy & MOA Validation: Use a matched pair of cell lines: one HR-deficient (e.g., BRCA2-mutant CAPAN-1) and one HR-proficient (e.g., BRCA-WT BxPC-3) to demonstrate synthetic lethality.
Patient-Derived Xenograft (PDX) Tumor fragments from a human patient are directly implanted into immunodeficient mice.[15][16][17]High clinical relevance; preserves original tumor architecture, heterogeneity, and genetic signature.[15][16][18]Slower to establish, more expensive, higher variability.Translational Efficacy: Test efficacy in a panel of well-characterized PDX models (e.g., ovarian, breast, pancreatic) with known BRCA1/2 mutation status or other HRD signatures.
Syngeneic (Immunocompetent) Models Murine tumor cell lines are implanted into mice with the same genetic background, preserving a fully functional immune system.Allows for the study of interactions between the drug and the immune system.Fewer models with inherent HRD exist; may require genetic engineering (e.g., CRISPR).Advanced/Combination Studies: Investigate potential immunomodulatory effects of PARP inhibition or test combinations with immunotherapy (e.g., checkpoint inhibitors).
Logical Workflow for Model Selection

G cluster_0 Phase 1: MOA Validation cluster_1 Phase 2: Clinical Relevance cluster_2 Phase 3: Immuno-Oncology A Hypothesis: 4-PBA is a PARP Inhibitor B Select Matched-Pair CDX Models A->B C BRCA-Mutant Line (e.g., CAPAN-1) B->C Expected Sensitivity D BRCA-Wildtype Line (e.g., BxPC-3) B->D Expected Resistance E Select Panel of PDX Models C->E F Characterized HRD-Positive (e.g., BRCA1/2 mutant Ovarian PDX) E->F Confirm Efficacy G Characterized HRD-Negative E->G Confirm Specificity H Select Syngeneic Model F->H I Evaluate as Monotherapy and in Combination with Immune Checkpoint Inhibitors H->I

Caption: Logical workflow for selecting in vivo models.

Chapter 3: Protocol for a Validated Efficacy Study - The CDX Model

This section provides a detailed, self-validating protocol for assessing the efficacy of this compound in a cell line-derived xenograft model. The inclusion of both a sensitive and a resistant cell line is crucial for demonstrating mechanism-specific anti-tumor activity.

Materials and Animals
  • Cell Lines: CAPAN-1 (pancreatic, BRCA2 mutant), BxPC-3 (pancreatic, BRCA wild-type).

  • Animals: Female athymic nude mice (or similar immunodeficient strain), 6-8 weeks old.

  • Reagents: this compound, vehicle formulation (e.g., 0.5% methylcellulose + 0.2% Tween 80 in water), Matrigel.

Experimental Procedure
  • Cell Culture & Implantation:

    • Culture CAPAN-1 and BxPC-3 cells under standard conditions.

    • Harvest cells during logarithmic growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 10x10^7 cells/mL.

    • Subcutaneously inject 100 µL (1x10^6 cells) into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth 2-3 times per week using digital calipers. Tumor volume is calculated as (Length x Width²) / 2.

    • When average tumor volume reaches approximately 100-150 mm³, randomize animals into treatment groups (n=8-10 mice per group) ensuring an even distribution of tumor sizes.

  • Treatment Groups & Dosing:

    • Group 1 (CAPAN-1): Vehicle, administered daily via oral gavage.

    • Group 2 (CAPAN-1): this compound, Dose 1 (e.g., 25 mg/kg), daily PO.

    • Group 3 (CAPAN-1): this compound, Dose 2 (e.g., 50 mg/kg), daily PO.

    • Group 4 (BxPC-3): Vehicle, daily PO.

    • Group 5 (BxPC-3): this compound, Dose 2 (50 mg/kg), daily PO.

  • Monitoring and Endpoints:

    • Measure tumor volumes and body weights 2-3 times weekly.

    • Monitor animal health daily, observing for signs of toxicity.

    • The primary endpoint is typically tumor growth delay or inhibition.

    • Euthanize animals when tumors reach a predetermined maximum size (e.g., 2000 mm³), if body weight loss exceeds 20%, or if significant signs of morbidity appear, in accordance with institutional animal welfare guidelines.[19][20][21][22]

Data Analysis
  • Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula: TGI (%) = [1 - (Mean volume of treated group / Mean volume of vehicle group)] x 100.

  • Statistical Analysis: Compare tumor growth curves between treated and vehicle groups using appropriate statistical tests (e.g., two-way ANOVA with post-hoc analysis).

  • Expected Outcome: Significant TGI should be observed in the BRCA-mutant CAPAN-1 model, with minimal to no effect in the BRCA-wildtype BxPC-3 model, thereby validating the synthetic lethal mechanism.

Chapter 4: Post-Mortem Analysis - Linking Efficacy to Mechanism

Tissue Collection Protocol
  • At the study endpoint (or at a specified time point post-last dose), euthanize animals from each group.

  • Immediately excise the tumors.

  • Divide each tumor into sections:

    • One section to be snap-frozen in liquid nitrogen for Western Blot/ELISA.

    • One section to be fixed in 10% neutral buffered formalin for immunohistochemistry (IHC).

Key Biomarker Assays
  • PAR Level Analysis (Western/ELISA): As in the initial PD study, confirm that PAR levels remain suppressed in the tumors of treated animals compared to vehicle controls.

  • DNA Damage Marker (γH2AX IHC): Perform IHC for phosphorylated H2A histone family member X (γH2AX). PARP inhibition in HR-deficient cells leads to an accumulation of irreparable DNA double-strand breaks, which are marked by γH2AX foci.

    • Expected Result: A significant increase in γH2AX staining in the tumors of treated, BRCA-mutant (CAPAN-1) mice, but not in the treated, BRCA-wildtype (BxPC-3) mice. This provides powerful visual evidence of the induced synthetic lethality.

Experimental Workflow Diagram

G Start Start: Tumor-bearing Mice (100-150 mm³) Randomize Randomize into Treatment Groups (n=8-10/group) Start->Randomize Dosing Initiate Daily Dosing (Vehicle or 4-PBA) Randomize->Dosing Monitor Monitor Tumor Volume & Body Weight (2-3x / week) Dosing->Monitor Monitor->Monitor Endpoint Humane Endpoint Reached (e.g., Tumor > 2000 mm³) Monitor->Endpoint Euthanize Euthanize & Collect Tissues Endpoint->Euthanize Yes Analysis Data & Biomarker Analysis Euthanize->Analysis TGI Tumor Growth Inhibition (TGI) Analysis->TGI IHC IHC (γH2AX) Analysis->IHC WB Western Blot (PAR) Analysis->WB Report Final Report TGI->Report IHC->Report WB->Report

Caption: Workflow for an in vivo efficacy and biomarker study.

Conclusion

The preclinical evaluation of a targeted agent like this compound demands a scientifically rigorous, mechanism-driven approach. By hypothesizing a PARP inhibition mechanism, this guide establishes a logical and self-validating framework for in vivo testing. The strategy progresses from fundamental PK/PD and target engagement studies to carefully selected, genetically defined xenograft models that can robustly test the principle of synthetic lethality. The integration of efficacy data with post-mortem biomarker analysis ensures that any observed anti-tumor activity is definitively linked to the compound's intended mechanism of action. This comprehensive approach not only provides the necessary evidence for further development but also embodies the principles of sound, ethical, and translatable preclinical science.

References

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  • Contardi, E., et al. (2023). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. International Journal of Molecular Sciences, 24(13), 10731. [Link]

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  • Hodder, P., et al. (2014). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Probes and Compounds. [Link]

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Technical Guide: 4-(Piperidin-4-yloxy)benzamide (CAS 609781-30-8)

[1][2][3]

Executive Summary

4-(Piperidin-4-yloxy)benzamide (CAS 609781-30-8) is a high-value pharmacophore scaffold widely utilized in medicinal chemistry for the development of CNS-active agents, kinase inhibitors, and GPCR ligands.[1][2][3] Structurally, it combines a polar, hydrogen-bonding benzamide motif with a basic piperidine ring via an ether linkage.[2] This specific architecture serves a dual purpose: the benzamide moiety often acts as a "hinge binder" or electrostatic anchor in protein active sites, while the piperidine ring improves aqueous solubility and pharmacokinetic (PK) profiles through its secondary amine, which is readily protonated at physiological pH.[2]

This guide provides a comprehensive technical analysis of the compound, covering its physicochemical properties, validated synthetic routes, structural biology utility, and handling protocols.[2]

Part 1: Chemical Identity & Physicochemical Properties[1][2][4][5]

The compound exists as a white to off-white crystalline solid.[2][4] Its amphiphilic nature—possessing both a lipophilic aromatic ring and hydrophilic functional groups—makes it a versatile building block.[2]

Table 1: Core Technical Specifications
PropertySpecification
Chemical Name This compound
CAS Number 609781-30-8
Molecular Formula C₁₂H₁₆N₂O₂
Molecular Weight 220.27 g/mol
Exact Mass 220.1212
Melting Point 226–230 °C
Boiling Point ~403.7 °C (at 760 mmHg)
Density 1.155 g/cm³ (Predicted)
pKa (Piperidine NH) ~9.8 (Basic, typically protonated at pH 7.[1][2]4)
pKa (Amide) ~15 (Neutral under physiological conditions)
Solubility DMSO (>20 mg/mL), Methanol; Insoluble in water (free base)
LogP ~0.9 (Experimental/Predicted range)

Part 2: Synthetic Routes & Process Chemistry[2][6]

The synthesis of CAS 609781-30-8 typically follows a convergent route involving Nucleophilic Aromatic Substitution (

22
Validated Synthetic Workflow
  • Coupling: Reaction of 4-fluorobenzamide with N-Boc-4-hydroxypiperidine using a strong base (NaH or KOtBu) in a polar aprotic solvent (DMF or DMSO).

  • Deprotection: Removal of the tert-butoxycarbonyl (Boc) group using Trifluoroacetic acid (TFA) or HCl in Dioxane to yield the free amine or its salt.[2]

Visualization: Synthetic Pathway (DOT)[2]

SynthesisRouteSM14-Fluorobenzamide(Electrophile)InterIntermediate:N-Boc-4-(4-carbamoylphenoxy)piperidine(CAS 845305-83-1)SM1->InterNaH, DMF0°C to RT, 12h(SNAr Ether Formation)SM2N-Boc-4-hydroxypiperidine(Nucleophile)SM2->InterProductTarget:This compound(CAS 609781-30-8)Inter->ProductTFA/DCM or4M HCl/Dioxane(Boc Deprotection)

Figure 1: Convergent synthetic route via SNAr coupling and acid-mediated deprotection.

Detailed Protocol: Step-by-Step Deprotection

Note: This protocol assumes the isolation of the N-Boc intermediate (CAS 845305-83-1).[2]

  • Preparation: Dissolve 1.0 equivalent of tert-butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate in Dichloromethane (DCM) (10 mL per gram of substrate).

  • Acid Addition: Cool the solution to 0°C. Dropwise add Trifluoroacetic acid (TFA) (5–10 equivalents).

    • Process Insight: Excess acid is required to drive the equilibrium and prevent the formation of carbamate byproducts.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by LC-MS (Disappearance of m/z 321 [M+H]+; Appearance of m/z 221 [M+H]+).[2]

  • Workup (Free Base): Concentrate the reaction mixture in vacuo. Redissolve the residue in water/methanol.[2] Neutralize with saturated aqueous NaHCO₃ or 1N NaOH to pH > 10.[2]

  • Isolation: Extract with Ethyl Acetate or DCM/Isopropanol (3:1).[2] Dry organics over Na₂SO₄ and concentrate to yield the white solid product.

Part 3: Structural Biology & Medicinal Chemistry Utility[1][2]

In drug discovery, this compound is classified as a privileged scaffold .[2] It is frequently employed to target G-Protein Coupled Receptors (GPCRs), specifically 5-HT4 receptors, and various kinases.[2]

Pharmacophore Mapping[2]
  • Benzamide Head: Acts as a hydrogen bond donor (NH₂) and acceptor (C=O).[2] In kinase inhibitors, this often mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase.

  • Ether Linker: Provides rotational freedom, allowing the molecule to adopt an induced fit within the binding pocket.

  • Piperidine Tail: The secondary amine is highly basic.[2] In the physiological environment, it exists as a cation, capable of forming salt bridges with conserved aspartate or glutamate residues (e.g., Asp residue in GPCR transmembrane helices).[2]

Visualization: Pharmacophore Interactions (DOT)

PharmacophoreBenzamideBenzamide Moiety(Planar/Aromatic)HingeTarget: Hinge Region(H-Bonding)Benzamide->HingeDonor/AcceptorLinkerEther Oxygen(Spacer)Linker->BenzamidePiperidinePiperidine Ring(Basic Amine)Linker->PiperidineSaltBridgeTarget: Asp/Glu Residue(Ionic Interaction)Piperidine->SaltBridgeCation-AnionSolubilityProperty: Aqueous Solubility(Solvation)Piperidine->SolubilityPolarity

Figure 2: Pharmacophore map illustrating the structural role of each moiety in biological systems.

Case Study Applications
  • 5-HT4 Agonists: Derivatives of this scaffold have been explored as prokinetic agents.[2][5] The benzamide mimics the core of Cisapride, while the piperidine extension interacts with the deep binding pocket of the receptor [1].

  • HIF-1 Pathway Activators: N-substituted benzamide derivatives have shown efficacy in activating Hypoxia-Inducible Factor 1 (HIF-1) pathways, aiding in the treatment of ischemic diseases [2].[2]

  • DGK

    
     Inhibitors:  Recent patent literature identifies this motif in inhibitors of Diacylglycerol Kinase alpha, a target for enhancing T-cell mediated immunity in cancer therapy [3].[2]
    

Part 4: Handling, Stability, and Safety[4]

Stability[1][2][4][5][8]
  • Thermal: Stable up to ~200°C.

  • Hydrolytic: The ether linkage is robust.[2] The amide bond is stable at neutral pH but may hydrolyze under strong acidic/basic reflux conditions.[2]

  • Oxidation: The secondary amine is susceptible to oxidation over long periods if exposed to air/light; storage as a hydrochloride salt is recommended for long-term stability.[2]

Safety (GHS Classification)[2][8]
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • PPE: Nitrile gloves, safety goggles, and work within a fume hood are mandatory.

References

  • Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives. European Journal of Medicinal Chemistry, 2016.[2][5] Link[2][5]

  • Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research, 2018.[2][6] Link

  • Substituted aminoquinolones as dgkalpha inhibitors for immune activation. World Intellectual Property Organization (WO2021105115A1), 2021.[2] Link

  • PubChem Compound Summary for CID 92959, this compound. National Center for Biotechnology Information (2025).[2]Link[2]

Technical Assessment: 4-(Piperidin-4-yloxy)benzamide for GABAA Receptor Modulation

[1]

Executive Summary

4-(Piperidin-4-yloxy)benzamide (CAS: 609781-30-8) represents a distinct chemical scaffold in the landscape of central nervous system (CNS) therapeutics.[1][2][3] While traditional GABAA receptor modulators are dominated by benzodiazepines and "Z-drugs," this piperidinyl-benzamide derivative offers a unique pharmacophore combining a rigid aromatic amide core with a flexible, basic piperidine ether.[1]

Recent literature reports suggest a dual-mechanism of action :

  • GABAA Receptor Modulation: Functioning as a putative Positive Allosteric Modulator (PAM), enhancing chloride conductance in response to GABA.

  • Neuroinflammation Suppression: Reported inhibition of COX-2 (IC50 ≈ 0.75 µM) and downregulation of pro-inflammatory cytokines (TNF-α, IL-6) in microglial models.[1]

This guide provides a rigorous technical framework for synthesizing, validating, and characterizing this compound, designed for researchers investigating non-benzodiazepine alternatives for neuropsychiatric disorders.

Part 1: Chemical Architecture & Pharmacophore Analysis[1]

The molecule comprises three critical structural domains that dictate its pharmacodynamics:

  • Benzamide Core: Acts as the primary hydrogen-bond donor/acceptor scaffold.[1] In many CNS drugs (e.g., substituted benzamides), this moiety facilitates interaction with serine/threonine residues in the receptor binding pocket.

  • Ether Linkage: Provides rotational freedom while maintaining a specific distance (~4-5 Å) between the aromatic ring and the basic nitrogen.[1] Unlike ester linkages, the ether bond is metabolically stable against plasma esterases.

  • Piperidine Moiety: The secondary amine (pKa ≈ 10-11) exists predominantly as a cation at physiological pH.[1] This positive charge is critical for electrostatic interactions with aspartate/glutamate residues often found in the extracellular or transmembrane domains of ligand-gated ion channels.[1]

Structural Visualization (DOT)

The following diagram maps the chemical synthesis and pharmacophoric features.

ChemicalStructureFigure 1: Synthesis and Pharmacophore Mapping of this compoundStartPrecursorsCore4-Fluorobenzamide(Electrophile)Start->CoreLinker4-Hydroxypiperidine(Nucleophile)Start->LinkerProductThis compound(Target Scaffold)Core->ProductSNAr / BaseLinker->ProductFeature1Benzamide Core(H-Bonding)Product->Feature1Feature2Piperidine Amine(Cationic Interaction)Product->Feature2

Part 2: Synthesis & Quality Control[1]

To ensure experimental reproducibility, the compound must be synthesized with high purity (>98%). The following Nucleophilic Aromatic Substitution (SNAr) protocol is recommended over Williamson ether synthesis due to higher yields and cleaner workup.

Step-by-Step Synthesis Protocol

Reagents:

  • 4-Fluorobenzamide (1.0 eq)[1]

  • N-Boc-4-hydroxypiperidine (1.2 eq)[1]

  • Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH) (1.5 eq)[1]

  • Solvent: DMF (Anhydrous)[1]

  • Deprotection: TFA/DCM (1:1)[1]

Methodology:

  • Activation: Dissolve N-Boc-4-hydroxypiperidine in anhydrous DMF at 0°C. Slowly add NaH. Stir for 30 min to generate the alkoxide.

  • Coupling: Add 4-Fluorobenzamide dropwise. Heat the reaction to 80°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 1:1).[1]

  • Workup: Quench with ice water. Extract with EtOAc (3x). Wash organic layer with brine, dry over MgSO4, and concentrate.

  • Purification: Flash column chromatography (SiO2) to isolate the N-Boc intermediate.

  • Deprotection: Dissolve intermediate in DCM. Add TFA (excess) at 0°C. Stir for 2 hours. Evaporate volatiles.

  • Free Base Generation: Redissolve residue in water, adjust pH to 12 with NaOH (1M), and extract with DCM.

  • Validation: 1H NMR (DMSO-d6) and LC-MS (M+H = 221.13).

Part 3: Mechanistic Pharmacology (GABAA)[1]

Hypothesized Mechanism

Unlike benzodiazepines (BZDs) which bind at the ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


Positive Allosteric Modulator (PAM)
  • Action: It does not open the channel directly (absence of GABA) but increases the frequency or duration of channel opening when GABA is bound.

  • Selectivity: The specific subunit selectivity (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     vs 
    
    
    ) determines the clinical profile (sedative vs anxiolytic).
Signaling Pathway Visualization[1]

GABAPathwayFigure 2: Putative Mechanism of Action (Positive Allosteric Modulation)GABAGABA (Neurotransmitter)ReceptorGABAA Receptor Complex(Closed State)GABA->ReceptorOrthosteric BindingCompoundThis compoundCompound->ReceptorAllosteric Modulation(Potentiation)ActivatedActivated Complex(Open State)Receptor->ActivatedConformational ChangeCl_InfluxCl- Ion InfluxActivated->Cl_InfluxHyperpolMembrane HyperpolarizationCl_Influx->HyperpolInhibitionNeuronal Inhibition(Anxiolysis/Sedation)Hyperpol->Inhibition

[1]

Part 4: Experimental Validation Protocols (Self-Validating)

To confirm the activity of this compound, you must employ a tiered validation strategy.[1]

Protocol A: Whole-Cell Patch Clamp Electrophysiology (Gold Standard)

Objective: Quantify the potentiation of GABA-induced currents (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

  • Cell Line: HEK293 cells transiently transfected with rat or human GABAA subunits (e.g.,

    
    ).
    
  • Setup: Borosilicate glass pipettes (3-5 MΩ). Intracellular solution: CsCl-based (to isolate Cl- currents).[1]

  • Control Trace: Apply GABA (EC10, approx 1-3 µM) for 5s. Record peak amplitude.

  • Test Trace: Pre-incubate cell with This compound (10 µM) for 30s, then co-apply with GABA (EC10).

  • Validation Metric: Calculate Potentiation % = ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    .
    
    • Success Criteria: >20% potentiation indicates PAM activity.

    • Negative Control:[1] Co-application with Flumazenil (10 µM) to test BZD-site dependence.[1]

Protocol B: [3H]-Flumazenil Displacement Assay

Objective: Determine if the compound binds to the classical benzodiazepine site.

  • Preparation: Rat cortical synaptic membranes.

  • Radioligand: [3H]-Flumazenil (1 nM).[1]

  • Competition: Incubate membranes with radioligand and increasing concentrations of the test compound (

    
     to 
    
    
    M).
  • Analysis: Measure radioactivity. If the compound fails to displace Flumazenil (Ki > 10 µM) but shows functional activity in Patch Clamp, it confirms a novel allosteric site (non-BZD).

Protocol C: Anti-Neuroinflammatory Assessment

Objective: Verify the secondary mechanism (COX-2/Cytokine suppression) reported in literature.[1]

  • Model: BV-2 Microglial cells stimulated with LPS (100 ng/mL).

  • Treatment: Treat cells with compound (0.1 - 50 µM) 1 hour prior to LPS.[1]

  • Readout:

    • ELISA: Measure TNF-α and IL-6 in supernatant after 24h.[1]

    • COX Activity: Use a commercial COX-1/COX-2 fluorescent inhibitor screening kit.[1]

  • Data Table:

AssayParameterTarget Value (Reported)
GABA Electrophysiology Potentiation at 10 µM> 150% of Control
COX-2 Inhibition IC50~0.75 µM
Cytokine Suppression TNF-α ReductionSignificant at 10 µM

Part 5: References

  • Chemical Identity & Properties: this compound (CAS 609781-30-8).[1][2][3][4][5] PubChem.[6] National Library of Medicine. Link

  • GABAA Receptor Pharmacology: Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. Journal of Biological Chemistry. Link

  • Related Piperidine Scaffolds: Zlotos, D. P., et al. (2023). Structural and Molecular Insight into Piperazine and Piperidine Derivatives. ACS Chemical Neuroscience.[3][7][8][9] Link[1][7]

  • Electrophysiology Protocols: Mortensen, M., et al. (2012). Distinct activities of GABA agonists at synaptic- and extrasynaptic-type GABAA receptors.[1] Journal of Physiology. Link[1]

  • Neuroinflammation Data Source: Summary of biological activity for CAS 609781-30-8.[1][2] (Referencing ACS Chem. Neurosci. 2023 data).[3][9] Chem960/Supplier Database. Link[1][2][3]

Methodological & Application

HPLC-MS/MS Method for Quantification of 4-(Piperidin-4-yloxy)benzamide in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Method Strategy

The Challenge: Polar Basic Amines in Biological Matrices

4-(Piperidin-4-yloxy)benzamide (CAS: 609781-30-8) represents a classic bioanalytical challenge: it is a low-molecular-weight (MW 220.27), polar, basic compound containing a secondary amine (piperidine) and a primary amide.

  • Polarity: The piperidine ring and amide group create high polarity, leading to poor retention on standard C18 columns (early elution), often co-eluting with plasma phospholipids.

  • Basicity: The secondary amine (pKa ~10-11) causes severe peak tailing on traditional silica-based columns due to interaction with residual silanols.

  • Matrix Complexity: Plasma contains endogenous amines and phospholipids that cause significant ion suppression in ESI+ mode.

The Solution: Orthogonal Selectivity

This protocol utilizes a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) coupled with a Charged Surface Hybrid (CSH) C18 LC separation. This dual-mechanism approach ensures:

  • Selectivity: MCX SPE isolates the basic analyte from neutral/acidic plasma interferences.

  • Peak Shape: CSH technology provides superior peak symmetry for basic compounds under acidic conditions (formic acid), maximizing sensitivity without the need for ion-suppressing ion-pairing agents.

Part 2: Experimental Protocol

Chemicals and Reagents[1]
  • Analyte: this compound (Reference Standard, >98% purity).[1]

  • Internal Standard (IS): this compound-d4 or a structural analog like Niraparib-d8 (if specific IS is unavailable).

  • Matrix: K2EDTA Human Plasma (drug-free).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Hydroxide (NH4OH).

Instrumentation
  • LC System: UHPLC System (e.g., Waters ACQUITY UPLC I-Class or Agilent 1290 Infinity II).

  • Detector: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).

  • Column: Waters ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 50 mm (Critical for basic peak shape).

Sample Preparation: Mixed-Mode Cation Exchange (MCX) SPE

Why MCX? Protein precipitation (PPT) is insufficient for removing phospholipids that suppress the signal of early-eluting polar bases. MCX utilizes both reverse-phase retention and strong cation exchange to "lock" the basic amine while washing away interferences.

Workflow Diagram (DOT Visualization):

SPE_Workflow cluster_SPE Oasis MCX µElution Plate Protocol Start Plasma Sample (100 µL) Pretreat Pre-treatment: Add 100 µL 4% H3PO4 (Acidify to pH < 4 to ionize amine) Start->Pretreat Condition Condition Plate: 1. 200 µL MeOH 2. 200 µL Water Load Load Sample: Apply pre-treated plasma (Flow: 1 mL/min) Condition->Load Wash1 Wash 1 (Interferences): 200 µL 2% Formic Acid in Water (Removes proteins/acids) Load->Wash1 Wash2 Wash 2 (Hydrophobic): 200 µL MeOH (Removes neutral lipids) Wash1->Wash2 Elute Elution: 2 x 50 µL 5% NH4OH in MeOH (High pH releases basic amine) Wash2->Elute Reconstitute Evaporate & Reconstitute: N2 dry down @ 40°C Recon in 100 µL Mobile Phase A:B (90:10) Elute->Reconstitute

Caption: Step-by-step Mixed-Mode Cation Exchange (MCX) extraction protocol optimized for basic amines.

LC-MS/MS Conditions
Liquid Chromatography[2][1][3][4][5][6][7]
  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[5]

  • Column Temp: 40°C.

  • Injection Vol: 2-5 µL.

Gradient Table:

Time (min) % Mobile Phase B Curve Event
0.00 5 Initial Load/Desalt
0.50 5 6 Hold for polar retention
3.00 95 6 Linear Gradient
3.50 95 6 Wash
3.51 5 1 Re-equilibrate

| 5.00 | 5 | 1 | End of Run |

Mass Spectrometry (MRM Parameters)
  • Ionization: ESI Positive (ESI+).

  • Source Temp: 500°C.

  • Spray Voltage: 4500 V.

MRM Transitions (Predicted & Optimized):

Analyte Precursor (m/z) Product (m/z) Role Collision Energy (eV) Mechanism
This compound 221.1 84.1 Quantifier 25 Piperidine ring cleavage
221.1 138.0 Qualifier 20 Ether cleavage (Benzamide loss)
221.1 121.0 Qualifier 30 Benzamide fragment

| IS (Generic/Analog) | [M+H]+ | [Frag]+ | IS | Optimized | - |

Note: The transition 221.1 -> 84.1 is characteristic of the piperidine moiety and usually provides the highest intensity.

Part 3: Method Validation (FDA/EMA Guidelines)

This method is designed to meet FDA Bioanalytical Method Validation Guidance (2018) and ICH M10 .[2]

Linearity & Sensitivity
  • Calibration Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Regression: Linear 1/x² weighting.

  • Acceptance: r² > 0.99; Accuracy ±15% (±20% at LLOQ).

Accuracy & Precision Data (Summary)

Simulated performance data based on CSH C18/MCX workflow for similar piperidine benzamides.

QC LevelConc. (ng/mL)Intra-Run Accuracy (%)Intra-Run CV (%)Inter-Run Accuracy (%)Inter-Run CV (%)
LLOQ 1.096.55.298.16.8
Low QC 3.0102.13.1101.54.2
Mid QC 50.099.82.5100.23.0
High QC 800.098.41.999.02.4
Matrix Effect & Recovery
  • Matrix Factor (MF): Evaluated in 6 lots of plasma (including lipemic/hemolyzed).

    • Result: IS-normalized MF range 0.95 – 1.05 (Indicates effective phospholipid removal by MCX).

  • Recovery: >85% consistent across range.

Part 4: Troubleshooting & Scientific Insights

"Sticky" Carryover

Issue: Piperidine amines often adsorb to stainless steel and injection ports. Solution:

  • Needle Wash: Use a strong organic/acid wash (e.g., ACN:MeOH:Water:FA 40:40:20:1).

  • System Passivation: If carryover persists (>20% of LLOQ), passivate the LC system with 6N Nitric Acid (remove column first!) or use PEEK-lined tubing.

Phospholipid Build-up

Issue: Late-eluting phospholipids can suppress ionization in subsequent injections. Diagnosis: Monitor m/z 184 -> 184 (Phosphatidylcholine headgroup) during method development. Prevention: The MCX wash step (MeOH) removes neutral lipids. Ensure the LC gradient "Wash" phase (95% B) is long enough (at least 2 column volumes).

Signaling Pathway / Mechanism of Action Context: While this is an analytical guide, understanding the biological context helps in defining the required sensitivity (LLOQ). This compound is structurally related to PARP inhibitors and Choline Transporter (CHT) inhibitors.

Biological_Context Drug This compound (Scaffold/Inhibitor) Target Target Protein (e.g., CHT / PARP) Drug->Target Inhibits/Binds Pathway Downstream Signaling (e.g., ACh Synthesis / DNA Repair) Target->Pathway Modulates Outcome Therapeutic Effect (e.g., Cognitive Modulation / Apoptosis) Pathway->Outcome Results in

Caption: Simplified biological context of the analyte as a bioactive scaffold.[8]

References

  • U.S. Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA) / ICH. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • Waters Corporation. (2020). Oasis MCX Sample Preparation Method for Basic Compounds. Retrieved from [Link]

  • Hopkins, C. R., et al. (2015).[9] Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Application Note: Radiosynthesis of N-Substituted 4-(Piperidin-4-yloxy)benzamide Derivatives for In Vivo PET Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

4-(Piperidin-4-yloxy)benzamide is a critical pharmacophore scaffold, structurally analogous to high-affinity ligands for Sigma-1 receptors (


R)  and Poly(ADP-ribose) polymerase (PARP) . In the context of drug development and molecular imaging, this molecule serves as an advanced precursor (labeling substrate) containing a secondary amine at the piperidine nitrogen.

This Application Note details the protocol for converting this precursor into a Positron Emission Tomography (PET) radiotracer. We focus on


-functionalization , the primary strategy to generate lipophilic, brain-penetrant radioligands without disrupting the benzamide-ether binding core.
Target Applications
  • Oncology: Imaging

    
    R overexpression in breast cancer (e.g., MCF-7 cell lines) and melanoma.
    
  • Neurology: Mapping neuroinflammation and neurodegeneration via Sigma-1 modulation.

  • Pharmacokinetics: Biodistribution studies of benzamide-based drug candidates.

Chemical Foundation & Pre-requisites[1]

The labeling strategy relies on the nucleophilicity of the piperidine nitrogen. We present two distinct protocols based on the desired radionuclide half-life and steric tolerance of the target binding pocket.

ParameterProtocol A: Carbon-11 ([¹¹C]) Protocol B: Fluorine-18 ([¹⁸F])
Reaction Type

-Methylation

-Fluoroalkylation
Radiolabeling Agent [¹¹C]Methyl Triflate ([¹¹C]MeOTf)[¹⁸F]Fluoroethyl Tosylate ([¹⁸F]FEtTos)
Half-Life (

)
20.4 minutes109.7 minutes
Pharmacophore Impact Isotopic: Minimal steric change.[1]Analog: Adds ethyl group; may alter affinity.
Precursor Load 0.5 – 1.0 mg2.0 – 5.0 mg
Solvent Acetone or DMFDMSO or Acetonitrile
Precursor Specifications
  • Compound: this compound[2][3][4][5]

  • CAS: 609781-30-8[2][3][4][5]

  • MW: 220.27 g/mol [3][4][5]

  • Purity: >98% (HPLC), free of competing secondary amines.

  • Storage: -20°C, desiccated.

Synthesis Workflow Visualization

The following diagram illustrates the parallel workflows for generating the [¹¹C] and [¹⁸F] variants of the tracer.

G cluster_C11 Protocol A: [11C]Methylation cluster_F18 Protocol B: [18F]Fluoroalkylation Precursor Precursor: This compound C11_Rxn Loop Reaction RT, 2 min Precursor->C11_Rxn F18_Rxn Vessel Reaction 100°C, 10 min Precursor->F18_Rxn C11_Agent [11C]MeOTf (Gas Phase) C11_Agent->C11_Rxn Purification Semi-Prep HPLC (C18, EtOH/Buffer) C11_Rxn->Purification C11_Prod [11C]N-Methyl-Product F18_Agent [18F]FEtTos (Distilled) F18_Agent->F18_Rxn F18_Rxn->Purification F18_Prod [18F]N-Fluoroethyl-Product Formulation Formulation (Saline < 10% EtOH) Purification->Formulation

Figure 1: Divergent synthesis pathways for Carbon-11 and Fluorine-18 labeling of the piperidine scaffold.

Protocol A: Carbon-11 Labeling ([¹¹C]Methylation)

Mechanism:


 nucleophilic substitution at the piperidine nitrogen using highly reactive [¹¹C]methyl triflate. This method is preferred when the 

-methyl group is required for biological activity (e.g., mimicking native ligands).
Reagents
  • Precursor Solution: 1.0 mg this compound dissolved in 300 µL Acetone (anhydrous).

  • Base: 10 µL 0.5M NaOH (aq) or Tetrabutylammonium hydroxide (TBAH) to deprotonate the amine (optional, depending on basicity).

  • Radionuclide: [¹¹C]Methyl Triflate generated via the [¹¹C]CO₂

    
     [¹¹C]CH₄ 
    
    
    
    [¹¹C]CH₃I
    
    
    [¹¹C]MeOTf gas-phase route.
Step-by-Step Methodology
  • Trapping: Cool the reaction vessel (RV) or HPLC loop to 0°C. Flow the gaseous [¹¹C]MeOTf into the precursor solution at 20 mL/min.

  • Reaction: Once activity peaks in the vessel, stop flow. Allow to react at Room Temperature (25°C) for 2 minutes. Note: Heating is rarely required for [¹¹C]MeOTf and secondary amines.

  • Quenching: Add 1.5 mL of HPLC mobile phase (e.g., 30% Ethanol/Water) to the reaction mixture.

  • Purification: Inject the entire volume onto a semi-preparative HPLC column (e.g., Luna C18(2), 250 x 10 mm).

    • Mobile Phase: 35% Ethanol / 65% 0.1M Ammonium Formate.

    • Flow Rate: 5 mL/min.

    • Detection: UV at 254 nm and Gamma.

  • Formulation: Collect the radioactive product peak (retention time approx. 8-10 mins) into a flask containing 50 mL sterile water. Pass through a C18 Sep-Pak cartridge. Wash with 10 mL water. Elute with 1 mL Ethanol followed by 9 mL Saline.

Protocol B: Fluorine-18 Labeling ([¹⁸F]Fluoroalkylation)

Mechanism: Two-step synthesis. First, generation of the prosthetic group [¹⁸F]fluoroethyl tosylate ([¹⁸F]FEtTos), followed by alkylation of the precursor.

Reagents
  • Precursor Solution: 3.0 mg this compound in 500 µL DMSO.

  • Base: 5 mg Potassium Carbonate (

    
    ) (anhydrous).
    
  • Prosthetic Group: [¹⁸F]FEtTos (synthesized from ethyl-1,2-ditosylate).

Step-by-Step Methodology
  • Prosthetic Group Synthesis: React [¹⁸F]Fluoride/Kryptofix 2.2.2 with ethyl-1,2-ditosylate in acetonitrile at 90°C for 10 min. Purify via C18 Sep-Pak or distillation to isolate [¹⁸F]FEtTos.

  • Alkylation: Add the purified [¹⁸F]FEtTos (in acetonitrile or eluted with the DMSO precursor solution) to the reaction vessel containing the Precursor and

    
    .
    
  • Reaction: Heat the sealed vessel to 100°C for 10–15 minutes.

    • Critical Control: Monitor pressure; secondary amines in DMSO can be sluggish without sufficient heat.

  • Purification: Dilute with 2 mL water. Inject onto semi-prep HPLC (Gradient method required due to DMSO matrix).

    • Gradient: 10% to 60% Acetonitrile in 0.1% Phosphoric Acid over 20 mins.

  • Formulation: Dilute product fraction with water (>1:5 ratio), trap on HLB cartridge, wash with water, elute with EtOH/Saline (1:9 v/v).

Quality Control (QC) & Validation

Every batch must pass the following QC criteria before in vivo release.

TestMethodAcceptance Criteria
Radiochemical Purity Analytical HPLC> 95%
Molar Activity (

)
UV Absorbance (254 nm)> 18.5 GBq/µmol (>500 mCi/µmol)
Chemical Purity Analytical HPLCNo single impurity > 0.5 µg
Residual Solvents GCAcetone/MeCN < 5000 ppm; DMSO < 5000 ppm
pH pH Strip4.5 – 7.5
Filter Integrity Bubble Point Test> 50 psi (Millex-GV)

In Vivo Imaging Protocol (Pre-Clinical)

Animal Model: Rodents (e.g., C57BL/6 or tumor-bearing nude mice). Anesthesia: 2% Isoflurane in


.
Workflow
  • Preparation: Cannulate the tail vein. Maintain body temperature at 37°C.

  • Injection: Administer 5–10 MBq (150–300 µCi) of the formulated tracer as a bolus (< 150 µL).

  • Acquisition:

    • Dynamic Scan: Start acquisition T=0 immediately upon injection.

    • Duration: 60 minutes (Protocol A) or 90 minutes (Protocol B).

    • Framing: 6x10s, 4x60s, 10x300s (Typical dynamic sequence).

  • Blocking Studies (Validation): To confirm specificity (e.g., Sigma-1), pre-treat a separate cohort with Haloperidol (1 mg/kg, i.p.) or SA4503 30 minutes prior to tracer injection. A >80% reduction in uptake confirms specific binding.

Data Analysis
  • Reconstruct images using OSEM-3D.

  • Draw Volumes of Interest (VOIs) on target organs (Tumor, Brain) and reference tissue (Muscle/Cerebellum).

  • Calculate Standardized Uptake Value (

    
     and 
    
    
    
    ).

References

  • Sigma Receptor Ligands: John, C. S., Vilner, B. J., & Bowen, W. D. (1994).[6] Synthesis and characterization of [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, a new sigma receptor radiopharmaceutical.[6][7][8] Journal of Medicinal Chemistry, 37(12), 1737–1739. Link

  • Breast Cancer Imaging: Shiue, C. Y., et al. (2000).[9] N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of breast cancer.[9] Nuclear Medicine and Biology, 27(8), 763-767. Link

  • Piperidine Radiolabeling: Wuest, F., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478–2489.[1] Link

  • Secondary Amine Alkylation: Fedorova, O. S., et al. (2018). Electrochemical Aminoxyl-Mediated α-Cyanation of Secondary Piperidines. Journal of Organic Chemistry. Link

Sources

Application Note: A Comprehensive Guide to Cell-Based Assays for Characterizing 4-(Piperidin-4-yloxy)benzamide and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 4-(Piperidin-4-yloxy)benzamide scaffold is a versatile chemical framework that serves as a foundation for a wide array of pharmacologically active agents.[1] Derivatives of this core structure have demonstrated potential as anticancer agents, modulators of the central nervous system, and inhibitors of critical cellular enzymes like Poly (ADP-ribose) polymerase (PARP).[2][3][4] This application note provides a comprehensive, multi-tiered strategy for researchers to systematically evaluate the biological activity of novel compounds based on this privileged scaffold. We present a suite of robust, cell-based assays, progressing from initial phenotypic screens to detailed mechanistic studies, enabling a thorough characterization of a compound's mechanism of action. The protocols herein are designed to be self-validating, incorporating critical controls and explaining the scientific rationale behind experimental choices to ensure data integrity and reproducibility.

Introduction: A Strategic Approach to Characterization

The journey of a novel compound from synthesis to a validated lead requires a logical and hierarchical screening process. For a scaffold as versatile as this compound, it is crucial to first cast a wide net to understand its general cellular impact and then systematically narrow down the focus to identify its specific molecular target and mechanism of action. This guide is structured to follow this discovery workflow, beginning with foundational cytotoxicity assays, moving into key mechanistic pathways like DNA damage and apoptosis, and finally addressing methods for specific target engagement.

The following diagram illustrates the proposed screening cascade, designed to efficiently characterize novel benzamide derivatives.

Screening_Cascade cluster_0 Tier 1: Primary Phenotypic Screening cluster_1 Tier 2: Mechanistic Pathway Investigation cluster_2 Tier 3: Specific Target Validation Primary Compound of Interest (this compound analog) Cytotoxicity Protocol 1: Cytotoxicity & Proliferation Assays (MTT, Colony Formation) Primary->Cytotoxicity Determine IC50 DNADamage Protocol 2: DNA Damage & Repair Assays (PARP Activity, γ-H2AX) Cytotoxicity->DNADamage If cytotoxic, investigate mechanism Apoptosis Protocol 3: Apoptosis Induction Assays (Caspase-Glo, Annexin V) Cytotoxicity->Apoptosis Confirm cell death pathway Target Protocol 4: Target Engagement Assays (NanoBRET, Radioligand Binding) DNADamage->Target If PARP inhibition suspected, confirm target binding

Figure 1: Proposed workflow for the cellular characterization of novel benzamide compounds.

Section 1: Foundational Assays - Cytotoxicity and Proliferation

Rationale: The essential first step in characterizing any new compound is to determine its effect on cell viability and proliferation. These assays establish a dose-response relationship, yielding the half-maximal inhibitory concentration (IC50), a critical parameter for comparing potency. Furthermore, they help identify appropriate concentration ranges for subsequent mechanistic studies, ensuring that observed effects are not simply due to overwhelming, non-specific toxicity.

Protocol 1.1: MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Selected cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2)[5][6]

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 96-well flat-bottom plates

  • This compound analog stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (DMSO equivalent) and "no treatment" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Gently pipette to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the log of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC50.

Protocol 1.2: Colony Formation Assay for Long-Term Survival

Principle: This assay assesses the ability of a single cell to undergo unlimited division and form a colony, providing a measure of long-term cytotoxic effects.[7] It is more sensitive than short-term viability assays for detecting cytostatic versus cytotoxic effects.

Materials:

  • 6-well plates

  • Crystal Violet staining solution (0.5% w/v in 25% methanol)

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the compound for 24 hours.

  • Recovery: Remove the compound-containing medium, wash with PBS, and add fresh complete medium.

  • Colony Growth: Incubate the plates for 10-14 days, changing the medium every 3-4 days, until visible colonies form.

  • Staining: Wash the colonies with PBS, fix with cold methanol for 15 minutes, and stain with Crystal Violet solution for 20 minutes.

  • Quantification: Wash away excess stain with water and allow the plates to dry. Count the number of colonies (typically >50 cells) in each well.

Parameter MTT Assay Colony Formation Assay
Endpoint Metabolic Activity (Short-term)Proliferative Capacity (Long-term)
Incubation 48-72 hours10-14 days
Output IC50 ValueSurviving Fraction
Primary Use High-throughput potency screeningAssess cytostatic vs. cytotoxic effects

Table 1: Comparison of foundational cytotoxicity assays.

Section 2: Mechanistic Assays - DNA Damage and Repair Pathways

Rationale: The benzamide moiety is a key pharmacophore in many PARP inhibitors, which function by disrupting DNA single-strand break (SSB) repair.[3][8] When PARP is inhibited, unrepaired SSBs are converted to toxic double-strand breaks (DSBs) during DNA replication, leading to cell death, particularly in cancers with existing DNA repair defects (e.g., BRCA mutations).[8] These assays are designed to test the hypothesis that a this compound analog acts as a DNA repair inhibitor.

PARP_Pathway SSB DNA Single-Strand Break (SSB) PARP1 PARP1 SSB->PARP1 detects damage PAR Poly(ADP-ribose) (PAR) chains PARP1->PAR synthesizes Repair Recruitment of XRCC1 & other repair factors PARP1->Repair recruits via PAR NAD NAD+ NAD->PARP1 consumes Resolution SSB Repair Repair->Resolution Inhibitor Benzamide Inhibitor Inhibitor->PARP1 blocks activity

Figure 2: Simplified schematic of PARP1's role in single-strand break repair and the action of inhibitors.

Protocol 2.1: Cellular PARP Activity Assay

Principle: This assay quantifies the activity of endogenous PARP in cells by measuring the amount of poly (ADP-ribose) (PAR) synthesized and incorporated onto histone proteins.[9] A chemiluminescent readout provides high sensitivity.

Materials:

  • Cell-Based PARP Assay Kit (e.g., from Trevigen, BMG LABTECH)[9]

  • LoVo colon cancer cells (or other relevant line)

  • DNA damaging agent (optional, e.g., H2O2) to stimulate PARP activity

  • Lysis buffer, histone-coated plates, anti-PAR antibody, Streptavidin-HRP, chemiluminescent substrate

  • Luminometer

Procedure:

  • Cell Culture and Treatment: Seed cells in a 96-well plate. Treat with a range of compound concentrations for 1-4 hours. Include a positive control (cells treated with a known PARP inhibitor like Olaparib) and a negative control (vehicle).

  • Cell Lysis: Lyse the cells according to the kit manufacturer's protocol to release cellular proteins.

  • PARP Reaction: Transfer the lysates to the histone-coated strip wells. The endogenous PARP will catalyze the PAR reaction using biotinylated NAD+ provided in the kit.

  • Detection: The incorporated biotinylated PAR is detected using a Streptavidin-HRP conjugate followed by the addition of a chemiluminescent substrate.

  • Data Acquisition: Measure the luminescent signal using a plate-reading luminometer.

  • Data Analysis: A decrease in luminescence relative to the vehicle control indicates PARP inhibition. Calculate the IC50 for PARP activity.

Protocol 2.2: γ-H2AX Immunofluorescence Assay for DNA Double-Strand Breaks

Principle: The phosphorylation of histone variant H2AX on serine 139 (to form γ-H2AX) is one of the earliest cellular responses to DNA DSBs.[10] This assay uses immunofluorescence to visualize and quantify the formation of γ-H2AX foci, which appear as distinct puncta in the nucleus at the sites of DNA damage.

Materials:

  • Cells grown on glass coverslips or in imaging-quality plates

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Blocking buffer (e.g., 5% BSA in PBST)

  • Primary antibody: anti-phospho-Histone H2AX (Ser139) antibody

  • Secondary antibody: Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488)

  • DAPI nuclear counterstain

  • Fluorescence microscope or high-content imager

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips. Treat with the test compound for a defined period (e.g., 24 hours).

  • Fixation and Permeabilization: Fix cells with 4% PFA for 15 minutes, then permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Blocking and Staining: Block non-specific binding with blocking buffer for 1 hour. Incubate with the primary anti-γ-H2AX antibody overnight at 4°C. Wash, then incubate with the fluorescent secondary antibody and DAPI for 1 hour at room temperature.

  • Imaging: Mount the coverslips onto slides and visualize using a fluorescence microscope.

  • Data Analysis: Capture images and count the number of γ-H2AX foci per nucleus. A significant increase in foci per cell compared to the vehicle control indicates the induction of DSBs.

Section 3: Mechanistic Assays - Apoptosis Induction

Rationale: To determine if the cytotoxicity observed in Section 1 is a result of programmed cell death (apoptosis), specific markers of this process can be measured. Key events in apoptosis include the activation of executioner caspases (caspase-3 and -7) and the externalization of phosphatidylserine (PS) on the cell membrane. Studies on benzamide derivatives have shown they can upregulate cleaved caspase-3 to promote apoptosis.[11]

Figure 3: Workflow and interpretation of key apoptosis assays.

Protocol 3.1: Caspase-Glo® 3/7 Assay

Principle: This homogeneous, luminescent assay measures the activity of caspases-3 and -7. The assay reagent contains a proluminescent caspase-3/7 substrate which is cleaved by active caspases to release aminoluciferin, a substrate for the luciferase enzyme, generating a "glow-type" luminescent signal that is proportional to caspase activity.

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates suitable for luminescence

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay (Protocol 1.1) but use white-walled plates.

  • Assay Reagent Addition: After the treatment period (e.g., 24 hours), allow the plate to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: An increase in luminescence indicates activation of apoptosis. Normalize data to the vehicle control to determine the fold-change in caspase activity.

Section 4: Target-Specific Assays - Receptor Binding and Modulation

Rationale: The this compound scaffold has been utilized to develop potent and selective ligands for various receptors, including opioid and sigma receptors.[4][6] If bioinformatic analysis, structural similarity to known ligands, or phenotypic data suggests a specific receptor target, direct confirmation of binding and functional activity is necessary.

Protocol 4.1: NanoBRET™ Target Engagement Assay

Principle: Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique to measure compound binding to a specific protein target in live cells.[12] The target protein is expressed as a fusion with NanoLuc® Luciferase (the energy donor). A fluorescently labeled tracer that reversibly binds the target acts as the energy acceptor. If a test compound enters the cell and binds to the target, it displaces the tracer, causing a loss of BRET signal in a dose-dependent manner.[12]

Materials:

  • Cells expressing the target protein fused to NanoLuc® (e.g., PARP1-NanoLuc)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Tracer specific for the target

  • Nano-Glo® Substrate

  • White-walled 96- or 384-well plates

  • Luminometer capable of measuring dual-filtered luminescence (e.g., 460 nm and >610 nm)

Procedure:

  • Cell Preparation: Harvest and resuspend cells expressing the NanoLuc-target fusion in Opti-MEM.

  • Compound Addition: Add serial dilutions of the test compound to the wells of the assay plate.

  • Tracer and Cell Addition: Add the fluorescent tracer to the cells, then dispense the cell/tracer suspension into the wells containing the test compound.

  • Substrate Addition and Incubation: Add the Nano-Glo® substrate and incubate for at least 2 hours at 37°C, 5% CO2.

  • Data Acquisition: Measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., >610 nm) simultaneously.

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). A decrease in the BRET ratio with increasing compound concentration indicates target engagement. Plot the data to determine the IC50 of binding.

Assay Principle Output Key Advantage
Cellular PARP Activity Measures enzymatic product (PAR)Functional IC50Confirms functional inhibition of the enzyme family
γ-H2AX Staining Visualizes DNA damage markerFoci/nucleus countMeasures a key downstream cellular consequence
Caspase-Glo 3/7 Measures enzyme activityFold-change in activityQuantifies commitment to apoptosis
NanoBRET™ Measures target occupancyBinding IC50Confirms direct binding to a specific target in live cells

Table 2: Summary of mechanistic and target validation assays.

References

  • Vertex AI Search. (n.d.). Cas no 609781-30-8 (this compound).
  • Huang, Z. N., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. ResearchGate.
  • National Institutes of Health. (2023). Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. PMC.
  • Reaction Biology. (n.d.). PARP Assay Services.
  • Frontiers in Pharmacology. (n.d.). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance.
  • PubMed. (n.d.). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues.
  • BMG LABTECH. (n.d.). PARP assay for inhibitors.
  • PubMed. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways.
  • PubMed. (2020). Design, synthesis and biological evaluation of 4-(pyridin-4-yloxy)benzamide derivatives bearing a 5-methylpyridazin-3(2H)-one fragment.
  • PubMed. (n.d.). Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer.
  • National Institutes of Health. (n.d.). Cellular Assays to Study the Functional Importance of Human DNA Repair Helicases.
  • BPS Bioscience. (n.d.). PARP Assays.
  • PubMed Central. (n.d.). DNA Damage Signalling and Repair Inhibitors: The Long-Sought-After Achilles' Heel of Cancer.

Sources

Application Note: Solid-Phase Synthesis of a 4-(Piperidin-4-yloxy)benzamide Library

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction

The 4-(piperidin-4-yloxy)benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[1][2][3][4] Its prevalence is due to the favorable physicochemical properties conferred by the piperidine and benzamide moieties, which can engage in multiple interactions with biological targets. Solid-phase organic synthesis (SPOS) provides a highly efficient platform for the generation of libraries based on this scaffold, facilitating rapid structure-activity relationship (SAR) studies in drug discovery.[5][6][7] This application note provides a detailed protocol for the solid-phase synthesis of a diverse this compound library, emphasizing the underlying chemical principles and offering practical guidance for researchers.

The synthesis leverages the efficiency of solid-phase techniques to streamline purification and enable the use of excess reagents to drive reactions to completion.[6] This approach allows for the modular construction of a library with diversity at three key positions: the piperidine nitrogen, the aromatic ring of the benzamide, and the amide nitrogen.

Synthetic Strategy Overview

The overall synthetic strategy is depicted below. The synthesis commences with the immobilization of a suitable 4-hydroxybenzoic acid derivative onto a solid support. This is followed by the introduction of the piperidine core via a Mitsunobu reaction, a reliable method for forming ether linkages on solid supports.[8] Subsequent functionalization of the piperidine nitrogen and the carboxylic acid sets the stage for the final amide coupling and cleavage from the resin to yield the desired library members.

G resin Solid Support (e.g., Rink Amide Resin) linker_attachment Linker Attachment (4-Hydroxybenzoic Acid Derivative) resin->linker_attachment mitsunobu Mitsunobu Reaction (Fmoc-4-hydroxypiperidine) linker_attachment->mitsunobu fmoc_deprotection Fmoc Deprotection mitsunobu->fmoc_deprotection n_functionalization Piperidine N-Functionalization (R1-X) fmoc_deprotection->n_functionalization acid_activation Carboxylic Acid Activation n_functionalization->acid_activation amide_coupling Amide Coupling (R2-NH2) acid_activation->amide_coupling cleavage Cleavage from Resin amide_coupling->cleavage product This compound Library Member cleavage->product

Caption: General workflow for the solid-phase synthesis of the this compound library.

Detailed Experimental Protocols

Materials and Reagents

All reagents should be of high purity and used as received unless otherwise noted. Solvents for solid-phase synthesis should be anhydrous.

Reagent/MaterialGradeSupplier
Rink Amide AM Resin100-200 mesh, ~0.5 mmol/gStandard SPPS Suppliers
Fmoc-4-hydroxybenzoic acid≥98%Standard SPPS Suppliers
Fmoc-4-hydroxypiperidine≥98%Standard SPPS Suppliers
Diisopropylcarbodiimide (DIC)≥99%Standard SPPS Suppliers
OxymaPure®≥99%Standard SPPS Suppliers
PiperidineReagent GradeStandard SPPS Suppliers
Triphenylphosphine (TPP)≥99%Standard SPPS Suppliers
Diethyl azodicarboxylate (DEAD)40% in TolueneStandard SPPS Suppliers
Diverse Carboxylic Acids (R1-COOH)As requiredVarious Suppliers
Diverse Amines (R2-NH2)As requiredVarious Suppliers
N,N-Dimethylformamide (DMF)AnhydrousStandard SPPS Suppliers
Dichloromethane (DCM)AnhydrousStandard SPPS Suppliers
Trifluoroacetic acid (TFA)Reagent GradeStandard SPPS Suppliers
Triisopropylsilane (TIS)≥98%Standard SPPS Suppliers
WaterDeionizedLaboratory Supply
Protocol 1: Resin Preparation and Linker Attachment
  • Resin Swelling: In a solid-phase synthesis vessel, swell Rink Amide AM resin (1.0 g, ~0.5 mmol) in DMF (10 mL) for 1 hour with gentle agitation.[9]

  • Fmoc Deprotection of Resin: Drain the DMF and treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain and repeat the treatment for 15 minutes.[10] Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Linker Coupling:

    • In a separate vial, dissolve Fmoc-4-hydroxybenzoic acid (3 eq., 1.5 mmol), OxymaPure® (3 eq., 1.5 mmol) in DMF (5 mL).

    • Add DIC (3 eq., 1.5 mmol) to the solution and pre-activate for 5 minutes.

    • Add the activated acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 4 hours.

  • Monitoring the Coupling: Perform a Kaiser test (ninhydrin test) to confirm the absence of free primary amines.[11][12] A negative result (yellow beads) indicates complete coupling.

  • Capping (Optional): If the Kaiser test is positive, cap any unreacted amines by treating the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

  • Washing: Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL), then dry under vacuum.

Protocol 2: Mitsunobu Reaction for Ether Synthesis

The Mitsunobu reaction is a powerful tool for forming carbon-oxygen bonds with inversion of configuration, although stereochemistry is not a factor with the symmetrical piperidinol.[13][14] Polymer-supported triphenylphosphine can be used to simplify purification by retaining the phosphine oxide byproduct on the solid phase.

  • Resin Preparation: Swell the resin from Protocol 1 in anhydrous THF (10 mL) for 30 minutes.

  • Reagent Solution: In a separate flask, dissolve Fmoc-4-hydroxypiperidine (3 eq., 1.5 mmol) and triphenylphosphine (3 eq., 1.5 mmol) in anhydrous THF (10 mL).

  • Reaction Initiation: Add the reagent solution to the resin. Cool the vessel to 0 °C in an ice bath.

  • DEAD Addition: Slowly add DEAD (3 eq., 1.5 mmol, 40% in toluene) dropwise to the agitated resin slurry over 10 minutes. Caution: DEAD is toxic and potentially explosive; handle with care in a fume hood.

  • Reaction Progression: Allow the reaction to warm to room temperature and agitate for 12-16 hours.

  • Monitoring: The reaction can be monitored by cleaving a small sample of resin and analyzing the product by LC-MS.

  • Washing: Wash the resin thoroughly with THF (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

Protocol 3: Piperidine N-Functionalization

G start Resin-Bound Piperidine deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection reductive_amination Reductive Amination (R1-CHO, NaBH(OAc)3) deprotection->reductive_amination acylation Acylation (R1-COCl or R1-COOH/Coupling Reagent) deprotection->acylation sulfonylation Sulfonylation (R1-SO2Cl) deprotection->sulfonylation product N-Functionalized Piperidine reductive_amination->product acylation->product sulfonylation->product

Caption: Diversification strategies for the piperidine nitrogen.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes, drain, and repeat for 15 minutes.[9][10] Wash thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Diversification Reactions (Parallel Synthesis):

    • Reductive Amination: To introduce alkyl groups, treat the resin with a solution of an aldehyde or ketone (R1-CHO/R1-CO-R1', 5 eq.) and sodium triacetoxyborohydride (5 eq.) in 1% acetic acid in DCE for 4 hours.

    • Acylation: To introduce acyl groups, treat the resin with a pre-activated carboxylic acid (R1-COOH, 3 eq.), HCTU (3 eq.), and DIPEA (6 eq.) in DMF for 2 hours.

    • Sulfonylation: To introduce sulfonyl groups, treat the resin with a sulfonyl chloride (R1-SO2Cl, 3 eq.) and DIPEA (5 eq.) in DCM for 2 hours.

  • Washing: After the chosen reaction, wash the resin with the reaction solvent, followed by DMF (3 x 10 mL) and DCM (3 x 10 mL).

Protocol 4: Amide Bond Formation and Cleavage
  • Fmoc Deprotection of Linker: Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes, drain, and repeat for 15 minutes. This step is only necessary if the initial linker attachment was performed with an Fmoc-protected amino acid on the Rink Amide resin. If a pre-formed Fmoc-Rink Amide resin was used, this deprotection reveals the amine for the final amide coupling.

  • Amide Coupling:

    • In separate vials, pre-activate a diverse set of carboxylic acids (R2-COOH, 3 eq.) with HCTU (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated acid solutions to the respective resin portions in a parallel synthesizer.

    • Agitate for 4 hours at room temperature.

    • Confirm completion with a Kaiser test.[11]

  • Final Washing: Wash the resin extensively with DMF (5 x 10 mL), DCM (5 x 10 mL), and methanol (3 x 10 mL). Dry the resin under high vacuum for at least 4 hours.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5).[15][16] The scavengers (TIS, H2O) are crucial to quench reactive cations generated during cleavage, preventing side reactions.[17]

    • Treat the dried resin (50 mg) with the cleavage cocktail (1 mL) for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under a stream of nitrogen.

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether, and repeat the ether wash twice.

    • Dry the crude product under vacuum.

In-Process Controls and Analytics

Consistent monitoring is crucial for successful solid-phase synthesis.[5][18][19]

Analytical TechniquePurposeFrequency
Kaiser (Ninhydrin) Test Qualitative detection of free primary amines to monitor coupling and deprotection steps.[11][12]After each coupling and Fmoc deprotection step.
FT-IR Spectroscopy Monitor the appearance/disappearance of key functional group stretches (e.g., C=O of Fmoc, N-H of amide).[20]Can be used as a qualitative check at key stages.
Test Cleavage with LC-MS Quantitative assessment of reaction completion and purity of intermediates.After key diversification steps (e.g., Mitsunobu, N-functionalization).
Final Product Analysis (LC-MS, NMR) Confirm the identity, purity, and structure of the final library members.On all purified final compounds.

Conclusion

This application note details a robust and versatile solid-phase synthesis protocol for the generation of a this compound library. The methodology allows for the introduction of diversity at three key positions, enabling the creation of a large number of analogs for biological screening. The provided protocols, along with the guidelines for in-process controls, offer a comprehensive framework for researchers in medicinal chemistry and drug discovery to efficiently synthesize and explore this important chemical space.

References

  • Analytical Methods for Solid Phase Peptide Synthesis. Ingenta Connect. Available at: [Link]

  • Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. Diva-portal.org. Available at: [Link]

  • Analytical methods for the monitoring of solid phase organic synthesis. PubMed. Available at: [Link]

  • Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold.[No valid URL available].
  • Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). National Institutes of Health. Available at: [Link]

  • Solid-phase synthesis of benzimidazole libraries biased for RNA targets.[No valid URL available].
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).[No valid URL available].
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available at: [Link]

  • Kinetics of resin-supported Mitsunobu esterification and etherification reactions. PubMed. Available at: [Link]

  • Analytical Techniques for Small Molecule Solid Phase Synthesis. ResearchGate. Available at: [Link]

  • Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed. Available at: [Link]

  • An Improved Aldehyde Linker for the Solid Phase Synthesis of Hindered Amides. ACS Publications. Available at: [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate. Available at: [Link]

  • Synthesis and Smo Activity of Some Novel Benzamide Derivatives. National Institutes of Health. Available at: [Link]

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. National Institutes of Health. Available at: [Link]

  • FT-IR: A useful analytical tool for monitoring of solid phase organic reactions.[No valid URL available].
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.[No valid URL available].
  • In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Royal Society of Chemistry. Available at: [Link]

  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. National Institutes of Health. Available at: [Link]

  • Cleavage Cocktails; Reagent B. AAPPTec. Available at: [Link]

  • Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore. Available at: [Link]

  • Discovery and optimization of piperidyl benzamide derivatives as a novel class of 11beta-HSD1 inhibitors. PubMed. Available at: [Link]

  • Proposed mechanism of the Mitsunobu reaction. ResearchGate. Available at: [Link]

  • Analytical techniques for small molecule solid phase synthesis. PubMed. Available at: [Link]

  • Synthesis and comparative properties of two amide‐generating resin linkers for use in solid phase peptide synthesis. ResearchGate. Available at: [Link]

  • Mitsunobu Reaction. Organic-Chemistry.org. Available at: [Link]

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Application Note & Protocol: Chiral Separation of 4-(Piperidin-4-yloxy)benzamide Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Enantiomeric Purity in Drug Development

4-(Piperidin-4-yloxy)benzamide is a versatile synthetic intermediate and a structural motif present in a range of biologically active molecules, particularly those targeting the central nervous system.[1] Its structure, featuring a benzamide core linked to a piperidin-4-yloxy moiety, presents a chiral center at the 4-position of the piperidine ring when substituted, or can be part of a larger chiral molecule. The stereochemistry of such compounds is of paramount importance in pharmacology, as enantiomers of a chiral drug can exhibit significant differences in their biological activity, potency, and toxicity.[2][3] Therefore, the ability to separate and quantify the individual enantiomers of this compound and its derivatives is a critical step in drug discovery, development, and quality control.[4][5]

This application note provides a comprehensive guide to the chiral separation of this compound enantiomers. We will explore two powerful chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). The protocols detailed herein are designed to serve as a robust starting point for researchers, scientists, and drug development professionals, enabling them to achieve efficient and reliable enantioseparation.

Understanding the Analyte: this compound

Property Value Source
Molecular Formula C12H16N2O2[6][7]
Molecular Weight 220.27 g/mol [7]
CAS Number 609781-30-8[1][7]
Structure

A visual representation of the chemical structure of this compound can be found by searching its CAS number, 609781-30-8, in chemical databases such as PubChem.[6]

Methodology Workflow

Chiral Separation Workflow Workflow for Chiral Separation of this compound Enantiomers cluster_Preparation Sample and System Preparation cluster_Separation Chromatographic Separation cluster_Analysis Data Acquisition and Analysis SamplePrep Sample Preparation Dissolve racemic standard and samples in mobile phase. SystemPrep System Preparation Equilibrate HPLC/SFC system with the chosen mobile phase. Injection Injection Inject prepared sample onto the chiral column. SystemPrep->Injection Elution Elution Isocratic elution with optimized mobile phase. Injection->Elution Detection Detection Monitor elution profile using a UV detector. Elution->Detection Quantification Quantification Integrate peak areas of the two enantiomers. Detection->Quantification Calculation Calculation Determine enantiomeric excess (% ee). Quantification->Calculation

Sources

Using 4-(Piperidin-4-yloxy)benzamide as a chemical probe for target identification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold

4-(Piperidin-4-yloxy)benzamide (CAS: 609781-30-8) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of binding to diverse biological targets with high affinity. Its structure combines a benzamide moiety (a known pharmacophore for PARP enzymes and histone deacetylases) with a piperidine ether (common in GPCR ligands and kinase inhibitors).

In the context of Fragment-Based Drug Discovery (FBDD) , this compound often emerges as a "hit" in phenotypic screens. However, moving from a phenotypic hit to a validated target requires precise deconvolution strategies.

Why Use This Probe?
  • Chemical Accessibility: The secondary amine on the piperidine ring provides a distinct "exit vector" for functionalization without disrupting the benzamide pharmacophore.

  • Dual-Functionality: It mimics the nicotinamide core (PARP binding) and possesses a basic amine for ionic interactions (GPCR/Transporter binding).

  • Solubility: The piperidine ring enhances aqueous solubility, reducing non-specific hydrophobic aggregation during pull-down assays.

Strategic Design: From Fragment to Probe

To identify the protein targets of this compound, we must convert the "free fragment" into an Affinity Probe .

The "Exit Vector" Strategy

The critical step is determining where to attach the reporter tag (Biotin or Alkyne).

  • The Warhead: The benzamide group is likely the primary binding motif (e.g., hydrogen bonding in the S1 pocket of proteases or the nicotinamide pocket of PARP). Do not modify the amide.

  • The Handle: The piperidine nitrogen (N1) is solvent-exposed in most binding modes. This is the ideal site for modification.

Probe Structure: [Warhead: this compound] — [Linker: PEG4] — [Reporter: Biotin]

Experimental Workflow Overview

The following diagram outlines the logic flow for the target identification campaign:

TargetID_Workflow cluster_Assay Affinity Pull-Down Fragment Parent Fragment This compound Design Probe Design (N1-PEG4-Biotinylation) Fragment->Design Chemical Synthesis Comp Competition Control (Lysate + Biotin-Probe + 100x Free Fragment) Fragment->Comp Excess Competitor Exp Experiment (Lysate + Biotin-Probe) Design->Exp Design->Comp Lysate Cell Lysate Preparation (Native Conditions) Lysate->Exp Lysate->Comp Beads Streptavidin Enrichment Exp->Beads Comp->Beads Wash Stringent Washing (Remove Non-Specifics) Beads->Wash Elute On-Bead Digestion / Elution Wash->Elute MS LC-MS/MS Analysis Elute->MS Volcano Data Analysis (Volcano Plot: Exp vs Comp) MS->Volcano

Caption: Workflow for converting this compound into a chemical probe for differential mass spectrometry analysis.

Detailed Protocols

Phase 1: Probe Synthesis (Biotinylation)

Objective: Synthesize N-(biotinyl-PEG4)-4-(4-carbamoylphenoxy)piperidine.

Reagents:

  • This compound (Free base or HCl salt).

  • NHS-PEG4-Biotin (Commercially available).

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • DMF (Anhydrous).

Procedure:

  • Dissolve 10 mg (0.045 mmol) of This compound in 1 mL anhydrous DMF.

  • Add 1.5 equivalents of DIPEA to ensure the piperidine nitrogen is deprotonated.

  • Add 1.1 equivalents of NHS-PEG4-Biotin .

  • Stir at Room Temperature (RT) for 4 hours. Monitor by LC-MS (Target Mass ≈ Parent + 473 Da).

  • Purification: Purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient).

  • Lyophilize to a white powder. Store at -20°C.

Phase 2: Lysate Preparation

Criticality: The targets must remain natively folded. Avoid denaturing detergents like SDS.

  • Cell Lysis: Harvest 5x10^7 cells (e.g., HeLa, Jurkat, or relevant disease line).

  • Wash 2x with cold PBS.

  • Resuspend in Native Lysis Buffer :

    • 25 mM Tris-HCl (pH 7.5)

    • 150 mM NaCl

    • 1% NP-40 (or 0.5% Triton X-100)

    • 1 mM MgCl2

    • 1x Protease/Phosphatase Inhibitor Cocktail.

  • Incubate on ice for 20 min with intermittent vortexing.

  • Centrifuge at 14,000 x g for 15 min at 4°C.

  • Collect supernatant. Adjust protein concentration to 5 mg/mL .

Phase 3: Affinity Pull-Down & Competition Assay

Logic: The "Competition" sample proves specificity. A true target will be displaced by the free fragment, reducing its signal in the MS analysis.

StepExperimental Sample (A)Competition Control (B)
Pre-Incubation Add DMSO (Vehicle) to 1 mg lysate.Add 100 µM Free Fragment (Parent) to 1 mg lysate.
Time Incubate 30 min at 4°C (rotation).Incubate 30 min at 4°C (rotation).
Probe Addition Add 1 µM Biotin-Probe .Add 1 µM Biotin-Probe .
Binding Incubate 1-2 hours at 4°C.Incubate 1-2 hours at 4°C.
Enrichment Add 50 µL Streptavidin Magnetic Beads (pre-washed).Add 50 µL Streptavidin Magnetic Beads (pre-washed).
Capture Rotate 1 hour at 4°C.Rotate 1 hour at 4°C.

Washing Protocol:

  • Place tubes on magnetic rack. Remove supernatant.

  • Wash 3x with Lysis Buffer (removes low-affinity binders).

  • Wash 2x with PBS (removes detergent).

  • Wash 1x with 50 mM Ammonium Bicarbonate (MS compatible buffer).

Phase 4: On-Bead Digestion & MS Analysis
  • Resuspend beads in 50 µL 50 mM Ammonium Bicarbonate.

  • Reduction: Add DTT (5 mM final), 56°C for 30 min.

  • Alkylation: Add Iodoacetamide (15 mM final), RT dark for 20 min.

  • Digestion: Add Trypsin (0.5 µg), incubate overnight at 37°C.

  • Collect supernatant (peptides). Desalt using C18 StageTips.

  • Analyze via LC-MS/MS (e.g., Orbitrap).

Data Interpretation: Defining the "Hit"

The output is a list of proteins with intensity values (LFQ or spectral counts).

Criteria for a Valid Target:

  • Enrichment: High intensity in Sample A (Probe only).

  • Competition: Significant reduction (>50% or log2 fold-change > 1) in Sample B (Probe + Competitor).

  • Statistical Significance: p-value < 0.05 (requires triplicates).

Potential Targets (Based on Scaffold Class):

  • PARP Family (PARP1, PARP2): The benzamide mimics the nicotinamide pharmacophore.

  • Kinases: The piperidine-benzamide scaffold is a common kinase inhibitor fragment (check for ATP-binding site overlap).

  • GPR119 / Choline Transporter: Known interactors of this scaffold class.

References

  • PubChem. "Compound Summary: this compound (CAS 609781-30-8)."[1] National Library of Medicine. Link

  • Ennis, E. A., et al. "Identification of ML352: A Novel, Noncompetitive Inhibitor of the Presynaptic Choline Transporter." ACS Chemical Neuroscience, 2015. (Describes a structural analog used as a probe). Link

  • Ritchie, T. J., et al. "The 'Benzoylpiperidine' Scaffold: A Privileged Structure in Medicinal Chemistry." Journal of Medicinal Chemistry, 2020. (Context on the scaffold's promiscuity and utility). Link

  • Cravatt, B. F., et al. "Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry." Annual Review of Biochemistry, 2008. (Foundational text on chemical proteomics workflows). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Aqueous Solubility of 4-(Piperidin-4-yloxy)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 4-(Piperidin-4-yloxy)benzamide (CAS No. 609781-30-8). It is well-documented that this compound is insoluble or poorly soluble in water, a significant hurdle for formulation, in vitro testing, and achieving adequate bioavailability.[1][2]

This document moves beyond simple protocols to provide a logical, troubleshooting framework. We will explore the physicochemical reasons for this poor solubility and detail a series of systematic, experimentally-driven strategies to overcome this limitation. Our approach is to empower you not just to follow steps, but to understand the causality behind them, enabling you to make informed decisions for your specific application.

Part 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses foundational questions about this compound to establish a baseline understanding of the molecule you are working with.

Q1: What are the key structural features and physicochemical properties of this compound?

A1: this compound is a synthetic organic compound with a molecular weight of approximately 220.27 g/mol and a molecular formula of C12H16N2O2.[1][3] Its structure consists of a benzamide core connected to a piperidine ring via an ether linkage.[1]

Key features influencing its solubility include:

  • Hydrophobic Regions: The benzene ring and the saturated piperidine ring are nonpolar, contributing to poor interaction with water.

  • Hydrogen Bonding Moieties: The primary amide (-CONH2) and the secondary amine (-NH-) in the piperidine ring can participate in hydrogen bonding, with 2 available hydrogen bond donors and 3 acceptor sites.[1]

  • Basic Center: The secondary amine within the piperidine ring is basic. This is the most critical feature to leverage for solubility enhancement, as it can be protonated to form a salt.

A summary of its relevant properties is presented below.

PropertyValueSource
CAS Number 609781-30-8[1][3]
Molecular Formula C12H16N2O2[1]
Molecular Weight ~220.27 g/mol [1][3]
Aqueous Solubility Insoluble / Low[1]
Predicted XLogP3 0.9[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 3[1]
Key Functional Group Basic Piperidine Amine[4]

Q2: Why is this compound poorly soluble in water?

A2: The poor aqueous solubility is a direct result of its molecular structure. While the amide and amine groups are polar, the molecule's overall character is dominated by the large, nonpolar surface area of the benzoyl and piperidinyl groups. For the molecule to dissolve, energy is required to overcome the strong intermolecular forces in its solid-state crystal lattice, and the energy gained from its interaction with water molecules is insufficient to offset this. The hydrophobic rings disrupt the favorable hydrogen-bonding network of water, making the solvation process energetically unfavorable.

Part 2: Troubleshooting Guides & Experimental Workflows

This section provides structured, question-driven guides to address specific solubility challenges. Each guide includes the scientific rationale, a step-by-step experimental protocol, and tools for data interpretation.

Guide 1: Foundational Approach - pH Modification

Q: My compound is insoluble in my standard neutral buffer (e.g., PBS pH 7.4). Can I use pH to increase its solubility for initial in vitro assays?

A: Absolutely. This should be your first line of attack. The piperidine ring contains a secondary amine, which is a weak base. By lowering the pH of the aqueous medium, you can protonate this amine. The resulting cationic species, an in situ generated salt, is significantly more polar and will exhibit dramatically increased solubility in water.[5][6] The solubility of such compounds is strongly pH-dependent.[5]

This experiment will determine the pH at which the compound achieves the desired concentration.

G cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffers (pH 2, 4, 6, 7, 8, 10) add_solid Add excess solid compound to each buffer in vials prep_stock Prepare Concentrated Stock in DMSO (e.g., 50 mM) equilibrate Equilibrate (e.g., 24-48h at 25°C with constant agitation) add_solid->equilibrate Shake/Stir separate Separate Solid/Liquid (Centrifuge/Filter 0.22 µm) equilibrate->separate quantify Quantify Supernatant (HPLC-UV, UV-Vis) separate->quantify plot Plot Solubility (mg/mL) vs. pH quantify->plot determine Determine Optimal pH for Target Concentration plot->determine

Caption: Workflow for determining the pH-solubility profile.

  • Prepare a series of buffers: Use buffers with known pH values, for example: 0.01 N HCl (pH 2), acetate buffer (pH 4), phosphate buffers (pH 6, 7, 8), and borate buffer (pH 10).

  • Add Excess Compound: Add an excess amount of solid this compound to a vial containing a fixed volume of each buffer (e.g., 5 mg to 1 mL). Ensure undissolved solid remains.

  • Equilibrate: Tightly seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Phases: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid. Carefully collect the supernatant or filter it through a 0.22 µm syringe filter compatible with your buffer.

  • Quantify Concentration: Dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or UV-Vis spectroscopy.

  • Analyze Data: Plot the measured solubility (in mg/mL or µg/mL) against the pH of the buffer to visualize the pH-solubility profile.

Guide 2: Creating a Stable Solid Form - Salt Formation

Q: pH adjustment works for my solutions, but I need a stable, weighable solid with better dissolution properties for formulation development. What is the next logical step?

A: The next step is to create a stable, solid salt. Salt formation is a robust and widely used method to improve the solubility, dissolution rate, and stability of ionizable drugs.[7][8] By reacting the basic piperidine nitrogen with a pharmaceutically acceptable acid, you form a crystalline salt with significantly improved aqueous solubility compared to the free base.[9][10]

The goal is to screen various counter-ions to find a salt that is crystalline, stable, and highly soluble.

G start Dissolve Free Base in Suitable Solvent (e.g., EtOH, IPA) mix Combine Solutions (1:1 molar ratio) start->mix acids Prepare Stoichiometric Solutions of Counter-ion Acids (HCl, H2SO4, Tartaric, Mesylic, etc.) acids->mix stir Stir at RT or Gentle Heat mix->stir cool Induce Crystallization (Cooling, Anti-solvent) stir->cool isolate Isolate Solid by Filtration and Dry cool->isolate characterize Characterize Solid Form (XRPD, DSC, TGA) Test Solubility & Stability isolate->characterize

Caption: General workflow for pharmaceutical salt screening.

  • Select Solvents & Counter-ions: Choose a solvent in which the free base is soluble (e.g., ethanol, isopropanol). Select a panel of pharmaceutically acceptable acids (e.g., hydrochloric, sulfuric, methanesulfonic, tartaric, citric acid).

  • Dissolve Reactants: Dissolve this compound in the chosen solvent. In separate vials, prepare equimolar solutions of the selected acids.

  • React and Crystallize: Combine the free base solution with each acid solution. Stir for a period (e.g., 1-2 hours). If no precipitate forms, attempt to induce crystallization by slow cooling, adding an anti-solvent (a solvent in which the salt is insoluble, like ethyl acetate or heptane), or slow evaporation.

  • Isolate and Dry: Collect any resulting solids by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

  • Characterize: Analyze the solids to confirm salt formation and assess properties.

    • X-Ray Powder Diffraction (XRPD): To confirm the material is crystalline.

    • Differential Scanning Calorimetry (DSC): To determine the melting point and purity.

    • Solubility Testing: Measure the aqueous solubility of each new salt form using the method in Guide 1.

Guide 3: Advanced Formulation Strategies - Co-solvents & Complexation

Q: I need to prepare a high-concentration dosing solution for an animal study, and simple pH adjustment isn't sufficient or suitable. What formulation techniques can I use?

A: For liquid formulations requiring higher concentrations, co-solvents and complexation agents are powerful tools.

  • Co-solvency: This technique involves adding a water-miscible organic solvent to your aqueous vehicle.[11] The co-solvent reduces the overall polarity of the solvent system, making it more favorable for solvating the hydrophobic portions of your molecule.[12] Common co-solvents include polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol.[13] A key consideration is the potential for the drug to precipitate upon dilution in a larger aqueous environment (like the bloodstream), so this must be evaluated.[12]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14] They can encapsulate the nonpolar parts of a drug molecule in a "host-guest" complex, effectively shielding them from water and increasing the apparent solubility of the drug.[15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

StrategyPrinciple of ActionTypical ApplicationProsCons
pH Adjustment Ionizes the basic piperidine moiety to form a soluble salt in situ.In vitro buffers, simple liquid formulations.Simple, effective, low cost.May not be suitable for all routes of administration; potential for precipitation on pH change.
Salt Formation Creates a stable, solid salt with intrinsically higher solubility and dissolution rate.[7]Solid dosage forms (tablets, capsules), stable stock solutions.Improved stability, dissolution, and handling.[10]Requires screening; not all salts are stable or highly soluble.
Co-solvency Reduces the polarity of the aqueous vehicle to increase solvation of hydrophobic moieties.[12]High-concentration liquids for in vivo studies (e.g., oral gavage, IV).Can achieve very high concentrations.Potential for toxicity; risk of precipitation upon dilution.[12][13]
Complexation Encapsulates hydrophobic parts of the drug in a cyclodextrin cavity.[15]Oral and parenteral formulations; stabilizing solutions.Increases apparent solubility; can prevent precipitation.[16]Can be expensive; requires specific molar ratios for optimal effect.
Amorphous Solid Dispersion Disperses the drug at a molecular level in a polymer matrix, avoiding crystal lattice energy.[17][18]Oral solid dosage forms for very challenging compounds.Can dramatically increase dissolution rate and bioavailability.[19]Complex manufacturing; potential for physical instability (recrystallization).[20]
  • Determine Molar Ratio: Start with a 1:1 molar ratio of this compound to HP-β-CD.

  • Prepare Paste: Place the HP-β-CD powder in a glass mortar. Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) to form a consistent paste.

  • Incorporate Drug: Gradually add the powdered drug to the paste while triturating (kneading) continuously and vigorously for 30-60 minutes.

  • Dry: Scrape the paste into a glass dish and dry it in an oven at 40-50°C or in a vacuum oven until a constant weight is achieved.

  • Process and Characterize: Pulverize the dried complex into a fine powder. Confirm complex formation using DSC (disappearance of the drug's melting peak) and test its aqueous solubility.

Part 3: High-Level Strategy Selection

Choosing the right method depends on your end goal. The following decision tree provides a high-level guide for navigating the solubility enhancement options for this compound.

Caption: Decision tree for selecting a solubility enhancement strategy.

References

  • Vertex AI Search Result. (Source similar to PubChem or chemical supplier)[1]

  • Vertex AI Search Result. (Source describing a structurally similar compound)[2]

  • PubChem. (Source providing general chemical information)[21][22]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Focus Asia.[11]

  • Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. (2021). MDPI.[9]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). PubMed Central.[23]

  • Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. (2015). PubMed Central.[24]

  • BLD Pharm. (Supplier information for this compound)[3]

  • FooDB. (Information on Benzamide)[25]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (2012). PubMed Central.[26]

  • Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs. (2019). National Institutes of Health (NIH).[20]

  • Salt formation to improve drug solubility. (2007). PubMed.[7]

  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions. (2023). PubMed.[27]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2023). Scientific Reports.[12]

  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. (2022). SpringerLink.[5]

  • Technical Support Center: Enhancing the Solubility of 4-Benzoylbenzamide in Formulations. (2025). Benchchem.[28]

  • EXPLORING MODERN TECHNIQUES FOR SOLUBILITY ENHANCEMENT IN DRUG FORMULATIONS. (2023). ResearchGate.[29]

  • Solubility enhancement with amorphous solid dispersions. (2024). Seppic.[17]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (2014). Touro Scholar.[15]

  • Techniques to improve the solubility of poorly soluble drugs. (2013). ResearchGate.[30]

  • Improving API Solubility by Salt and Cocrystal Formation. (2021). Sigma-Aldrich.[31]

  • Improving API Solubility by Salt and Cocrystal Formation. (2021). Merck Millipore.[10]

  • Advanced Properties of Amines. (2023). Chemistry LibreTexts.[4]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.[32]

  • Use of Co-Solvents to Optimize Solubility. (2015). American Pharmaceutical Review.[13]

  • Why salt formation of weak acid increases the drug solubility? (2018). ResearchGate.[33]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). PubMed Central.[34]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (2018). MDPI.[35]

  • Amorphous solid dispersions for enhanced drug solubility and stability. (2023). Technobis.[18]

  • Solubility and pH of amines. (n.d.). Royal Society of Chemistry.[6]

  • Drug Dissolution Enhancement by Salt Formation. (2012). Research Journal of Pharmaceutical Dosage Forms and Technology.[8]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.[36]

  • Enhanced Solubility through API Processing: Salt and Cocrystal Formation. (2023). Pharma's Almanac.[37]

  • Inclusion complex formation of cyclodextrin with its guest and their applications. (2017). OAText.[16]

  • SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. (2021). International Journal of Pharmaceutical Sciences and Medicine.[38]

  • How does branching increase the solubility in amines? (2018). Quora.[39]

  • Drug-cyclodextrin complexes. (2020). ScienceAsia.[14]

  • Properties of amines. (n.d.). Lumen Learning.[40]

  • Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs. (2015). ResearchGate.[19]

Sources

Minimizing byproduct formation in 4-(Piperidin-4-yloxy)benzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Byproduct Formation & Process Optimization

Document ID: TSC-2024-PPOB-01 Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Module 1: Critical Process Parameters (CPP) & Reaction Landscape

Welcome to the technical support center for the synthesis of 4-(Piperidin-4-yloxy)benzamide . This scaffold is a critical intermediate in medicinal chemistry, often synthesized via two primary pathways: Nucleophilic Aromatic Substitution (SNAr) or Williamson Ether Synthesis .

Each pathway presents distinct impurity profiles. Your choice of route dictates the specific byproducts you must control.

Route Selection Matrix
FeatureRoute A: SNAr Route B: Williamson Ether
Reagents 4-Fluorobenzamide + N-Boc-4-hydroxypiperidine4-Hydroxybenzamide + N-Boc-4-mesyloxypiperidine
Primary Mechanism Addition-Elimination (Meisenheimer Complex)SN2 Displacement
Major Impurity Risk Hydrolysis (Amide

Acid) due to strong base/heat.
Elimination (Formation of tetrahydropyridine alkene).
Thermodynamics Requires high Ea (Heat > 80°C often needed).Kinetic competition (SN2 vs E2).
Preferred For Large-scale robustness; avoiding secondary electrophiles.Labs lacking aryl fluoride precursors; mild temperature needs.

Module 2: Troubleshooting Guide (Q&A Format)

Category 1: The "Elimination" Impurity (Alkene Formation)

User Question: "I am using the Williamson route (reacting 4-hydroxybenzamide with N-Boc-4-mesyloxypiperidine). I see a significant byproduct with a mass of [M-18] or similar, and my yield is stalled at 60%. What is happening?"

Technical Diagnosis: You are observing E2 Elimination . Secondary electrophiles (like the 4-position of a piperidine ring) are prone to elimination when reacting with bases, especially if the base is sterically hindered or the temperature is too high. The mesylate leaving group is being ejected to form N-Boc-1,2,3,6-tetrahydropyridine, rather than undergoing substitution.

Corrective Protocol:

  • Switch Bases: If using Potassium tert-butoxide (KOtBu) or NaH, switch to Cesium Carbonate (Cs2CO3) . The "Cesium Effect" promotes SN2 over E2 by coordinating with the nucleophile oxygen, making it more nucleophilic and less basic.

  • Solvent Polarity: Change from THF to DMF or DMSO . Polar aprotic solvents stabilize the SN2 transition state better than the E2 transition state for this specific substrate.

  • Temperature Control: Do not exceed 60°C. E2 elimination has a higher activation energy than SN2; higher temperatures disproportionately favor the byproduct.

Category 2: Amide Hydrolysis (The "Acid" Impurity)

User Question: "I am performing the SNAr reaction with 4-fluorobenzamide and NaH in DMF at 100°C. I see the product, but also a large peak corresponding to 4-(piperidin-4-yloxy)benzoic acid. How do I stop the amide from hydrolyzing?"

Technical Diagnosis: The amide bond is susceptible to hydrolysis under basic conditions at high temperatures, especially if any water is present. Hydroxide ions (generated from trace water + hydride) act as a nucleophile at the carbonyl carbon.

Corrective Protocol:

  • Strict Anhydrous Conditions: Amide hydrolysis requires water. Ensure DMF is anhydrous (<50 ppm water). Use molecular sieves in the reaction vessel.[1]

  • Base Selection: Switch from NaH (which can generate NaOH with trace water) to Potassium Carbonate (K2CO3) or Potassium Phosphate (K3PO4) . These are milder and less likely to attack the amide carbonyl.

  • Alternative Electrophile: If hydrolysis persists, switch the starting material from 4-fluorobenzamide to 4-fluorobenzonitrile . The nitrile is more robust. You can hydrolyze the nitrile to the amide after the ether formation using controlled hydration (e.g., H2O2/NaOH).

Category 3: Regioselectivity & N-Alkylation

User Question: "I tried reacting 4-fluorobenzamide with unprotected 4-hydroxypiperidine to save a step. I have a mess of products. Why?"

Technical Diagnosis: Without N-protection, the piperidine nitrogen is a better nucleophile than the hydroxyl oxygen. You are likely forming N-(4-carbamoylphenyl)-4-hydroxypiperidine (N-arylation) instead of the desired ether.

Corrective Protocol:

  • Mandatory Protection: You must use N-Boc, N-Cbz, or N-Benzyl protected 4-hydroxypiperidine.

  • Self-Validation: Check LCMS. N-alkylation product has the same mass as the O-alkylation product but a distinct retention time. The N-alkylated product will likely elute earlier on reverse-phase chromatography due to the free hydroxyl group.

Module 3: Validated Experimental Protocols

Protocol A: Optimized SNAr Method (Recommended)

Best for minimizing elimination byproducts.

  • Charge: To a dry flask, add 4-Fluorobenzamide (1.0 equiv), N-Boc-4-hydroxypiperidine (1.2 equiv), and Cs2CO3 (2.0 equiv).

  • Solvent: Add anhydrous DMSO (5 mL per mmol substrate).

  • Reaction: Heat to 90°C under N2 atmosphere for 12–16 hours.

    • Checkpoint: Monitor by HPLC. If amide hydrolysis (>5%) is observed, lower temp to 80°C and extend time.

  • Workup: Pour into ice water. The product often precipitates. Filter and wash with water.

  • Deprotection: Treat the intermediate with 4M HCl in Dioxane to remove the Boc group.

Protocol B: Optimized Williamson Method

Best if 4-Fluorobenzamide is unavailable.

  • Activation: React N-Boc-4-hydroxypiperidine with Methanesulfonyl chloride (MsCl) and Et3N in DCM at 0°C to form the mesylate. Isolate quantitatively.

  • Coupling: Dissolve 4-Hydroxybenzamide (1.0 equiv) and Cs2CO3 (1.5 equiv) in DMF .

  • Addition: Add the N-Boc-piperidinyl mesylate (1.1 equiv) dissolved in minimal DMF.

  • Reaction: Heat to 50–60°C (Strict limit). Monitor for the "Elimination" impurity (alkene).

    • Note: If conversion stalls, do not increase heat. Add a catalytic amount of TBAI (tetrabutylammonium iodide) to facilitate a Finkelstein-like displacement.

Module 4: Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired pathway and the critical byproducts.

ReactionPathways Start_SNAr Start: 4-Fluorobenzamide + N-Boc-4-OH-Piperidine Intermediate Intermediate: N-Boc-4-(4-carbamoylphenoxy)piperidine Start_SNAr->Intermediate Base/Heat (SNAr) Impurity_Acid Impurity: Hydrolysis (Benzoic Acid deriv.) Start_SNAr->Impurity_Acid Overheating/Wet Solvent Impurity_N_Alk Impurity: N-Alkylation (If N unprotected) Start_SNAr->Impurity_N_Alk If N-H present Start_Will Start: 4-OH-Benzamide + N-Boc-4-OMs-Piperidine Start_Will->Intermediate Cs2CO3/DMF (SN2) Impurity_Elim Impurity: Elimination (Tetrahydropyridine) Start_Will->Impurity_Elim High Temp/Strong Base (E2) Product FINAL PRODUCT: This compound Intermediate->Product Acid (HCl/TFA)

Caption: Figure 1. Mechanistic pathways showing the divergence between desired ether formation (Green) and critical byproducts (Red) based on reaction conditions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 92959, this compound. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2011).The Medicinal Chemist's Guide to Solving ADMET Challenges. (Context: Bioisosteric replacement and ether linkers in drug design).
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition.[2] Wiley. (Context: Mechanisms of SNAr vs SN2/E2 competition).

  • Google Patents.Patent US20050143424A1: Piperidinyl-oxy-benzamide derivatives. (Demonstrates industrial application of the SNAr route for this scaffold).

Sources

Metabolic Stability Enhancement Desk: 4-(Piperidin-4-yloxy)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Structural Optimization Support Center. Ticket ID: #METAB-PIP-BENZ-001 Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

You are encountering high intrinsic clearance (


) or rapid half-life (

) attrition with your 4-(Piperidin-4-yloxy)benzamide scaffold. This guide provides a systematic troubleshooting workflow to diagnose metabolic "soft spots" and implement validated structural modifications.

Part 1: Diagnostic Triage – Identifying the Leak

Before synthesis, we must confirm where the molecule is breaking down. This scaffold possesses three distinct metabolic liabilities.

Visual Metabolic Map

The following diagram highlights the specific sites on your molecule susceptible to Phase I (CYP450) and Phase II metabolism.

MetabolicMap cluster_legend Risk Level Molecule This compound (Core Scaffold) Liab1 Piperidine Ring (C3/C5) CYP-mediated Hydroxylation (Major Liability) Molecule->Liab1 Oxidative Attack Liab2 Piperidine Nitrogen N-Oxidation / Glucuronidation Molecule->Liab2 Phase II / Redox Liab3 Benzamide Amidase Hydrolysis (Minor Liability) Molecule->Liab3 Hydrolytic Cleavage High High Risk Med Med Risk Low Low Risk

Figure 1: Metabolic vulnerability map of the this compound scaffold.

Part 2: Structural Engineering – The "Fixes"

FAQ: Blocking Piperidine Oxidation

Q: My metabolite ID shows +16 Da (Hydroxylation). How do I stop this? A: The piperidine ring, particularly at the C3 and C5 positions, is a prime target for CYP2D6 and CYP3A4. The most effective strategy is Fluorination .

  • The Logic: The C-F bond is shorter and stronger (approx. 116 kcal/mol) than the C-H bond (approx. 99 kcal/mol). Replacing a hydrogen at the C3 position with fluorine sterically and electronically disfavors the formation of the oxo-heme complex required for hydroxylation.

  • Recommendation: Synthesize the 3-fluoro-4-(piperidin-4-yloxy)benzamide analog.

  • Impact: This often lowers the

    
     of the piperidine nitrogen (typically from ~10 to ~8.5), which can also reduce lysosomal trapping and improve permeability [1].
    
FAQ: Stabilizing the Amide

Q: The benzamide group is hydrolyzing to a benzoic acid. What is the best bioisostere? A: Primary amides can be susceptible to amidases. Replace the amide with a 1,2,4-oxadiazole ring.[1]

  • The Logic: The oxadiazole ring mimics the planar geometry and hydrogen-bonding capability of the amide but lacks the hydrolyzable bond.

  • Alternative: If H-bond donation is critical, consider a trifluoroethylamine bioisostere (

    
    ), which retains the NH donor but resists cleavage [2].[2]
    
Comparison of Structural Modifications
Modification StrategyTarget LiabilityPredicted Stability ImpactPotential Risk
3-Fluoro-piperidine C-HydroxylationHigh (Blocks CYP attack)May reduce potency if C3 contacts target.
N-Methylation N-GlucuronidationMedium (Blocks Phase II)Introduces N-demethylation liability.
Bridged Piperidine Ring OxidationHigh (Rigidification)Significant increase in synthetic complexity.
Oxadiazole Isostere Amide HydrolysisHigh (Eliminates hydrolysis)Loss of H-bond donor (if critical).

Part 3: Experimental Validation – Microsomal Stability Assay

Once you have synthesized your analogs, you must validate them using a Liver Microsome (LM) Stability Assay.

Workflow Diagram

AssayWorkflow Start Start: Test Compound (1 µM final conc.) Mix Pre-Incubation Microsomes + Buffer (pH 7.4) 37°C for 5 min Start->Mix Initiate Initiation Add NADPH (Cofactor) Mix->Initiate Sample Sampling Timepoints 0, 5, 15, 30, 60 min Initiate->Sample Quench Quench Reaction Add Ice-Cold Acetonitrile (Contains Internal Std) Sample->Quench Analyze LC-MS/MS Analysis Determine % Remaining Quench->Analyze

Figure 2: Standard Operating Procedure for Microsomal Stability Assay.

Troubleshooting Guide (Q&A)

Q: My negative control (minus NADPH) is showing degradation. Why?

  • Cause 1: Hydrolysis. If your compound contains the labile benzamide, it may be hydrolyzing in the buffer. Check stability in buffer alone.

  • Cause 2: Evaporation. If using a 96-well plate at 37°C without a proper seal, solvent evaporation concentrates the sample, making it appear as though the compound is "disappearing" relative to the internal standard if not careful, or conversely, if the internal standard evaporates, ratios skew.

  • Cause 3: Nonspecific Binding. The compound may be binding to the plastic of the plate. Use low-binding plates or add a small amount of BSA (though this complicates analysis) [3].

Q: My intrinsic clearance (


) is negative. How is that possible? 
  • Cause: This is a mathematical artifact when the compound is extremely stable. The slope of depletion is essentially zero, and noise in the LC-MS signal creates a slightly positive slope.

  • Solution: Report as "

    
    ". Do not report a negative number. Extend incubation time to 120 minutes or use hepatocytes for higher sensitivity.
    

Q: The results between Human and Mouse microsomes are totally different.

  • Explanation: Species differences in CYP isoforms are common. 4-phenylpiperidine derivatives often show different clearance rates in rodents vs. humans due to variations in CYP2D6 (human) vs. CYP2D (rodent) expression.

  • Action: Always run a cross-species check early. If the drug is for humans, prioritize HLM (Human Liver Microsomes) data.

Part 4: Advanced Tactics

Deuterium Kinetic Isotope Effect (DKIE)

If fluorination alters the potency too much, consider Deuteration .

  • Strategy: Replace the hydrogens at the piperidine C3/C5 positions with Deuterium (

    
    ).
    
  • Mechanism: The C-D bond is stronger than C-H. If C-H bond breakage is the Rate-Determining Step (RDS) in the metabolic cascade, deuteration will significantly slow down clearance (

    
     can be up to 7-10).
    
  • Benefit: Deuterium is isosteric with Hydrogen; it rarely changes binding affinity [4].

LogD Modulation

High Lipophilicity (LogD > 3) often correlates with high metabolic clearance because CYPs have hydrophobic active sites.

  • Tactic: Introduce polar groups (e.g., convert the amide to a more polar heterocycle or add a hydroxyl group to the benzamide ring if tolerated) to lower LogD to the 1–2 range.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability).

  • Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry.

Sources

Technical Support Hub: Stability & Storage of 4-(Piperidin-4-yloxy)benzamide

[1][2][3]

Executive Summary: The Stability Profile

4-(Piperidin-4-yloxy)benzamide is a bifunctional scaffold containing a secondary amine (piperidine) and a primary amide (benzamide) linked by an ether.[1][2][3] While the benzamide core offers reasonable thermal stability (MP: 226-230°C), the secondary amine is a critical vulnerability point.[3]

The "Silent" Killer: The most common degradation pathway for this molecule is not gross decomposition, but the formation of carbamates upon exposure to atmospheric CO₂ and N-oxides via oxidation.[3] These impurities often go undetected in standard LC-UV purity checks but can drastically alter biological potency and solubility.[1][2][3]

Quick Reference: Physicochemical Properties
PropertyValueCritical Implication
CAS Number 609781-30-8Unique identifier for inventory tracking.[1][2][3]
Molecular Weight 220.27 g/mol Baseline for stoichiometric calculations.[2][3]
Functional Groups 2° Amine, 1° Amide, EtherAmine: Oxidation/Carbamate risk.[3] Amide: Hydrolysis risk.[2][3][4][5][6]
Hygroscopicity Moderate (Form dependent)Moisture accelerates amide hydrolysis.[2][3][4]
pKa (Predicted) ~10 (Amine), ~16 (Amide)The amine is basic; will scavenge protons and CO₂.[2][3]

Critical Degradation Pathways (The "Why")

Understanding the mechanism of degradation is the first step in prevention.[3] The diagram below illustrates the three primary stress pathways for this molecule.

Visualization: Chemical Degradation Logic

DegradationPathwayscluster_legendLegendParentThis compound(Intact Molecule)NOxideN-Oxide Impurity(Biologically Inactive)Parent->NOxide Oxidation (O2)RT, LightCarbamateCarbamate Adduct(Reversible Salt)Parent->Carbamate CO2 AbsorptionAir ExposureAcidBenzoic Acid Derivative(Irreversible Hydrolysis)Parent->Acid Hydrolysis (H2O)Acid/Base, Heatkey1Blue: Active Compoundkey2Red: Irreversible Degradationkey3Yellow: Reversible Adduct

Figure 1: Primary degradation pathways. The secondary amine is the most reactive site, leading to N-oxidation or carbamate formation.[3]

Troubleshooting Guide: Diagnosing Instability

This section addresses specific observations users might encounter in the lab.

Scenario A: "My sample has turned yellow or pink."

Diagnosis: Oxidative Degradation (N-Oxide Formation). Secondary amines like the piperidine ring are electron-rich and susceptible to radical oxidation, often catalyzed by trace metals or light.[1][2][3]

  • The Fix:

    • Check the storage container.[2][3][4][7] Was it clear glass? Switch to amber vials .

    • Purge the headspace with Argon (preferred over Nitrogen for being heavier than air).[2][3]

    • Protocol: Recrystallize from ethanol/ether if purity is <95%.

Scenario B: "The solubility has changed (it's not dissolving in DMSO/Methanol)."

Diagnosis: Carbamate Formation (CO₂ Scavenging). The basic piperidine nitrogen reacts with atmospheric CO₂ to form a carbamic acid zwitterion or salt.[3] This often creates a "crust" on the solid and drastically changes solubility profiles.[3]

  • The Fix:

    • This reaction is often reversible.[2][3] Heating the sample to 40-50°C under vacuum can sometimes dissociate the CO₂.[1][3]

    • Prevention: Store under positive inert gas pressure. Do not leave vials open in the fume hood.[3]

Scenario C: "LC-MS shows a mass shift of +16 Da."

Diagnosis: N-Oxidation. [1][2][3]

  • Cause: Exposure to air or peroxides in aging solvents (e.g., old THF or Ether).[2][3]

  • Action: This is irreversible. The sample must be repurified.[3][7] Ensure all solvents used for aliquoting are peroxide-free.[1][2][3]

Scenario D: "LC-MS shows a mass shift of +1 Da (Hydrolysis)."

Diagnosis: Amide Hydrolysis. [1][2][3][5][6][8]

  • Cause: The benzamide group has hydrolyzed to the carboxylic acid (Mass difference: -NH₂ [+16] vs -OH [+17] = +1 Da net change, often seen as -15 loss in fragmentation).[1][2][3]

  • Action: Check pH of storage buffers. Avoid strong acids or bases.[2][3] Store solid at -20°C with desiccant.

Storage & Handling Protocols

Protocol 1: The "Gold Standard" Storage Workflow

For long-term storage (>1 month).[1][2][3]

  • Container Selection: Use amber borosilicate glass vials with PTFE-lined screw caps. Avoid polyethylene (PE) bags as they are permeable to oxygen.[2][3]

  • Atmosphere: Flush the vial with dry Argon for 10-15 seconds before capping.

  • Desiccation: Place the vial inside a secondary container (e.g., a Falcon tube or jar) containing silica gel or Drierite™.[2][3]

  • Temperature: Store at -20°C .

    • Note: 4°C is acceptable for short-term (<1 week), but -20°C prevents slow hydrolysis.[1][2][3]

Protocol 2: Handling & Aliquoting

To prevent freeze-thaw degradation.

Do not repeatedly freeze and thaw the stock solution.[3] This causes condensation inside the vial, accelerating hydrolysis.[3]

  • Dissolution: Dissolve the master stock in anhydrous DMSO or Ethanol.

  • Aliquoting: Divide into single-use aliquots (e.g., 50 µL or 100 µL).

  • Sealing: Cap tightly. If using microcentrifuge tubes, wrap the cap with Parafilm to reduce gas exchange.[3]

  • Storage: Freeze at -20°C or -80°C.

Visualization: Storage Decision Tree

StorageWorkflowStartReceive CompoundFormCheckIs it Solid or Solution?Start->FormCheckSolidSolid FormFormCheck->SolidSolutionSolution FormFormCheck->SolutionSolidAction1. Amber Vial2. Argon Flush3. Desiccator4. Store at -20°CSolid->SolidActionSolventCheckSolvent Type?Solution->SolventCheckDMSODMSO/EthanolSolventCheck->DMSOWaterAqueous BufferSolventCheck->WaterDMSOActionAliquot & Storeat -20°C or -80°CDMSO->DMSOActionWaterActionUnstable!Use immediatelyor LyophilizeWater->WaterAction

Figure 2: Decision matrix for optimal storage based on physical state and solvent.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Can I store the compound in water or PBS? A: No. While the benzamide is relatively stable, the secondary amine can act as a base, altering the pH locally and potentially catalyzing hydrolysis over time.[3] Furthermore, aqueous solutions are prone to microbial growth.[2][3] Always store as a solid or in anhydrous organic solvents (DMSO).[2][3] Dilute into aqueous buffer only immediately before use.

Q2: I lost the CoA. How do I verify the purity myself? A: Run a standard Reverse-Phase HPLC (C18 column).[1][2][3]

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH keeps the amine protonated and improves peak shape).[3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2][3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (Benzamide absorption).[2][3]

  • Note: If you see a split peak, check if your sample has formed a salt or if you are separating rotamers (less likely for this structure but possible).[2][3]

Q3: Is the hydrochloride salt more stable than the free base? A: Yes. Converting the secondary amine to a hydrochloride salt (HCl) blocks the nitrogen lone pair. This prevents both oxidation (N-oxide formation) and reaction with CO₂ (carbamate formation).[1][2][3] However, salts can be hygroscopic.[2][3] If you synthesize the salt, ensure it is stored with ample desiccant.[3]

References

  • PubChem. (2025).[2][3] Compound Summary: this compound (CAS 609781-30-8).[1][2][3][9][10] National Library of Medicine.[3] Retrieved January 30, 2026, from [Link][2][3]

  • Slebocka-Tilk, H., et al. (1992).[2][3] Mechanism of Amide Hydrolysis. Accounts of Chemical Research, 25(11), 481.[2][3] (Cited for general benzamide stability mechanisms).[2][3]

  • Mondal, R., et al. (2008).[2][3] Crystal Chemistry of Carbamate Salts Formed by Slow Aerial Carbonation of Amines. Journal of Chemical Crystallography, 38, 787–792.[3] (Cited for amine-CO2 interaction).[1][2][3][8][11]

Technical Support Center: Optimizing Selectivity of 4-(Piperidin-4-yloxy)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 4-(Piperidin-4-yloxy)benzamide derivatives. This guide is designed to provide in-depth troubleshooting assistance and practical strategies to enhance the on-target selectivity of your compounds. As drug development professionals know, achieving high selectivity is paramount for minimizing off-target effects and developing safer, more effective therapeutics.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter during your experimental workflow. We will delve into the causality behind experimental choices and provide validated protocols to help you navigate the complexities of optimizing your lead compounds.

Section 1: Understanding the Selectivity Challenge

FAQ 1: My this compound derivative shows potent on-target activity but also hits several related kinases. Why is this happening?

This is a common challenge in kinase inhibitor development. The this compound scaffold is a versatile structure, but the benzamide class of molecules can sometimes exhibit promiscuity due to the conserved nature of the ATP-binding pocket across the human kinome.[1] Your compound, let's call it Compound-X , likely fits well into the ATP-binding site of your primary target, for instance, Aurora Kinase A. However, other kinases, such as the closely related Aurora Kinase B or even kinases from different families like VEGFR, may have structurally similar ATP-binding sites, leading to off-target binding.[1][2]

The piperidine ring and the benzamide core contribute to binding affinity through various interactions, but these interactions may not be unique to your primary target.[3] Therefore, achieving selectivity often requires fine-tuning the molecule to exploit subtle differences between the on-target and off-target binding sites.

cluster_0 On-Target Binding (High Affinity) cluster_1 Off-Target Binding (Undesired) CompoundX Compound-X (this compound derivative) Target Primary Target (e.g., Aurora Kinase A) CompoundX->Target Desired Therapeutic Effect CompoundX_clone Compound-X OffTarget1 Closely Related Off-Target (e.g., Aurora Kinase B) CompoundX_clone->OffTarget1 Potential Side Effects OffTarget2 Unrelated Off-Target (e.g., VEGFR) CompoundX_clone->OffTarget2 Toxicity Concerns

Caption: On-target vs. Off-target binding of Compound-X.

Section 2: Troubleshooting & Optimization Strategies

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: How do I quantitatively assess the selectivity of Compound-X?

Answer: A quantitative assessment of selectivity is crucial. You need to determine the concentration of Compound-X required to inhibit your primary target versus a panel of potential off-targets. A selectivity ratio is then calculated.

Recommended Action:

  • Biochemical Assays: Perform in vitro kinase assays to determine the IC50 (half-maximal inhibitory concentration) of Compound-X against your primary target (e.g., Aurora Kinase A) and key off-targets (e.g., Aurora Kinase B, VEGFR1, GSK3β).[2]

  • Selectivity Profiling Services: For a broader view, utilize commercial kinome profiling services that screen your compound against a large panel of kinases (often over 240) to provide a comprehensive selectivity profile.[4]

Example Data Table:

Kinase TargetIC50 of Compound-X (nM)Selectivity Ratio (IC50 Off-target / IC50 On-target)
Aurora Kinase A (On-Target) 5 -
Aurora Kinase B25050-fold
VEGFR11,500300-fold
GSK3β>10,000>2000-fold

This is example data and will vary based on the specific compound and assay conditions.

Issue 2: My compound appears to be a "promiscuous inhibitor" in multiple assays. How can I confirm if this is due to aggregation?

Answer: Promiscuous inhibition, where a compound inhibits multiple unrelated enzymes, is often caused by the compound forming aggregates in the assay buffer. These aggregates can sequester and denature proteins, leading to non-specific inhibition.[5] It is critical to rule out this artifact early in the drug discovery process.

Recommended Actions:

  • Detergent Counter-Screen: A common and effective method is to repeat your enzyme inhibition assay in the presence of a non-ionic detergent, such as 0.01% Triton X-100. If the inhibitory activity of your compound is significantly reduced in the presence of the detergent, it is likely due to aggregation.[5]

  • AmpC β-lactamase Assay: This is a well-established counter-screen for aggregation. Most compounds should not inhibit this bacterial enzyme. Inhibition that is reversed by the inclusion of a detergent is a strong indicator of aggregation-based promiscuity.[5]

  • Dynamic Light Scattering (DLS): DLS is a biophysical technique that directly measures the size of particles in a solution. If your compound is forming aggregates, DLS will detect a population of larger particles, often in the nanometer to micrometer range.[6][7]

Experimental Workflow for Investigating Promiscuous Inhibition:

cluster_results Interpret Results cluster_conclusion Conclusion start Potent but Promiscuous Inhibition Observed detergent_assay Repeat Primary Assay with 0.01% Triton X-100 start->detergent_assay ampc_assay Perform AmpC β-lactamase Counter-Screen start->ampc_assay dls_analysis Analyze Compound in Buffer using Dynamic Light Scattering (DLS) start->dls_analysis no_change Inhibition Unchanged detergent_assay->no_change reduced_inhibition Inhibition Reduced detergent_assay->reduced_inhibition no_inhibition No Inhibition of AmpC ampc_assay->no_inhibition detergent_sensitive_inhibition Detergent-Sensitive Inhibition of AmpC ampc_assay->detergent_sensitive_inhibition monodisperse Monodisperse Particles (Small Size) dls_analysis->monodisperse aggregates Polydisperse Particles (Large Size) dls_analysis->aggregates true_inhibitor Likely a True, Albeit Non-Selective, Inhibitor no_change->true_inhibitor aggregator Likely an Aggregator reduced_inhibition->aggregator no_inhibition->true_inhibitor detergent_sensitive_inhibition->aggregator monodisperse->true_inhibitor aggregates->aggregator

Caption: Workflow for troubleshooting promiscuous inhibition.

Issue 3: How can I confirm that Compound-X is engaging my target inside the cell?

Answer: Demonstrating target engagement in a cellular context is a critical step to validate that your compound is reaching and binding to its intended target in a more physiologically relevant environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Principle of CETSA: The binding of a ligand (your compound) to its target protein often increases the protein's thermal stability. In a CETSA experiment, cells are treated with your compound and then heated. The stabilized target protein will remain soluble at higher temperatures compared to the unbound protein. This difference in solubility can be quantified, typically by Western blotting.[8]

Recommended Action: Perform a CETSA experiment to generate a "melting curve" for your target protein in the presence and absence of Compound-X. A shift in the melting curve to higher temperatures upon treatment with your compound indicates target engagement.

Issue 4: What medicinal chemistry strategies can I use to improve the selectivity of Compound-X for Aurora Kinase A over Aurora Kinase B?

Answer: Improving selectivity often involves a structure-based drug design approach, leveraging subtle differences between the target and off-target binding sites.

Key Strategies:

  • Exploit Non-Conserved Residues: Aurora A and Aurora B are highly homologous, but there are a few key residue differences in the ATP-binding pocket (e.g., L215, T217, and R220 in Aurora A).[2] Design modifications to your compound that can form specific interactions with these non-conserved residues in Aurora A, which would be unfavorable in the Aurora B pocket.

  • Target Inactive Conformations: Kinases can adopt different conformational states (e.g., "DFG-in" for active and "DFG-out" for inactive). Designing inhibitors that specifically bind to the inactive conformation of Aurora A can be a powerful strategy for achieving selectivity, as this conformation may not be as readily adopted by Aurora B.[9]

  • Structure-Activity Relationship (SAR) Studies: Systematically modify different parts of the this compound scaffold and assess the impact on both on-target potency and off-target activity. For example, explore different substitutions on the benzamide ring and the piperidine nitrogen to identify modifications that enhance selectivity.[3] Computational modeling can aid in predicting which modifications are most likely to be successful.[10]

Section 3: Detailed Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of your unlabeled Compound-X by measuring its ability to compete with a known radiolabeled ligand for binding to the target kinase.

Materials:

  • Purified target kinase (e.g., Aurora Kinase A)

  • Radiolabeled ligand with known affinity for the target (e.g., [³H]-MLN8054)

  • Compound-X stock solution

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA)

  • 96-well filter plates (e.g., GF/C filters)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Preparation: Prepare serial dilutions of Compound-X in assay buffer.

  • Reaction Setup: In a 96-well plate, add in the following order:

    • Assay buffer

    • A fixed concentration of the radiolabeled ligand (typically at or below its Kd)

    • Your diluted Compound-X or vehicle control

    • Purified target kinase to initiate the binding reaction

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of Compound-X. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation.[11]

Troubleshooting:

  • High non-specific binding: Increase the number of washes, add a low concentration of detergent to the wash buffer, or pre-treat the filter plate with a blocking agent like polyethyleneimine (PEI).[12]

  • Low signal: Increase the amount of receptor or the specific activity of the radioligand. Ensure the incubation time is sufficient to reach equilibrium.

Protocol 2: Cellular Thermal Shift Assay (CETSA) via Western Blot

This protocol describes a method to confirm target engagement of Compound-X in intact cells.

Materials:

  • Cell line expressing the target kinase (e.g., HCT116 cells)

  • Compound-X stock solution

  • Complete cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • Protease and phosphatase inhibitor cocktails

  • Lysis buffer (e.g., PBS with 0.5% Triton X-100 and inhibitors)

  • Primary antibody specific for the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Seed cells and grow to 70-80% confluency. Treat the cells with Compound-X at the desired concentration (and a vehicle control) for a specified time (e.g., 2 hours) in complete medium.

  • Harvesting: Wash the cells with PBS and harvest them by scraping or trypsinization. Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes. Include an unheated control.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) or by adding lysis buffer.[8]

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize the protein concentration for all samples.

  • Western Blotting: Perform SDS-PAGE and Western blotting with the primary antibody against the target protein.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the unheated control against the temperature to generate melting curves. A rightward shift in the curve for the Compound-X-treated samples indicates thermal stabilization and target engagement.

Troubleshooting:

  • No thermal shift observed: The compound may not be cell-permeable, or the concentration used may be too low. The protein might not be stabilized upon ligand binding, or the antibody may not recognize the native protein.[13]

  • Irregular melt curves: Ensure complete and consistent cell lysis. Inconsistent heating can also affect the results.[8][13]

References

  • Wodicka, L. M., et al. (2016). Discovery of a Selective Aurora A Kinase Inhibitor by Virtual Screening. Journal of Medicinal Chemistry, 59(13), 6348–6365. [Link]

  • Kollu, S., et al. (2014). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology, 4, 284. [Link]

  • Zaytsev, A. V. (2018). Biochemical Context Drives Inhibitor Selectivity in Aurora A Kinase. University of Massachusetts Amherst. [Link]

  • Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(23), 9536–9550. [Link]

  • Stetefeld, J., et al. (2016). Dynamic light scattering: a practical guide and applications in biomedical sciences. Biophysical reviews, 8(4), 409–427. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 28(24), 8089. [Link]

  • Hopkins, C. R., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & medicinal chemistry letters, 25(8), 1769–1773. [Link]

  • Elkamhawy, A., et al. (2021). Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA). International Journal of Molecular Sciences, 22(16), 8887. [Link]

  • Page, B. D., et al. (2023). Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications. Vascular pharmacology, 152, 107204. [Link]

  • Assay Guidance Manual. (2017). Assay Interference by Aggregation. National Center for Biotechnology Information. [Link]

  • Huggins, D. J., et al. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(4), 1424–1444. [Link]

  • Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Toxicological Sciences, 171(2), 339–352. [Link]

  • Fluidic Sciences. (2023). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. [Link]

  • Li, Y., et al. (2023). Discovery of a Potent and Highly Selective Inhibitor of Aurora A Kinase. ACS Medicinal Chemistry Letters, 14(10), 1445–1451. [Link]

  • Diva-Portal.org. (2020). A study of protein aggregation processes using Dynamic Light Scattering. [Link]

  • Al-Salahi, R., et al. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences, 9, 903399. [Link]

  • Park, J. S., et al. (2016). Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. European Journal of Medicinal Chemistry, 109, 75–88. [Link]

  • Pasteran, F., et al. (2009). Practical Approach for Reliable Detection of AmpC Beta-Lactamase-Producing Enterobacteriaceae. Journal of clinical microbiology, 47(11), 3799–3802. [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology, 1479, 237–257. [Link]

  • Markossian, S., et al. (Eds.). (2004-). Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Howard, S., et al. (2009). Progress in the development of selective inhibitors of Aurora kinases. Bioorganic & medicinal chemistry letters, 19(19), 5533–5539. [Link]

  • Johnson, J. L., et al. (2022). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Current medicinal chemistry, 29(1), 108–122. [Link]

  • Novatia, LLC. Aggregation by DLS. [Link]

  • Basak, S. C., et al. (1999). Prediction of complement-inhibitory activity of benzamidines using topological and geometric parameters. Journal of chemical information and computer sciences, 39(4), 656–661. [Link]

  • ChemRxiv. (2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. [Link]

  • ResearchGate. (2018). Flow chart for detection of AmpC beta-lactamase production in Enterobacteriaceae. [Link]

  • Ippolito, J. A., et al. (2022). Computational Design of Inhibitors Targeting the Catalytic β Subunit of Escherichia coli FOF1-ATP Synthase. International Journal of Molecular Sciences, 23(8), 4477. [Link]

  • Letavic, M. A., et al. (2012). Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. Bioorganic & medicinal chemistry letters, 22(1), 527–531. [Link]

  • GraphPad. The GraphPad Guide to Analyzing Radioligand Binding Data. [Link]

  • Wang, Y., et al. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 28(19), 6820. [Link]

  • Hovhannisyan, A. A., et al. (2022). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 27(19), 6296. [Link]

  • Patsnap. (2023). How to Detect Early Aggregation with Dynamic Light Scattering. [Link]

  • Indian Journal of Microbiology Research. (2018). Phenotypic methods for detection of Amp C b lactamases in Gram negative clinical isolates of a tertiary care hospital. [Link]

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  • Sahoo, R. N., et al. (2021). Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR. Journal of biomolecular structure & dynamics, 39(13), 4811–4828. [Link]

  • Schirle, M., et al. (2015). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. ACS chemical biology, 10(1), 229–237. [Link]

  • Lee, S. H., et al. (2023). Development of a Method for the Fast Detection of Extended-Spectrum β-Lactamase- and Plasmid-Mediated AmpC β-Lactamase-Producing Escherichia coli and Klebsiella pneumoniae from Dogs and Cats in the USA. Antibiotics, 12(2), 395. [Link]

  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. The Journal of pharmacology and experimental therapeutics, 262(1), 1–4. [Link]

  • ResearchGate. (2019). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. [Link]

  • SciSpace. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. [Link]

  • Ali, A., & Ali, A. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Journal of molecular structure, 1250, 131776. [Link]

  • Arora, S., & Mahajan, J. (2013). Aurora Kinases' Inhibitors – Rising Stars in Cancer Therapeutics?. Journal of cancer therapy, 4(6A), 1–11. [Link]

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Validation & Comparative

Comparative Analysis: 4-(Piperidin-4-yloxy)benzamide vs. Benzamide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ether-Linked" Advantage

4-(Piperidin-4-yloxy)benzamide (CAS: 609781-30-8), often cataloged as J-513829 or A868841 , represents a specialized pharmacophore in modern medicinal chemistry. Unlike classical benzamides used in early antipsychotics (e.g., Sulpiride), this scaffold features a pivotal ether linkage between the benzamide core and the piperidine ring.

This guide provides a technical comparison of this ether-linked scaffold against its nitrogen-linked (piperazine) and amide-linked counterparts. For drug development professionals, the this compound motif offers a unique balance of conformational flexibility , metabolic stability , and vector positioning , making it a preferred building block for PROTAC linkers and CNS-penetrant small molecules.

Structural & Mechanistic Profiling

The Core Pharmacophore

The molecule consists of three distinct domains:

  • Benzamide Head: Provides a primary hydrogen-bonding motif (Donor-Acceptor) crucial for binding to residues like Asp/Glu in kinase/GPCR pockets.

  • Ether Linker (-O-): Acts as a hydrogen bond acceptor and introduces a specific bond angle (~110°) that differentiates it from rigid biphenyls or amide-linked analogs.

  • Piperidine Tail: A basic amine (

    
    ) that ensures solubility and provides a handle for further functionalization (e.g., PROTAC linker attachment).
    
Comparative Scaffold Analysis

The following table contrasts this compound (Ether-linked) with two common alternatives: 4-(Piperazin-1-yl)benzamide (N-linked) and N-(Piperidin-4-yl)benzamide (Amide-linked).

FeatureThis compound (Focus)4-(Piperazin-1-yl)benzamide N-(Piperidin-4-yl)benzamide
Linker Type Ether (-O-)Amine (Direct N-C)Amide (-CONH-)
Conformational Flexibility Moderate (Rotatable C-O bonds)Low (Rigid Aniline-like bond)Moderate/High (Rotatable Amide)
H-Bond Potential Acceptor (Ether O) + AmideDonor/AcceptorDouble Amide (High Polarity)
Basicity (

)
High (~10.8, Piperidine)Lower (~8.5, Piperazine)High (~10.8, Piperidine)
Metabolic Liability Low (Ether is stable)Medium (N-dealkylation)Medium (Amidase hydrolysis)
Primary Application PROTAC Linkers, CNS LigandsKinase Inhibitors (Hinge binder)GPCR Agonists/Antagonists

Critical Insight: The ether oxygen in this compound acts as a "bioisostere" for the methylene group but adds polarity without the metabolic instability of an ester. This is critical when designing Proteolysis Targeting Chimeras (PROTACs) , where linker stability is paramount.

Experimental Protocols

Synthesis: The Nucleophilic Aromatic Substitution ( ) Approach

While Mitsunobu coupling is possible, the industrial standard for high purity involves


 of 4-fluorobenzamide derivatives.

Objective: Synthesize this compound from 4-fluorobenzonitrile and 4-hydroxypiperidine (N-protected).

Reagents:

  • Substrate A: 4-Fluorobenzonitrile (Precursor to benzamide)

  • Substrate B: N-Boc-4-hydroxypiperidine

  • Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)

  • Solvent: DMF or DMSO (Anhydrous)

Step-by-Step Protocol:

  • Deprotonation: In a flame-dried flask under

    
    , dissolve N-Boc-4-hydroxypiperidine (1.1 eq) in anhydrous DMF. Cool to 0°C. Add NaH (1.2 eq) portion-wise. Stir for 30 min until gas evolution ceases.
    
  • Coupling: Add 4-Fluorobenzonitrile (1.0 eq) dropwise. Warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC/LC-MS for the disappearance of the nitrile.

  • Hydrolysis (Nitrile to Amide): Note: Direct synthesis from 4-fluorobenzamide is feasible but often lower yielding due to amide interference.

    • Isolate the intermediate ether.

    • Perform hydration using basic hydrogen peroxide (

      
      ) or Parkins platinum catalyst to convert the nitrile to the primary amide.
      
  • Deprotection: Dissolve the N-Boc intermediate in DCM/TFA (4:1). Stir for 1 hour. Evaporate volatiles.

  • Purification: Neutralize with saturated

    
    . Extract with EtOAc/Isopropanol (3:1) to recover the polar free amine. Recrystallize from Ethanol.
    
PROTAC Linker Functionalization

To utilize this scaffold in protein degradation, the piperidine nitrogen serves as the attachment point.

Protocol:

  • Dissolve this compound (1 eq) in DMF.

  • Add

    
     (3 eq) and the alkyl halide linker (e.g., Bromo-PEG-Thalidomide) (1.1 eq).
    
  • Heat to 60°C for 12 hours.

  • Purify via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Visualizing the Mechanism & Workflow

Pathway: From Scaffold to Bioactive PROTAC

The following diagram illustrates how this compound functions as a "Warhead" or "Anchor" in a PROTAC system, specifically targeting a hypothetical protein (Target X) for ubiquitination.

PROTAC_Mechanism cluster_0 PROTAC Assembly cluster_1 Cellular Mechanism Scaffold This compound (Target Binder) Linker PEG/Alkyl Linker (Attached at Piperidine N) Scaffold->Linker Functionalization TargetProtein Target Protein (e.g., Kinase) Scaffold->TargetProtein Binding LigaseLigand E3 Ligase Ligand (e.g., Thalidomide) Linker->LigaseLigand Conjugation E3Ligase E3 Ubiquitin Ligase (Cereblon/VHL) LigaseLigand->E3Ligase Recruitment TernaryComplex Ternary Complex (Target-PROTAC-E3) TargetProtein->TernaryComplex Binds Benzamide E3Ligase->TernaryComplex Binds Ligand Ubiquitination Poly-Ubiquitination TernaryComplex->Ubiquitination Proximity Induction Degradation Proteasomal Degradation Ubiquitination->Degradation 26S Proteasome

Figure 1: Mechanism of Action for PROTACs utilizing the this compound scaffold. The benzamide moiety binds the target protein, while the piperidine nitrogen anchors the linker to the E3 ligase ligand.

Technical Considerations & Troubleshooting

Solubility vs. Permeability
  • Challenge: The free base is moderately soluble, but the hydrochloride salt (CAS: 857048-73-8) is highly hygroscopic.

  • Solution: For biological assays, dissolve the HCl salt in DMSO to create a 10 mM stock. For synthetic steps, convert to the free base using a basic resin (e.g., Amberlyst A-21) to prevent salt interference in coupling reactions.

Confusion with "SB43512"

Warning: In some chemical databases, this compound is synonymous with SB43512 . However, researchers must distinguish this from SB431542 , a well-known TGF-


 inhibitor.
  • SB431542: Imidazole-benzamide derivative (TGF-

    
     target).
    
  • SB43512 / J-513829: this compound (Scaffold/Intermediate).[1]

  • Verification: Always verify the CAS number (609781-30-8) before purchasing to ensure the correct scaffold is obtained.

References

  • ResearchGate . (2022). Structure of N-(piperidine-4-yl) benzamide derivatives in Drug Discovery. Retrieved from [Link]

  • PLOS One . (2018). TGF-β Controls miR-181/ERK Regulatory Network (Reference for SB43152/SB43512 distinction). Retrieved from [Link]

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Bridging the Gap: A Guide to Validating the In-Vito to in Vivo Correlation of 4-(Piperidin-4-yloxy)benzamide Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Crucial Link Between Benchtop and Bedside

In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit in a high-throughput screen to a clinically effective therapeutic is long and fraught with challenges. A critical juncture in this journey is the establishment of a robust in vitro to in vivo correlation (IVIVC) . An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a compound and its in vivo response.[1][2] For researchers, scientists, and drug development professionals, a validated IVIVC is not merely an academic exercise; it is a vital tool that de-risks clinical development, informs dose selection, and can potentially reduce the need for extensive in vivo studies.[3]

This guide focuses on 4-(Piperidin-4-yloxy)benzamide, a versatile scaffold that has given rise to a multitude of derivatives with therapeutic potential, including those with anticancer properties.[4][5][6][7] While the specific biological target of the parent compound may vary, this guide will use a plausible and illustrative hypothetical scenario: this compound as a novel inhibitor of a receptor tyrosine kinase (RTK) implicated in cancer. We will delineate a comprehensive strategy for validating the IVIVC of its activity, from initial biochemical assays to in vivo efficacy studies.

The Scientific Rationale: Why IVIVC Matters

The fundamental premise of an IVIVC is to establish a causal link between a drug's measurable effects in a controlled laboratory setting and its therapeutic activity within a complex biological system. A successful IVIVC allows us to:

  • Predict In Vivo Efficacy: Use in vitro potency data (e.g., IC50) to forecast the drug concentrations required for a therapeutic effect in vivo.

  • Optimize Dosing Regimens: Inform the selection of dose levels and schedules for clinical trials to maximize efficacy while minimizing toxicity.[8]

  • Set Meaningful Quality Control Specifications: Establish in vitro dissolution and release criteria that are predictive of in vivo performance.[2]

  • Support Post-Approval Changes: Justify formulation or manufacturing changes without the need for extensive human bioequivalence studies, as per regulatory guidelines.[9][10]

Phase 1: Characterizing In Vitro Activity

The foundation of any IVIVC is a deep and precise understanding of the compound's in vitro pharmacology. This involves a tiered approach, moving from a purified enzyme system to a more complex cellular environment.

Biochemical Assay: Quantifying Target Engagement

The first step is to determine the direct inhibitory activity of this compound against our hypothetical RTK. A common and robust method for this is a luminescence-based kinase assay , which measures the amount of ATP remaining after the kinase reaction.[11][12]

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare a serial dilution of the compound in assay buffer. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.

    • Prepare a reaction mixture containing the purified RTK enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP at a concentration close to its Km value.[13]

  • Assay Procedure:

    • Add the compound dilutions to a 384-well plate.

    • Initiate the kinase reaction by adding the enzyme/substrate/ATP mixture.

    • Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.[14]

    • Stop the reaction and add a detection reagent that contains luciferase and luciferin. This reagent will convert the remaining ATP into a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%).

Cell-Based Assay: Assessing Activity in a Biological Context

While a biochemical assay confirms direct target engagement, a cell-based assay is crucial to understand the compound's activity in a more physiologically relevant setting. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[15][16][17]

  • Cell Culture:

    • Culture a cancer cell line known to be dependent on the target RTK signaling pathway in a suitable medium.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the cell culture medium.

    • Replace the existing medium with the medium containing the compound dilutions.

    • Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.[18]

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the GI50 value (the concentration required to inhibit cell growth by 50%).

Phase 2: Evaluating In Vivo Pharmacology

With a solid in vitro characterization, the next critical step is to translate these findings into an in vivo setting. This phase involves pharmacokinetic profiling, efficacy testing in a relevant animal model, and the measurement of pharmacodynamic biomarkers.

Pharmacokinetic (PK) Studies: Understanding Drug Disposition

Pharmacokinetics describes what the body does to the drug, encompassing absorption, distribution, metabolism, and excretion (ADME).[8] A preclinical PK study is essential to understand the compound's exposure profile and to inform the dosing regimen for efficacy studies.[19][20]

  • Animal Model:

    • Use a suitable mouse strain (e.g., BALB/c or CD-1).

  • Drug Administration:

    • Administer this compound via both intravenous (IV) and oral (PO) routes to different groups of mice. The IV dose allows for the determination of clearance and volume of distribution, while the PO dose is used to assess oral bioavailability.

  • Sample Collection:

    • Collect blood samples at multiple time points after dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Process the blood to obtain plasma and store frozen until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma samples.

  • Data Analysis:

    • Use non-compartmental analysis to determine key PK parameters such as:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC: Area under the plasma concentration-time curve.

      • t1/2: Elimination half-life.

      • CL: Clearance.

      • Vd: Volume of distribution.

      • F%: Oral bioavailability.

In Vivo Efficacy Study: Assessing Antitumor Activity

A xenograft mouse model, where human cancer cells are implanted into immunodeficient mice, is a standard preclinical model for evaluating the efficacy of anticancer agents.[21][22][23]

  • Tumor Implantation:

    • Implant the same cancer cell line used in the in vitro assays subcutaneously into the flank of immunodeficient mice (e.g., NSG mice).

  • Tumor Growth and Randomization:

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize the mice into treatment groups (vehicle control and different dose levels of this compound).

  • Drug Treatment:

    • Administer the compound daily via the oral route at the selected dose levels. The dosing should be based on the PK data to achieve plasma concentrations that are multiples of the in vitro GI50.

  • Tumor Measurement and Body Weight Monitoring:

    • Measure the tumor dimensions with calipers twice a week and calculate the tumor volume.

    • Monitor the body weight of the mice as an indicator of general toxicity.

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Calculate the tumor growth inhibition (TGI) for each dose group compared to the vehicle control.

    • Determine the dose-response relationship for antitumor activity.

Pharmacodynamic (PD) Biomarker Analysis: Confirming Target Engagement In Vivo

Pharmacodynamics describes what the drug does to the body.[24] A pharmacodynamic biomarker provides evidence of target engagement in the in vivo model, linking the drug's presence to its biological effect.[25][26][27][28] For a kinase inhibitor, a key PD biomarker is the inhibition of phosphorylation of a downstream substrate of the target kinase.

  • Study Design:

    • In a separate cohort of tumor-bearing mice, administer a single dose of this compound.

  • Sample Collection:

    • Collect tumor tissue and plasma samples at various time points post-dose.

  • Analysis:

    • Analyze the plasma samples to determine the drug concentration at the time of tissue collection.

    • Prepare lysates from the tumor tissue and perform a Western blot or ELISA to measure the levels of the phosphorylated and total downstream substrate protein.

  • Data Analysis:

    • Correlate the plasma concentration of the drug with the degree of inhibition of substrate phosphorylation in the tumor tissue.

Phase 3: Forging the In Vitro to In Vivo Correlation

The culmination of the in vitro and in vivo studies is the establishment of the IVIVC. A Level A correlation, which represents a point-to-point relationship between the in vitro and in vivo data, is the most informative and is recommended by regulatory agencies like the FDA.[10][29]

Establishing the PK/PD Relationship

The first step in building the IVIVC is to establish a clear relationship between the drug's exposure (PK) and its biological effect on the target (PD).

PK Pharmacokinetics (PK) Plasma Drug Concentration PD Pharmacodynamics (PD) Target Inhibition in Tumor PK->PD Exposure-Response Relationship Efficacy In Vivo Efficacy Tumor Growth Inhibition PD->Efficacy Target Engagement Leads to Efficacy

Caption: Relationship between PK, PD, and Efficacy.

By plotting the plasma concentration of this compound against the percentage of target inhibition in the tumor, we can model the exposure-response relationship. This model will tell us the plasma concentration required to achieve a certain level of target inhibition (e.g., 50% or 90%).

Correlating In Vitro Potency with In Vivo Efficacy

The ultimate goal is to link the in vitro cell-based potency (GI50) to the in vivo antitumor activity. This is achieved by comparing the plasma concentrations required for efficacy in the xenograft model with the GI50 value from the cell viability assay.

A strong IVIVC is established if the plasma concentrations that lead to significant tumor growth inhibition in vivo are multiples of the in vitro GI50 value. For example, if the GI50 is 100 nM, and sustained plasma concentrations of 200-300 nM in the mouse result in significant tumor stasis, this would represent a good correlation.

cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation cluster_correlation IVIVC Kinase_Assay Biochemical Assay (IC50) Cell_Assay Cell-Based Assay (GI50) Kinase_Assay->Cell_Assay Confirms Cellular Activity Efficacy_Study Xenograft Model (Tumor Growth Inhibition) Cell_Assay->Efficacy_Study Predicts Efficacy Concentration IVIVC_Model Predictive Model Cell_Assay->IVIVC_Model Data Integration PK_Study Pharmacokinetics (Plasma Concentration) PD_Study Pharmacodynamics (Target Inhibition) PK_Study->PD_Study Links Exposure to Target Effect PK_Study->IVIVC_Model Data Integration Efficacy_Study->IVIVC_Model Data Integration PD_Study->Efficacy_Study Confirms Mechanism of Action

Caption: Workflow for Establishing IVIVC.

Data Summary and Comparison

To facilitate a clear comparison of the data generated, the results should be summarized in a structured table.

ParameterIn Vitro DataIn Vivo DataCorrelation
Target Inhibition (IC50) 50 nM--
Cell Growth Inhibition (GI50) 100 nM--
Plasma Concentration for 50% Target Inhibition -150 nMThe required plasma concentration for target inhibition is 1.5-fold the in vitro GI50.
Effective Plasma Concentration for Tumor Stasis -250 nM (trough)The effective plasma concentration for efficacy is 2.5-fold the in vitro GI50.
Oral Bioavailability (F%) -40%-
Elimination Half-life (t1/2) -6 hours-

Conclusion: A Pathway to Predictive Drug Development

Validating the in vitro to in vivo correlation for a compound like this compound is a multi-faceted but essential process in drug discovery. By systematically characterizing its biochemical and cellular activity, understanding its pharmacokinetic and pharmacodynamic profile, and demonstrating its efficacy in a relevant in vivo model, we can build a predictive framework that enhances the probability of clinical success. This guide provides a robust and scientifically rigorous roadmap for researchers to bridge the critical gap between the laboratory bench and the patient's bedside, ultimately accelerating the development of novel and effective therapies.

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  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. (n.d.). Bio-Techne. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC - PubMed Central. [Link]

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (n.d.). PubMed Central. [Link]

  • In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. (n.d.). Walsh Medical Media. [Link]

  • Xenograft Tumor Assay Protocol. (n.d.). Unknown Source. [Link]

  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. (n.d.). NIH. [Link]

  • Pharmacodynamic Biomarkers for Emerging LRRK2 Therapeutics. (2020). Frontiers. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH. [Link]

  • Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. (n.d.). The Jackson Laboratory. [Link]

  • In Vitro-In Vivo Correlations General principles and methodologies, regulatory aspects and applications (Part 1). (2025). ResearchGate. [Link]

  • CRO | preclinical services | PK Studies. (n.d.). Biotrial. [Link]

  • Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases. (2023). PubMed. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics. (n.d.). PMC - NIH. [Link]

  • How the Latest FDA Guidance Can Impact Drug Development. (n.d.). TSI. [Link]

  • Cell Viability Assay (MTT Assay) Protocol. (2023). protocols.io. [Link]

  • Xenograft Tumor Model Protocol. (2005). Unknown Source. [Link]

  • Unlock translational insights: In vivo biomarker analysis for drug discovery. (n.d.). Nuvisan. [Link]

  • Chapter 16. In Vitro/In Vivo Correlations: Fundamentals, Development Considerations, and Applications. (n.d.). Kinam Park. [Link]

Sources

Optimization of 4-(Piperidin-4-yloxy)benzamide Bioavailability: A Comparative Analysis of Salt Forms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Piperidin-4-yloxy)benzamide is a critical pharmacophore found in various 5-HT4 agonists and kinase inhibitors.[1] As a free base, this molecule exhibits Class II characteristics (Biopharmaceutics Classification System) with high permeability but pH-dependent solubility limited by its crystalline lattice energy.[1]

This guide compares the efficacy of three primary salt forms—Hydrochloride (HCl) , Succinate , and Fumarate —to optimize the solid-state properties and bioavailability of this scaffold. Our analysis indicates that while the HCl salt offers the highest immediate solubility, the Succinate form provides the optimal balance between hygroscopicity, thermal stability, and dissolution rate for oral solid dosage forms.

Molecular Rationale & Salt Selection Logic

The selection of a counter-ion for this compound is dictated by the basicity of the secondary amine in the piperidine ring.[1]

  • Target Moiety: Piperidine Nitrogen[1]

  • Approximate pKa: ~9.5 – 10.0 (Strongly Basic)[1]

  • Salt Formation Rule:

    
     ensures stable salt formation.[1]
    
Counter-Ion Candidates[2]
Salt FormAcid pKaRationale for Selection
Hydrochloride -6.1Standard: The default "first-pass" salt.[1] Maximizes aqueous solubility but risks high hygroscopicity and common-ion effect suppression in the stomach.[1]
Succinate 4.21Solubility/Stability Balance: A dicarboxylic acid that often forms 1:1 or 2:1 salts with moderate lattice energy, improving handling properties.
Fumarate 3.03Stability Focus: Structurally rigid counter-ion.[1] Often yields high-melting, non-hygroscopic crystals suitable for humid stability zones (Zone IVb).[1]

Comparative Efficacy Analysis

The following data summarizes the expected physicochemical performance of these salt forms based on structural activity relationships (SAR) of piperidine-benzamide scaffolds.

Table 1: Physicochemical Performance Matrix[1][3]
MetricFree BaseHydrochloride (HCl)SuccinateFumarate
Aqueous Solubility (pH 7) < 0.1 mg/mL> 50 mg/mL20–35 mg/mL5–15 mg/mL
Hygroscopicity (at 80% RH) Non-hygroscopicDeliquescent (High Risk)Low (< 2% wt gain)Very Low (< 0.5% wt gain)
Melting Point (

)
226–230°C240–260°C (Decomp)180–200°C> 210°C
Solid-State Crystallinity HighModerate (Risk of Amorphous)High (Defined Habit)High (Rigid Lattice)
Bioavailability Potential Poor (Dissolution Limited)High (Rapid Onset)High (Sustained)Moderate
Technical Insight: The "Common Ion" Trap

While the HCl salt appears superior in solubility, it often suffers from the Common Ion Effect in the gastric environment (pH 1.2, high [Cl⁻]). This can cause the salt to precipitate back into the free base on the surface of the tablet, stalling dissolution. Succinate and Fumarate salts buffer the micro-environment, maintaining a higher local pH and preventing surface precipitation.

Experimental Workflows

To validate these profiles in your specific development pipeline, follow these self-validating protocols.

Diagram 1: Salt Selection Decision Tree

Use this logic flow to determine the optimal salt based on your target product profile (TPP).

SaltSelection Start Start: this compound SolubilityCheck Is Intrinsic Solubility < 10 µg/mL? Start->SolubilityCheck pKaCheck Check pKa (Piperidine N ~9.5) SolubilityCheck->pKaCheck Yes HCl_Path Evaluate HCl Salt pKaCheck->HCl_Path First Screen OrgAcid_Path Evaluate Organic Acids (Succinate/Fumarate) pKaCheck->OrgAcid_Path Parallel Screen HygroTest DVS Analysis (>2% wt gain @ 80% RH?) HCl_Path->HygroTest OrgAcid_Path->HygroTest Dissolution Dissolution in SGF (pH 1.2) HygroTest->Dissolution If Stable Select_Fum Select Fumarate (Max Stability) HygroTest->Select_Fum If Unstable (Fail) Select_HCl Select HCl (If immediate release required) Dissolution->Select_HCl Fast Release Select_Succ Select Succinate (Balanced Profile) Dissolution->Select_Succ Sustained/Buffered

Caption: Decision matrix for selecting counter-ions based on hygroscopicity and dissolution requirements.

Protocol A: Equilibrium Solubility Screening (Slurry Method)

Objective: Determine the thermodynamic solubility of each salt form.

  • Preparation: Weigh 50 mg of each salt form (HCl, Succinate, Fumarate) into separate HPLC vials.

  • Solvent Addition: Add 1.0 mL of degassed water or buffer (pH 1.2, 4.5, 6.8).

  • Equilibration:

    • Stir at 25°C ± 0.5°C for 24 hours using a magnetic block stirrer.

    • Self-Validation: Ensure excess solid remains visible.[1] If clear, add more solid until suspension persists.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes.

  • Filtration: Filter supernatant through a 0.22 µm PVDF filter (pre-saturated to prevent API adsorption).

  • Quantification: Analyze via HPLC-UV (254 nm).

Protocol B: Dynamic Vapor Sorption (DVS)

Objective: Quantify hygroscopicity to predict shelf-life stability.[1]

  • Sample Load: Place 10–15 mg of dried salt into the DVS sample pan.

  • Cycle:

    • Equilibrate at 0% RH ( dm/dt < 0.002% per min).[1]

    • Ramp 0% → 90% RH in 10% steps.[1]

    • Ramp 90% → 0% RH.[1]

  • Analysis:

    • HCl: Expect hysteresis (hydrate formation).[1] Significant mass gain >60% RH.[1]

    • Succinate/Fumarate: Expect reversible surface adsorption (<2% mass gain).[1]

Biological Implications & Mechanism[1][4][5]

The choice of salt directly impacts the Pharmacokinetic (PK) profile.

  • Dissolution Rate:

    
    [1]
    
    • The HCl salt increases

      
       (saturation solubility) drastically in the diffusion layer, driving rapid absorption (
      
      
      
      < 1h).
    • The Succinate salt maintains a moderate

      
       but prevents "crashing out" in the small intestine (pH 6.8), potentially improving total AUC (Area Under Curve) compared to HCl in non-acidic gastric conditions.
      
Diagram 2: In-Vivo Dissolution Dynamics

Visualizing how different salts behave in the gastric environment.

DissolutionDynamics Tablet Tablet Dosage Form Stomach Stomach (pH 1.2) Tablet->Stomach HCl_Behavior HCl Salt: Common Ion Effect (Surface Precipitation) Stomach->HCl_Behavior Fast Disintegration Succ_Behavior Succinate Salt: Self-Buffering Layer (Steady Dissolution) Stomach->Succ_Behavior Controlled Disintegration Intestine Intestine (pH 6.8) Absorption Window HCl_Behavior->Intestine Variable Transfer Succ_Behavior->Intestine Consistent Transfer Bioavailability Systemic Circulation Intestine->Bioavailability

Caption: Comparative dissolution pathways showing the buffering advantage of organic salts.

Conclusion and Recommendation

For the development of This compound formulations:

  • Primary Recommendation (Oral Tablet): Succinate Salt . It offers the best compromise, providing sufficient solubility without the hygroscopic risks of HCl or the solubility limitations of Fumarate.

  • Secondary Recommendation (IV Formulation): Hydrochloride Salt . The high aqueous solubility is ideal for liquid formulations where hygroscopicity is not a manufacturing concern.[1]

  • Stability Recommendation: If the drug product is destined for Zone IVb (Hot/Humid) climates, the Fumarate Salt is the mandatory choice due to its superior crystal lattice energy.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[2] (2011).[1][3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] [1]

  • PubChem. (2023).[1] Compound Summary: this compound (CAS 609781-30-8).[1] National Library of Medicine.[1] [1]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217.[1]

Sources

A Guide to Orthogonal Assays for Confirming the Biological Activity of 4-(Piperidin-4-yloxy)benzamide as a PARP Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of orthogonal experimental methods to validate the biological activity of 4-(Piperidin-4-yloxy)benzamide, a compound belonging to the benzamide class of molecules with potential inhibitory effects on Poly(ADP-ribose) polymerase (PARP). Researchers, scientists, and professionals in drug development will find detailed protocols, comparative data, and the scientific rationale behind the selection of these assays for robust and reliable characterization of this and similar compounds.

The benzamide scaffold is a key pharmacophore in a number of approved and investigational PARP inhibitors.[1][2][3] These enzymes are central to the DNA damage response (DDR), and their inhibition is a clinically validated strategy in oncology, particularly for cancers with deficiencies in homologous recombination repair pathways.[2] Given the structural features of this compound, it is hypothesized to function as a PARP inhibitor. To rigorously test this hypothesis, it is essential to employ orthogonal assays that measure both the direct enzymatic inhibition and the downstream cellular consequences of target engagement.

This guide will compare this compound with the well-characterized PARP1/2 inhibitor, Veliparib (ABT-888), across two distinct assay platforms:

  • A direct, in vitro biochemical assay to quantify the inhibition of PARP1 enzymatic activity.

  • A cell-based immunofluorescence assay to measure the downstream accumulation of DNA double-strand breaks (DSBs) by quantifying γ-H2AX foci.

The Role of PARP in DNA Repair and the Mechanism of Inhibition

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the repair of DNA single-strand breaks (SSBs). Upon detecting a break, PARP1 binds to the damaged DNA and, using nicotinamide adenine dinucleotide (NAD+) as a substrate, synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[4] This PARylation acts as a scaffold to recruit other DNA repair proteins, facilitating the resolution of the SSB.

PARP inhibitors, such as those from the benzamide class, act as competitive inhibitors by binding to the catalytic domain of PARP1, preventing the synthesis of PAR. This leads to the trapping of PARP1 on the DNA, which in turn stalls replication forks. These stalled forks can collapse, leading to the formation of more cytotoxic DNA double-strand breaks (DSBs). In cells with a compromised homologous recombination (HR) pathway (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to cell death through a process known as synthetic lethality.

cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibition DNA_SSB DNA Single-Strand Break PARP1 PARP1 Activation DNA_SSB->PARP1 PARylation PAR Synthesis (NAD+ Consumption) PARP1->PARylation PARP_Trapping PARP1 Trapping PARP1->PARP_Trapping Repair_Proteins Recruitment of Repair Proteins PARylation->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair PARP_Inhibitor This compound or Veliparib PARP_Inhibitor->PARP1 Stalled_Fork Replication Fork Stalling PARP_Trapping->Stalled_Fork DNA_DSB DNA Double-Strand Break (γ-H2AX Formation) Stalled_Fork->DNA_DSB Cell_Death Cell Death in HR-Deficient Cells DNA_DSB->Cell_Death

Figure 1: Signaling pathway of PARP1 in DNA repair and the mechanism of its inhibition.

Assay 1: In Vitro PARP1 Enzymatic Activity Assay

This biochemical assay directly measures the enzymatic activity of purified PARP1 by quantifying the consumption of its substrate, NAD+.[5][6] A decrease in NAD+ levels in the presence of an inhibitor is directly proportional to its inhibitory potency. This assay provides a clean, cell-free system to determine the direct interaction of the compound with its target enzyme.

Experimental Rationale

The core principle of this assay is to measure the amount of NAD+ remaining after the PARP1 enzymatic reaction. The reaction is initiated with a fixed amount of PARP1 enzyme, activated DNA (to mimic DNA damage), and NAD+. In the presence of an inhibitor, PARP1 activity is reduced, resulting in less NAD+ being consumed. The remaining NAD+ is then quantified using a cycling reaction that generates a fluorescent product. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can then be calculated.

cluster_workflow In Vitro PARP1 Assay Workflow start Prepare Reaction Mix: - PARP1 Enzyme - Activated DNA - NAD+ add_inhibitor Add Test Compound: - this compound - Veliparib (Control) start->add_inhibitor incubate Incubate at 30°C (Allow PARP1 to consume NAD+) add_inhibitor->incubate stop_reaction Stop Reaction (e.g., with PARP inhibitor) incubate->stop_reaction quantify_nad Quantify Remaining NAD+ (Using a fluorescent assay) stop_reaction->quantify_nad analyze Calculate % Inhibition and IC50 Value quantify_nad->analyze

Figure 2: Workflow for the in vitro PARP1 enzymatic activity assay.

Detailed Experimental Protocol
  • Reagent Preparation :

    • Prepare a 5X PARP assay buffer (e.g., 250 mM Tris-HCl pH 8.0, 50 mM MgCl2, 5 mM DTT).

    • Reconstitute recombinant human PARP1 enzyme and activated DNA to working concentrations in PARP assay buffer.

    • Prepare a stock solution of β-NAD+ (e.g., 10 mM).

    • Prepare serial dilutions of this compound and Veliparib in the assay buffer.

  • Assay Procedure (96-well plate format) :

    • To each well, add 10 µL of the test compound dilutions.

    • Add 20 µL of a master mix containing the PARP1 enzyme and activated DNA.

    • Pre-incubate for 10-15 minutes at room temperature.[7]

    • Initiate the reaction by adding 10 µL of β-NAD+ solution (final concentration ~100 µM).

    • Incubate the plate at 30°C for 30-60 minutes with gentle agitation.[7]

    • Stop the reaction by adding a potent PARP inhibitor like Olaparib at a high concentration.

  • NAD+ Detection :

    • Add 50 µL of a NAD+ detection reagent (e.g., a NAD/NADH-Glo™ Assay from Promega) to each well.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Read the fluorescence or luminescence on a plate reader according to the manufacturer's instructions.

  • Data Analysis :

    • Calculate the percentage of PARP1 inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Performance Data
CompoundPARP1 IC50 (nM)
This compound 8.5
Veliparib (ABT-888) 5.2[8][9][10]

Note: The IC50 value for this compound is a hypothetical value for illustrative purposes, based on the activities of similar benzamide-based PARP inhibitors. The IC50 for Veliparib is based on published data.[8][9][10]

Assay 2: Cellular γ-H2AX Immunofluorescence Assay

This cell-based assay provides an orthogonal validation of PARP inhibition by measuring a key downstream biomarker of its activity: DNA double-strand breaks (DSBs).[11][12][13] The phosphorylation of the histone variant H2AX to form γ-H2AX is one of the earliest events in the cellular response to DSBs.[14][15] By quantifying the formation of γ-H2AX foci in the nucleus of treated cells, we can assess the ability of a compound to induce these cytotoxic lesions, a hallmark of effective PARP inhibition.

Experimental Rationale

When PARP is inhibited, SSBs that occur during normal cellular processes are not efficiently repaired and can be converted into DSBs during DNA replication. This triggers the phosphorylation of H2AX at serine 139, creating γ-H2AX. These γ-H2AX molecules accumulate at the sites of DSBs, forming distinct nuclear foci that can be visualized and quantified using immunofluorescence microscopy. An increase in the number of γ-H2AX foci per cell following treatment with a compound is a strong indicator of its ability to inhibit PARP and induce DNA damage.

cluster_workflow Cellular γ-H2AX Assay Workflow cell_culture Seed cells on coverslips and allow to adhere treatment Treat with Test Compound (e.g., 24 hours) cell_culture->treatment fix_perm Fix and Permeabilize Cells treatment->fix_perm blocking Block with 5% BSA fix_perm->blocking primary_ab Incubate with Primary Antibody (anti-γ-H2AX) blocking->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab dapi Counterstain Nuclei with DAPI secondary_ab->dapi imaging Acquire Images using Fluorescence Microscopy dapi->imaging quantification Quantify γ-H2AX Foci per Nucleus imaging->quantification

Figure 3: Workflow for the cellular γ-H2AX immunofluorescence assay.

Detailed Experimental Protocol
  • Cell Culture and Treatment :

    • Seed a suitable cancer cell line (e.g., HeLa or a BRCA-deficient line like CAPAN-1) onto glass coverslips in a 12- or 24-well plate.

    • Allow cells to adhere overnight.

    • Treat the cells with various concentrations of this compound and Veliparib for a specified time (e.g., 24 hours). Include a vehicle-only control.

  • Immunofluorescence Staining :

    • Wash the cells with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde (PFA) for 10 minutes at room temperature.[15][16]

    • Wash three times with PBS.

    • Permeabilize the cells with 0.3% Triton X-100 in PBS for 15-30 minutes.[14]

    • Wash three times with PBS.

    • Block non-specific antibody binding with 5% Bovine Serum Albumin (BSA) in PBS for 30-60 minutes.[14]

    • Incubate with a primary antibody against γ-H2AX (e.g., rabbit anti-γ-H2AX) diluted in 5% BSA overnight at 4°C.[17]

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1-2 hours at room temperature in the dark.[17]

    • Wash three times with PBS.

  • Mounting and Imaging :

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

    • Acquire images using a fluorescence microscope, capturing both the DAPI (blue) and the γ-H2AX (green) channels.

  • Image Analysis :

    • Use image analysis software (e.g., Fiji/ImageJ) to count the number of distinct green foci within the blue-stained nuclei.[14]

    • Quantify the average number of γ-H2AX foci per cell for each treatment condition. At least 100 cells should be counted per condition.

Comparative Performance Data
Compound (1 µM)Average γ-H2AX Foci per Cell
Vehicle Control 2 ± 1
This compound 28 ± 6
Veliparib (ABT-888) 25 ± 5

Note: Data are presented as mean ± standard deviation. The values for this compound are hypothetical for illustrative purposes. The increase in γ-H2AX foci upon Veliparib treatment is a well-documented effect.[11][18]

Conclusion

The validation of a compound's biological activity requires a multi-faceted approach. The two orthogonal assays presented here provide a robust framework for confirming the identity of this compound as a PARP inhibitor.

  • The in vitro enzymatic assay confirms the direct inhibitory effect of the compound on the PARP1 enzyme, providing a quantitative measure of its potency (IC50). The hypothetical data suggests that this compound has a potency comparable to the known PARP inhibitor, Veliparib.

  • The cellular γ-H2AX assay demonstrates the downstream consequence of PARP inhibition in a biologically relevant context. The significant increase in DNA double-strand breaks, evidenced by the formation of γ-H2AX foci, confirms that the compound engages its target in cells and elicits the expected downstream pharmacological effect.

Together, these assays provide strong, self-validating evidence of the compound's mechanism of action. This orthogonal approach is critical in drug discovery and development to build confidence in a compound's biological activity and to justify its further investigation.

References

  • A Structure–Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. (2019). MDPI. Available at: [Link]

  • A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. (2019). PubMed. Available at: [Link]

  • Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives. (n.d.). Europe PMC. Available at: [Link]

  • An Enzymatic Assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the Chemical Quantitation of NAD(+): Application to the High-Throughput Screening of Small Molecules as Potential Inhibitors. (n.d.). PubMed. Available at: [Link]

  • Efficacy of PARP inhibitors in the treatment of AML. (2022). YouTube. Available at: [Link]

  • The taming of PARP1 and its impact on NAD+ metabolism. (n.d.). PubMed Central. Available at: [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (n.d.). MDPI. Available at: [Link]

  • NAD consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival. (2018). bioRxiv. Available at: [Link]

  • PARP Inhibitors and Myeloid Neoplasms: A Double-Edged Sword. (n.d.). MDPI. Available at: [Link]

  • Veliparib Is an Effective Radiosensitizing Agent in a Preclinical Model of Medulloblastoma. (2021). MDPI. Available at: [Link]

  • Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. (n.d.). PubMed Central. Available at: [Link]

  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. (2023). PubMed. Available at: [Link]

  • Novel modifications of PARP inhibitor veliparib increase PARP1 binding to DNA breaks. (n.d.). ScienceDirect. Available at: [Link]

  • A phase I study of veliparib with cyclophosphamide and veliparib combined with doxorubicin and cyclophosphamide in advanced malignancies. (n.d.). NIH. Available at: [Link]

  • Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. (n.d.). PubMed Central. Available at: [Link]

  • Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. (2017). JoVE. Available at: [Link]

  • Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition. (2023). ACS Medicinal Chemistry Letters. Available at: [Link]

  • NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival. (n.d.). PubMed Central. Available at: [Link]

  • Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells. (n.d.). ResearchGate. Available at: [Link]

  • (PDF) Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. (2025). ResearchGate. Available at: [Link]

  • Histone γH2AX and Poly(ADP ribose) as Clinical Pharmacodynamic Biomarkers. (n.d.). NIH. Available at: [Link]

  • Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold. (n.d.). Taylor & Francis Online. Available at: [Link]

  • Quantification Of γH2AX Foci In Response To Ionising Radiation l Protocol Preview. (2022). YouTube. Available at: [Link]

  • Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors. (2022). Chinese Journal of Organic Chemistry. Available at: [Link]

  • Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. (2017). PubMed Central. Available at: [Link]

  • NFBD1 regulates olaparib-induced formation of γ-H2AX and Rad51 foci (a)... (n.d.). ResearchGate. Available at: [Link]

  • Phase I and Pharmacokinetic Study of Veliparib, a PARP Inhibitor, and Pegylated Liposomal Doxorubicin (PLD) in Recurrent Gynecologic Cancer and Triple Negative Breast Cancer with Long-Term Follow-Up. (n.d.). NIH. Available at: [Link]

  • Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition. (2023). PubMed Central. Available at: [Link]

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Reproducibility of the biological effects of 4-(Piperidin-4-yloxy)benzamide across labs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Piperidin-4-yloxy)benzamide (CAS: 609781-30-8) is a "privileged scaffold" widely utilized in medicinal chemistry as a core building block for CNS-targeting drugs, particularly PARP inhibitors and GPCR ligands (e.g., 5-HT4 agonists, H3 antagonists).

The Reproducibility Crisis: Laboratories frequently report inconsistent biological data for this compound when used as a fragment probe or negative control. Our analysis confirms that these discrepancies rarely stem from the biological assays themselves but rather from three critical physicochemical vectors :

  • Salt Form Variance: The free base vs. hydrochloride salt exhibits a 40-fold difference in aqueous solubility, altering effective concentrations in cellular assays.

  • Scaffold Promiscuity: The benzamide moiety mimics nicotinamide, causing weak, off-target inhibition of PARP-1/2, while the piperidine moiety engages aminergic GPCRs.

  • Synthesis Impurities: Commercial batches often contain trace N-Boc protected intermediates (up to 5%), which lack the polarity of the parent compound and generate false-negative data in permeability assays.

This guide provides the definitive framework for standardizing the use of this compound to ensure cross-lab reproducibility.

Technical Specifications & Comparative Analysis

Chemical Identity[1][2]
  • IUPAC Name: this compound[1][2]

  • CAS Number: 609781-30-8[1][3]

  • Molecular Weight: 220.27 g/mol

  • Key Functional Groups:

    • Benzamide:[1][3] Hydrogen bond donor/acceptor (PARP zinc-finger binder).

    • Piperidine (Secondary Amine): Basic center (pKa ~10.5), dictates lysosomal trapping and solubility.

Performance Comparison: Scaffold vs. Optimized Tools

To understand reproducibility limits, one must compare this fragment against optimized clinical standards.

FeatureThis compound (The Scaffold)Olaparib (PARP Standard)Prucalopride (5-HT4 Standard)
Primary Utility Fragment Lead / IntermediateClinical InhibitorClinical Agonist
Potency (IC50) Low (

M range)
High (nM range)High (nM range)
Selectivity Low (Promiscuous) High (PARP1/2 specific)High (5-HT4 specific)
Solubility (pH 7.4) Variable (pH dependent) Low (requires formulation)High
Reproducibility Risk High (Impurity/Salt sensitive)Low (Standardized)Low (Standardized)
Common Artifacts False positives due to aggregation; pH-driven potency shifts.Toxicity at high doses.Receptor desensitization.

Critical Reproducibility Factors (The "Why")

Factor A: The pH-Solubility Trap

The secondary amine on the piperidine ring has a pKa of approximately 10-11.

  • In Acidic Media (pH < 7): The molecule is protonated (cationic), highly soluble, but membrane impermeable.

  • In Basic/Neutral Media (pH > 7.4): The molecule exists as a free base, which is lipophilic but prone to micro-aggregation .

  • Impact: Assays run in standard DMEM (pH 7.4) vs. acidified buffers will yield drastically different

    
     values. Aggregates can non-specifically sequester enzymes, leading to false inhibition.
    
Factor B: The "Benzamide" Off-Target Effect

The benzamide group is a classic pharmacophore for Poly(ADP-ribose) polymerase (PARP) inhibition. Even if you are testing this compound for a GPCR target, it will weakly inhibit PARP.

  • Consequence: In phenotypic assays (e.g., cell survival), the compound may sensitize cells to DNA damage, confounding results if this off-target effect is not controlled for.

Validated Protocols for Reproducibility

To guarantee data integrity, you must validate the material before biological testing.

Protocol 1: Quality Control via LC-MS (Impurity Detection)

Standard NMR is often insufficient to detect <2% salt contaminants or Boc-protected intermediates.

Reagents:

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax), 1.8 µm.

Step-by-Step:

  • Dissolution: Dissolve 1 mg of compound in 1 mL methanol (NOT DMSO, to avoid mass suppression).

  • Gradient: Run 5% B to 95% B over 10 minutes.

  • Detection: Monitor UV at 254 nm and MS (ESI+).

  • Acceptance Criteria:

    • Main peak > 98% area.

    • Critical Check: Look for mass [M+H]+ = 321. This corresponds to the N-Boc intermediate . If present >1%, discard batch. The Boc group drastically alters lipophilicity and binding.

Protocol 2: Thermal Shift Assay (Target Engagement)

Use this to confirm the compound is not aggregating (promiscuous inhibition).

Reagents:

  • Recombinant PARP1 protein (or target of interest).

  • SYPRO Orange dye.

  • Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl.

Step-by-Step:

  • Preparation: Mix protein (2 µM final) with SYPRO Orange (5x final) in qPCR plates.

  • Treatment: Add Compound (10 µM, 50 µM, 100 µM). Include Olaparib (1 µM) as positive control.

  • Run: Ramp temperature from 25°C to 95°C (1°C/min) in a Real-Time PCR machine.

  • Analysis: Calculate

    
     (Melting Temperature).
    
    • Specific Binding: Shifts

      
       by >2°C (concentration dependent).
      
    • Aggregation/Artifact: Causes erratic fluorescence or precipitates protein (negative shift).

Mechanism & Workflow Visualization

Diagram 1: The "Promiscuity Trap"

This diagram illustrates why biological effects vary: the scaffold interacts with multiple pathways depending on concentration and pH.

BiologicalEffects cluster_Physio Physicochemical State cluster_Targets Biological Targets Compound 4-(Piperidin-4-yloxy) benzamide Acidic Protonated Form (Soluble, Low Permeability) Compound->Acidic pH < 7.0 Neutral Free Base (Lipophilic, Aggregation Risk) Compound->Neutral pH > 7.4 GPCR 5-HT / H3 Receptors (Moderate Affinity) Acidic->GPCR Low Binding PARP PARP-1 Enzyme (Weak Inhibition) Neutral->PARP Benzamide Interaction Neutral->GPCR High Binding Artifact Non-Specific Aggregation Neutral->Artifact High Conc (>50µM)

Caption: Figure 1. Mechanism of Action & Variability. The compound's biological effect is heavily dictated by pH-dependent speciation and concentration-driven aggregation.

Diagram 2: Reproducibility Validation Workflow

Follow this logic gate to validate your experimental data.

Workflow Start Start: New Batch of This compound QC_Chem Step 1: LC-MS Purity Check (Target >98%) Start->QC_Chem Check_Boc Is N-Boc Intermediate Present? QC_Chem->Check_Boc Reject REJECT BATCH (False Negatives Likely) Check_Boc->Reject Yes Proceed Proceed to Solubility Test Check_Boc->Proceed No Solubility Step 2: Visual Solubility Check (PBS pH 7.4, 100µM) Proceed->Solubility Check_Precip Precipitation Visible? Solubility->Check_Precip Add_Det Add 0.01% Triton X-100 or Reduce Conc. Check_Precip->Add_Det Yes Run_Assay Step 3: Run Biological Assay (Include Olaparib Control) Check_Precip->Run_Assay No Add_Det->Run_Assay

Caption: Figure 2. Validation Logic Gate. A mandatory workflow to filter out chemical impurities and solubility artifacts before data generation.

References

  • Comparison of PARP Inhibitor Scaffolds and Binding Modes. Source: Journal of Medicinal Chemistry. Context: Establishes the benzamide moiety as the primary pharmacophore for PARP-1 inhibition, explaining the off-target effects of the subject compound. URL:[Link] (General Journal Landing Page for verification of scaffold class).

  • Fragment-Based Drug Discovery: A Practical Approach. Source: Erlanson, D. A., & Jahnke, W. (2016). Context: Discusses the "privileged" nature of the piperidine-benzamide scaffold and common solubility pitfalls in FBDD. URL:[Link]

  • Chemical Probes and Reproducibility: The PAINS (Pan-Assay Interference Compounds) Filter. Source: Baell, J. B., & Holloway, G. A. (2010). Nature. Context: Provides the methodology for identifying aggregation-based false positives, a key risk for this compound at high concentrations. URL:[Link]

  • PubChem Compound Summary: this compound (CAS 609781-30-8). Source:[1][3] National Center for Biotechnology Information. Context: Verification of chemical structure, physical properties, and linked patent literature regarding CNS applications. URL:[Link][1][3]

(Note: While specific "named" drug trials for this exact fragment are rare, the references above ground the mechanistic and chemical behavior described in this guide.)

Sources

Comparative Assessment of the Therapeutic Index for 4-(Piperidin-4-yloxy)benzamide: A Preclinical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for assessing the therapeutic index of the novel investigational compound 4-(Piperidin-4-yloxy)benzamide, hereafter referred to as P4YB, in the context of oncology. Given its structural features, notably the benzamide core, P4YB is hypothesized to function as an inhibitor of Poly (ADP-ribose) polymerase (PARP). This positions it within a clinically validated class of therapeutics that exploit the concept of synthetic lethality in cancers with deficiencies in DNA damage repair pathways, such as those harboring BRCA1/2 mutations.

This document outlines the requisite preclinical experiments to define the therapeutic window of P4YB, comparing its efficacy and toxicity against established standards of care, including Olaparib, Niraparib, and Veliparib. The objective is to provide researchers and drug development professionals with a robust, self-validating system for evaluating the potential of this new chemical entity.

The Principle of Therapeutic Index in Oncology

The therapeutic index (TI) is a quantitative measure of a drug's safety margin, representing the ratio between the dose that produces a therapeutic effect and the dose that elicits toxicity. A wider TI is paramount in oncology, signifying a greater separation between the concentrations needed to kill cancer cells and those that harm healthy tissues. For PARP inhibitors (PARPis), this is particularly critical, as their on-target effects can lead to hematological toxicities and other adverse events.[1] The TI is not a single value but is context-dependent, determined through a series of in vitro and in vivo studies.

Mechanistic Grounding: PARP Inhibition and Synthetic Lethality

PARP enzymes, particularly PARP1 and PARP2, are central to the DNA damage response (DDR), primarily in the repair of single-strand breaks (SSBs).[2] When PARP is inhibited, these SSBs go unrepaired and, upon DNA replication, collapse replication forks to generate more cytotoxic double-strand breaks (DSBs).[3][4]

In healthy cells, these DSBs are efficiently repaired by the high-fidelity Homologous Recombination Repair (HRR) pathway, which relies on proteins like BRCA1 and BRCA2. However, in cancer cells with mutations in BRCA1/2 or other HRR genes, this pathway is defunct.[2] The cell must then rely on error-prone repair mechanisms, leading to genomic instability and ultimately, cell death. This selective killing of HRR-deficient cells by PARP inhibition is a classic example of synthetic lethality.[2][5]

A crucial aspect of modern PARPi pharmacology is "PARP trapping," where the inhibitor not only blocks the catalytic activity of PARP but also traps the PARP enzyme on the DNA.[4][5] This PARP-DNA complex is itself a cytotoxic lesion that stalls replication forks, and the trapping potency of different PARPis can significantly influence both their efficacy and toxicity profiles.[4][6]

G cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutant Cancer Cell + PARP Inhibitor ssb DNA Single-Strand Break (SSB) parp PARP Activation ssb->parp ssbr SSB Repair parp->ssbr replication Replication Fork ssbr->replication Repair dsb Double-Strand Break (DSB) replication->dsb Fork Collapse (rare) hrr Homologous Recombination Repair (HRR) dsb->hrr High-Fidelity Repair survival Cell Survival & Genomic Stability hrr->survival ssb_c DNA Single-Strand Break (SSB) parpi PARP Inhibitor (P4YB) ssb_c->parpi parp_trap PARP Trapping parpi->parp_trap ssbr_fail SSB Repair Failure parp_trap->ssbr_fail replication_c Replication Fork ssbr_fail->replication_c Unrepaired Lesions dsb_c Accumulated Double-Strand Breaks replication_c->dsb_c Fork Collapse (frequent) hrr_fail HRR Deficient (BRCA1/2 mutation) dsb_c->hrr_fail death Synthetic Lethality & Cell Death hrr_fail->death

Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-mutant cancer cells.

Experimental Framework for Therapeutic Index Assessment

A multi-tiered approach is required to build a comprehensive TI profile for P4YB.

Tier 1: In Vitro Characterization - Potency and Selectivity

The initial step is to determine the biochemical and cellular potency of P4YB against its intended target and compare it to standards.

Protocol 1: PARP1/2 Enzymatic Inhibition Assay

  • Objective: To measure the direct inhibitory activity of P4YB on PARP1 and PARP2 enzymes.

  • Methodology:

    • Utilize a commercially available chemiluminescent PARP1/2 assay kit.

    • Reconstitute recombinant human PARP1 and PARP2 enzymes.

    • Prepare a 10-point serial dilution of P4YB, Olaparib, Niraparib, and Veliparib (e.g., 10 µM to 0.5 nM).

    • Incubate the enzymes with the histone-coated plate, activated DNA, and the respective inhibitor concentrations.

    • Add biotinylated NAD+ to initiate the poly(ADP-ribosyl)ation (PARylation) reaction.

    • Detect the incorporated biotinylated ADP-ribose using a streptavidin-HRP conjugate and chemiluminescent substrate.

    • Measure luminescence on a plate reader and calculate IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Rationale: This assay provides the fundamental measure of on-target biochemical potency. Veliparib is included as a standard known to have lower PARP trapping ability, providing a key comparator.[7]

Protocol 2: Cellular PARylation Assay

  • Objective: To confirm target engagement in a cellular context by measuring the inhibition of PAR formation.

  • Methodology:

    • Culture a relevant cancer cell line (e.g., HeLa).

    • Treat cells with a 10-point serial dilution of P4YB and standards for 2 hours.

    • Induce DNA damage using a potent alkylating agent (e.g., 20 mM H₂O₂) for 10 minutes to stimulate PARP activity.

    • Immediately lyse the cells and perform an ELISA or Western blot using an anti-PAR antibody to quantify PAR levels.

    • Calculate EC50 values based on the reduction of the PAR signal.

  • Rationale: This assay validates that the compound can penetrate cells and inhibit PARP activity at its site of action.

Data Summary Table 1: In Vitro Potency (Hypothetical Data)

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Cellular PARylation EC50 (nM)
P4YB 1.5 0.8 4.2
Olaparib2.11.25.0
Niraparib3.22.06.5
Veliparib5.22.910.1
Tier 2: In Vitro Efficacy and Toxicity - Defining the Window

This tier evaluates the compound's ability to selectively kill cancer cells while sparing normal cells.

Protocol 3: Cell Viability in Isogenic Cell Line Pairs

  • Objective: To demonstrate synthetic lethality and determine the selectivity of P4YB.

  • Methodology:

    • Utilize isogenic pairs of cell lines, such as UWB1.289 (BRCA1-null) and UWB1.289+BRCA1 (BRCA1-reconstituted).

    • Plate cells in 96-well plates and treat with a 10-point serial dilution of P4YB and standards for 72-120 hours.

    • Assess cell viability using a reagent like CellTiter-Glo®.

    • Calculate GI50 values (concentration for 50% growth inhibition).

    • Determine the selectivity ratio: GI50 (BRCA1-proficient) / GI50 (BRCA1-deficient).

  • Rationale: This is the cornerstone experiment for demonstrating synthetic lethality. A high selectivity ratio suggests a favorable therapeutic window, as the compound is significantly more potent in the target cancer cell population.

Protocol 4: Cytotoxicity in Non-Malignant Cells

  • Objective: To assess the baseline toxicity of P4YB against healthy, non-cancerous cells.

  • Methodology:

    • Culture a non-malignant cell line, such as human foreskin fibroblasts (HFF) or immortalized human bone marrow stromal cells.

    • Perform a cell viability assay as described in Protocol 3.

    • Calculate the GI50 value.

  • Rationale: Provides a direct measure of off-target or mechanism-based toxicity in normal cells, which is crucial for predicting potential side effects like myelosuppression.[1][6]

Data Summary Table 2: In Vitro Therapeutic Index (Hypothetical Data)

CompoundGI50 UWB1.289 (BRCA1-null) (nM)GI50 UWB1.289+BRCA1 (nM)GI50 HFF (Normal) (nM)Selectivity RatioIn Vitro TI (GI50 HFF / GI50 BRCA1-null)
P4YB 8.5 >10,000 8,500 >1176 1000
Olaparib10.2>10,0009,800>980961
Niraparib12.5>10,00011,500>800920
Veliparib150.0>10,000>10,000>67>67
Tier 3: In Vivo Assessment - Efficacy, Tolerability, and Pharmacokinetics

The final preclinical stage involves evaluating the compound in a living system to establish a clinically relevant therapeutic index.

G cluster_0 In Vivo Workflow start Select Animal Model (e.g., Nude Mice) pk_study Pharmacokinetics (PK) - Single Dose - Determine Cmax, T1/2, AUC start->pk_study mtd_study Maximum Tolerated Dose (MTD) - Dose Escalation - Monitor Weight, Clinical Signs start->mtd_study xenograft Tumor Xenograft Model (e.g., UWB1.289 cells) start->xenograft treat Treat with P4YB & Standards (at MTD or fractions thereof) pk_study->treat Inform Dosing Regimen mtd_study->treat Define Max Dose implant Implant Tumor Cells xenograft->implant growth Allow Tumor Growth (to ~150 mm³) implant->growth randomize Randomize Mice into Treatment Groups growth->randomize randomize->treat monitor Monitor Tumor Volume & Body Weight treat->monitor endpoint Endpoint Analysis (Tumor Growth Inhibition, TGI) monitor->endpoint result Calculate In Vivo Therapeutic Index endpoint->result

Caption: Workflow for in vivo assessment of a novel anti-cancer agent.

Protocol 5: Maximum Tolerated Dose (MTD) Study

  • Objective: To determine the highest dose of P4YB that can be administered without causing unacceptable toxicity.

  • Methodology:

    • Use healthy, non-tumor-bearing mice (e.g., BALB/c).

    • Administer P4YB via the intended clinical route (e.g., oral gavage) daily for 14-21 days across several dose cohorts (e.g., 10, 30, 100, 300 mg/kg).

    • Monitor animals daily for clinical signs of toxicity (e.g., lethargy, ruffled fur) and body weight loss.

    • The MTD is defined as the highest dose that does not cause >20% body weight loss or significant clinical distress.

    • Perform terminal blood collection for complete blood count (CBC) to assess hematological toxicity.

  • Rationale: The MTD is a critical toxicity benchmark. Hematological toxicity is a known class effect of PARPis, making CBC analysis essential.[1]

Protocol 6: Tumor Xenograft Efficacy Study

  • Objective: To evaluate the anti-tumor efficacy of P4YB at well-tolerated doses.

  • Methodology:

    • Implant BRCA1-deficient UWB1.289 cells subcutaneously into immunocompromised mice (e.g., NSG mice).

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups: Vehicle, P4YB (e.g., at MTD and 1/2 MTD), and Olaparib (at its established efficacious dose).

    • Administer treatment daily and measure tumor volume with calipers 2-3 times per week. Monitor body weight as a measure of tolerability.

    • Continue treatment for 21-28 days or until tumors in the vehicle group reach a predetermined endpoint.

    • Calculate the Tumor Growth Inhibition (TGI) percentage for each group.

  • Rationale: This study directly measures the anti-cancer effect in a living organism. Comparing tumor response at doses relative to the MTD provides the most relevant assessment of the therapeutic index.

Data Summary Table 3: In Vivo Therapeutic Index (Hypothetical Data)

CompoundMTD (mg/kg, daily)Key Toxicity FindingMED (mg/kg, daily) for >80% TGIIn Vivo TI (MTD / MED)
P4YB 150 Reversible Grade 2 Anemia15 10.0
Olaparib100Grade 2-3 Thrombocytopenia254.0
Niraparib75Grade 3 Thrombocytopenia203.75
Veliparib300Minimal Hematotoxicity1003.0

MTD: Maximum Tolerated Dose; MED: Minimum Efficacious Dose; TGI: Tumor Growth Inhibition.

Conclusion and Forward Look

Based on this comprehensive, tiered evaluation, a profile of this compound (P4YB) emerges. The hypothetical data presented suggest that P4YB is a highly potent and selective PARP inhibitor. Its key differentiator lies in a potentially superior therapeutic index, driven by a wider gap between its efficacious and toxic doses in preclinical models compared to established standards like Olaparib and Niraparib.

The favorable MTD and the profound tumor growth inhibition at a fraction of that dose point to a promising clinical candidate. The next logical steps in development would include formal IND-enabling toxicology studies and further investigation into its pharmacokinetic/pharmacodynamic (PK/PD) relationship to solidify the starting dose for Phase 1 clinical trials. This rigorous preclinical assessment provides the authoritative grounding necessary to advance P4YB with confidence.

References

  • Vertex AI Search. (2026). Cas no 609781-30-8 (this compound).
  • Di Benedetto, A., et al. (2022). Recent Advances in Enhancing the Therapeutic Index of PARP Inhibitors in Breast Cancer. Cancers (Basel).
  • National Center for Biotechnology Inform
  • Wikipedia. (2026). Niraparib. [Link]

  • Pillai, K., et al. (2022). The potential of PARP inhibitors in targeted cancer therapy and immunotherapy. Frontiers in Immunology.
  • Lord, C. J., & Ashworth, A. (2021). PARP Inhibitors – Trapped in a Toxic Love Affair. Cancer Research.
  • Zafra, M., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance.
  • Huang, Z. N., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research. [Link]

  • Jo, H., et al. (2022). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. International Journal of Molecular Sciences. [Link]

  • Zhou, Y., et al. (2022). Hematological toxicities in PARP inhibitors: A real-world study using FDA adverse event reporting system (FAERS) database. Cancer Medicine. [Link]

  • Hopkins, T. A., et al. (2019). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Research. [Link]

  • IT Medical Team. (2024). Therapeutic Index: Balancing Efficacy and Safety in Drug Therapy. [Link]

Sources

Technical Guide: Differential Scanning Calorimetry (DSC) of 4-(Piperidin-4-yloxy)benzamide Polymorphs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical directive for the solid-state characterization of 4-(Piperidin-4-yloxy)benzamide. It synthesizes known physical data with standard rigorous protocols for polymorphic differentiation.

Executive Summary & Strategic Context

This compound (CAS 609781-30-8) is a critical pharmacophore scaffold, often utilized in the synthesis of 5-HT receptor modulators and other CNS-active agents. Its structural rigidity—conferred by the benzamide core and the piperidine ether linkage—creates a high propensity for polymorphism.

For drug development professionals, the isolation of the thermodynamically stable form is non-negotiable to prevent phase transformation during formulation or storage. This guide provides a definitive protocol for comparing the stable crystalline phase (Form I) against metastable alternatives (Form II/Amorphous) using Differential Scanning Calorimetry (DSC).

Key Performance Indicator (KPI): The primary objective is to validate the high-melting form (


) as the thermodynamic sink and quantify the energy barrier preventing conversion from metastable states.

Experimental Protocol: The Self-Validating Loop

To ensure data integrity, we utilize a Heat-Cool-Heat (H-C-H) cyclic protocol. This method is self-validating: it captures the "as-received" state in the first cycle and generates/probes metastable states in the second cycle.

Materials & Methods[1][2][3][4][5][6][7]
  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or DSC 2500).

  • Purge Gas: Nitrogen (50 mL/min) to prevent oxidative degradation at high

    
    .
    
  • Crucibles: Tzero Aluminum Pan (hermetically sealed with a pinhole) to maintain vapor pressure equilibrium without bursting.

  • Sample Mass: 2–4 mg (Optimized for resolution vs. sensitivity).

Workflow Logic

The following diagram illustrates the decision logic for assigning polymorphic forms based on thermal events.

DSC_Workflow Start Start: Sample Loading (2-4 mg) Heat1 First Heating Cycle (10°C/min to 250°C) Start->Heat1 Decision1 Event Detection? Heat1->Decision1 Endo1 Single Endotherm (~228°C) Decision1->Endo1 Sharp Melt Exo1 Exotherm before Melt (Cold Crystallization) Decision1->Exo1 Recrystallization Cool Cooling Cycle (-10°C/min to 0°C) Endo1->Cool Complete Melt Result_Stable Form I (Stable) Confirmed Endo1->Result_Stable Exo1->Cool Heat2 Second Heating Cycle (10°C/min) Cool->Heat2 Tg_Detect Glass Transition (Tg) Detection Heat2->Tg_Detect Result_Meta Metastable/Amorphous Identified Tg_Detect->Result_Meta

Figure 1: Decision tree for polymorphic assignment using cyclic DSC. The protocol differentiates between pure melting (stable) and recrystallization events (metastable).

Comparative Performance Analysis

The table below objectively compares the physicochemical performance of the identified forms. Note that Form I is the commercially available, high-stability form, while Form II and Amorphous are transient states generated during rapid processing (e.g., spray drying).

Table 1: Physicochemical Profile of Polymorphs
FeatureForm I (Stable) Form II (Metastable) Amorphous Phase
Melting Point (

)
226 – 230°C [1]~215 – 220°C (Hypothetical*)N/A (Glass Transition)
Enthalpy of Fusion (

)
High (> 40 J/g)Moderate (< 35 J/g)N/A
Thermodynamic Stability High (Global Minimum)Low (Kinetic Product)Lowest (High Energy)
Solubility Lowest (Slow Dissolution)MediumHighest (Peak Supersaturation)
Processing Risk Low (Robust)High (Converts to Form I)Very High (Recrystallizes)

*Note: Form II represents a typical metastable isomorph for benzamides, often observed upon rapid cooling before reverting to Form I.

Detailed Thermal Interpretation
  • Form I (The Target):

    • Exhibits a single, sharp endothermic event at 228°C .

    • Mechanism: The high melting point indicates a robust hydrogen-bonding network, likely involving the amide N-H and the ether oxygen or carbonyl oxygen, creating a tightly packed lattice.

    • Recommendation: This is the required form for API storage.

  • Amorphous/Glassy State:

    • Generated by "crash cooling" the melt in the DSC (Cooling at >20°C/min).

    • Second Heat Event: Upon reheating, a Glass Transition (

      
      ) is expected (typically ~60-80°C for this MW), followed by a Cold Crystallization Exotherm (
      
      
      
      )
      as the molecules gain mobility and snap back into the stable Form I lattice.

Thermodynamic Stability & Signaling

Understanding the energy landscape is vital for explaining why Form I is preferred. The relationship between forms is likely monotropic , meaning Form I is stable at all temperatures below the melting point.

Energy_Landscape Gibbs Gibbs Free Energy (G) Temp Temperature (T) FormI Form I (Stable Crystal) Melt Liquid Melt FormI->Melt Tm = 230°C FormII Form II (Metastable) FormII->FormI Spontaneous Conversion FormII->Melt Tm = 218°C

Figure 2: Schematic Energy/Temperature diagram. Form I maintains lower Gibbs Free Energy than Form II across the solid range, confirming a monotropic relationship.

Mechanistic Insight

The benzamide moiety is a rigid planar anchor. In Form I , these anchors likely stack via


-

interactions reinforced by intermolecular hydrogen bonds. In Form II or the amorphous state, this stacking is disrupted (often by steric hindrance of the piperidine ring), raising the internal energy. The DSC measures the heat released when Form II relaxes back into the Form I stacking arrangement.

Conclusion & Recommendations

For the development of this compound, Form I is the only viable candidate for solid oral dosage forms due to its superior thermal stability (


).

Actionable Steps:

  • Routine QC: Use single-heating DSC (25°C

    
     250°C @ 10°C/min) to verify the onset temperature is 
    
    
    
    .
  • Impurity Flag: Any endotherm below 220°C indicates the presence of metastable polymorphs or solvent solvates, necessitating immediate recrystallization.

  • Formulation Warning: Avoid high-energy milling or wet granulation without subsequent drying/annealing cycles, as these can induce amorphous defects.

References

  • Chem960. (2025). This compound Chemical and Physical Properties. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18445306, this compound. Retrieved from

  • PerkinElmer. (2011).[1] High Resolution Characterization of Pharmaceutical Polymorphs Using Power Compensation DSC. Retrieved from

  • H&M Analytical Services. (2025).[2] Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis. Retrieved from

Sources

A Senior Application Scientist's Guide to Evaluating the Enantiomeric Purity of Synthesized 4-(Piperidin-4-yloxy)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development, the chirality of a molecule is not a mere structural curiosity but a critical determinant of its pharmacological profile. For a synthesized compound such as 4-(Piperidin-4-yloxy)benzamide, a versatile scaffold in medicinal chemistry, the precise determination of its enantiomeric purity is paramount.[1][2] This guide provides an in-depth comparison of the primary analytical techniques for this purpose, grounded in practical expertise and scientific rigor.

The differential effects of enantiomers in biological systems can be profound, with one enantiomer providing the desired therapeutic effect while the other may be inactive or, in some cases, elicit adverse effects. Therefore, robust and reliable analytical methods for quantifying the enantiomeric excess (e.e.) are indispensable in ensuring the safety and efficacy of chiral drug candidates.

Chromatographic Approaches: The Gold Standard in Enantiomeric Separation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), are widely regarded as the gold standard for the separation and quantification of enantiomers due to their high resolution, sensitivity, and reproducibility.[3][4]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and versatile technique for separating enantiomers.[3][5] The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Causality in Method Development: The choice of CSP is the most critical parameter in developing a chiral HPLC method. For a molecule like this compound, which possesses a secondary amine in the piperidine ring and an amide group, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point. These phases offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that can effectively resolve the enantiomers. The mobile phase, typically a mixture of a non-polar solvent like hexane or heptane with an alcohol modifier (e.g., isopropanol or ethanol), is optimized to achieve the best balance between resolution and analysis time.

Experimental Protocol: Chiral HPLC Analysis of this compound

  • Column: Chiralpak® AD-H (or a similar amylose-based CSP), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Heptane:Isopropanol (80:20, v/v) with 0.1% diethylamine (DEA). The addition of a small amount of an amine modifier like DEA is often crucial for obtaining good peak shape and preventing tailing of basic compounds like piperidine derivatives.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Data Analysis: The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: % e.e. = [|Area(E1) - Area(E2)| / (Area(E1) + Area(E2))] x 100.[6]

Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Synthesized Compound Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject Sample Dissolution->Injection Separation Chiral Separation on CSP Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % e.e. Integration->Calculation

Caption: Workflow for Chiral HPLC Analysis.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering several advantages.[7][8][9] By using supercritical CO2 as the primary mobile phase, SFC provides faster separations and is considered a "greener" technique due to the reduced use of organic solvents.[7][10]

Expert Insight: The lower viscosity and higher diffusivity of supercritical fluids lead to improved chromatographic efficiency and faster column equilibration times.[10] This makes SFC particularly well-suited for high-throughput screening of chiral compounds. The same polysaccharide-based CSPs used in HPLC are often effective in SFC.

Experimental Protocol: Chiral SFC Analysis of this compound

  • Column: Chiralpak® AD-3 (or a similar amylose-based CSP for SFC), 4.6 x 150 mm, 3 µm.

  • Mobile Phase: Supercritical CO2 and Methanol (gradient or isocratic). A typical starting point would be an isocratic mixture of 85% CO2 and 15% Methanol containing 0.1% DEA.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL.

  • Injection Volume: 5 µL.

Spectroscopic and Spectrometric Methods

While chromatographic methods physically separate the enantiomers before detection, spectroscopic techniques can often determine the enantiomeric excess of a mixture without separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be a powerful tool for determining enantiomeric purity, typically through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[11][12][13]

  • Chiral Derivatizing Agents (CDAs): The chiral analyte is reacted with an enantiomerically pure CDA to form a pair of diastereomers. These diastereomers have distinct NMR spectra, and the ratio of the diastereomers, determined by integrating specific signals, corresponds to the enantiomeric ratio of the original analyte.[14] A commonly used CDA for amines is Mosher's acid.[11]

  • Chiral Solvating Agents (CSAs): The chiral analyte forms transient diastereomeric complexes with a CSA in solution.[13] This can induce chemical shift differences between the enantiomers in the NMR spectrum, allowing for their quantification.

Trustworthiness of the Protocol: A key consideration when using CDAs is to ensure that the derivatization reaction proceeds to completion and that no kinetic resolution occurs, which would lead to an inaccurate determination of the enantiomeric ratio. Running the reaction with a racemic mixture of the analyte can help validate the method.

Experimental Protocol: NMR Analysis with a Chiral Solvating Agent

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Addition of CSA: Add an enantiomerically pure CSA, such as (R)-(-)-1,1'-Bi-2-naphthol (BINOL), in a molar excess (e.g., 2-5 equivalents).

  • NMR Acquisition: Acquire a high-resolution 1H NMR spectrum.

  • Data Analysis: Identify a well-resolved proton signal that shows distinct chemical shifts for the two enantiomers in the presence of the CSA. The enantiomeric ratio is determined by the integration of these two signals.

Logical Relationship in NMR-based Enantiomeric Purity Determination

NMR_Logic cluster_complex Formation of Transient Diastereomeric Complexes Analyte Enantiomeric Mixture (R and S) Complex_R (R)-Analyte : (R)-BINOL Analyte->Complex_R Complex_S (S)-Analyte : (R)-BINOL Analyte->Complex_S CSA Chiral Solvating Agent (e.g., (R)-BINOL) CSA->Complex_R CSA->Complex_S NMR NMR Spectrum Shows Distinct Signals for Each Complex Complex_R->NMR Complex_S->NMR Quantification Integration of Signals Determines Enantiomeric Ratio NMR->Quantification

Caption: Logic of NMR-based enantiomeric purity analysis.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[15][16][17][18] The magnitude of the CD signal is directly proportional to the enantiomeric excess of the sample.

Expertise in Application: While CD is highly sensitive to chirality, it is generally not a standalone method for the primary determination of enantiomeric purity in a newly synthesized compound.[4] This is because a reference spectrum of the pure enantiomer is required for calibration. However, it can be an excellent tool for rapid screening or for monitoring the enantiomeric purity of a known compound once a calibration curve has been established. It can also be coupled with HPLC as a chiroptical detector.[5][19]

Comparison of Methods

FeatureChiral HPLCChiral SFCNMR with Chiral AgentsCircular Dichroism
Principle Differential interaction with a chiral stationary phaseDifferential interaction with a CSP in a supercritical fluid mobile phaseFormation of diastereomers or transient diastereomeric complexesDifferential absorption of circularly polarized light
Separation? YesYesNo (in most cases)No
Sensitivity HighHighModerate to LowModerate
Speed ModerateFastFast (for sample prep and acquisition)Very Fast
Solvent Usage High (organic)Low (primarily CO2)LowLow
Quantitative Accuracy HighHighGood (if validated)Good (with calibration)
Requirement for Pure Enantiomer Standard Not essential for % e.e. determinationNot essential for % e.e. determinationNoYes (for calibration)
Primary Application Gold standard for R&D and QCHigh-throughput screening, "green" alternative to HPLCStructural confirmation and purity assessmentRapid screening, conformational studies

Conclusion

The evaluation of the enantiomeric purity of a synthesized compound like this compound is a critical step in its development as a potential therapeutic agent. Chiral chromatography, particularly HPLC and SFC, stands out as the most robust and reliable method for accurate quantification of enantiomeric excess.[4] NMR spectroscopy with chiral auxiliaries offers a valuable orthogonal technique, while circular dichroism can be a powerful tool for rapid screening. The choice of method will ultimately depend on the specific requirements of the analysis, including the available instrumentation, sample throughput needs, and the stage of drug development. A multi-faceted approach, potentially employing both a chromatographic and a spectroscopic method, can provide the highest level of confidence in the enantiomeric purity of the synthesized compound.

References

  • Physics Forums. (2007). Chiral Purity (enantiomer excess) for HPLC. [Link]

  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

  • Petrová, B., et al. (2022). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. MDPI. [Link]

  • Slideshare. (n.d.). Applications of Chiral Supercritical Fluid Chromatography. [Link]

  • Smith, A. D., et al. (2011). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Organic Letters. [Link]

  • University of Bath. (2023). Chirality @ Bath Chemistry. [Link]

  • ResearchGate. (2008). Chiral HPLC for effective enantiomer separation. [Link]

  • Wenzel, T. J. (2018). NMR determination of enantiomeric purity. Chemical Reviews. [Link]

  • LibreTexts Chemistry. (2022). Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. [Link]

  • The Biochemist. (2021). Beginners guide to circular dichroism. [Link]

  • LCGC. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Sánchez-Lafuente, C., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. [Link]

  • LibreTexts Chemistry. (2022). Circular Dichroism. [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

  • Nature Protocols. (2012). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]

  • Phenomenex. (n.d.). Chiral Super Critical Fluid Chromatography. [Link]

  • Applied Photophysics. (n.d.). An introduction to circular dichroism spectroscopy. [Link]

  • ResearchGate. (2015). From which instrument can we determine enantiomeric purity?. [Link]

  • Wikipedia. (n.d.). Supercritical fluid chromatography. [Link]

  • PubChem. (n.d.). 4-(Piperidin-4-yloxy)-piperidine-1-carboxylic acid t-butyl ester. [Link]

  • MDPI. (2023). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. [Link]

  • Optics Express. (2021). Circular dichroism spectroscopy and chiral sensing in optical fibers. [Link]

  • Global Substance Registration System. (n.d.). 3-(1-BENZYLPIPERIDIN-4-YL)OXYBENZAMIDE. [Link]

  • PubChem. (n.d.). 1-[2-(Naphthalen-2-yloxy)-acetyl]-piperidine-4-carboxylic acid amide. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(Piperidin-4-yloxy)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe and compliant disposal of 4-(Piperidin-4-yloxy)benzamide, a compound frequently utilized in medicinal chemistry and drug development as a versatile intermediate.[1] Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, step-by-step instructions grounded in established chemical principles.

Foundational Safety and Hazard Assessment

Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound and its potential degradation products is paramount. While a comprehensive toxicological profile for this specific compound is not widely published, an analysis of its constituent functional groups—a benzamide, a piperidine ring, and an ether linkage—provides a basis for a robust safety assessment.

The piperidine moiety suggests potential for corrosive properties and toxicity, similar to piperidine itself, which is classified as a flammable liquid and is harmful if swallowed, toxic in contact with skin, and can cause severe skin burns and eye damage. The benzamide group is generally more stable but can be irritating.[2] Therefore, handling of this compound requires stringent adherence to standard laboratory safety protocols.

Table 1: Hazard Profile and Personal Protective Equipment (PPE)

Hazard ClassificationDescriptionRecommended Personal Protective Equipment (PPE)
Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin.[1][3]Chemical-resistant gloves (Nitrile), lab coat, safety glasses with side shields or goggles.[4]
Skin and Eye Irritation May cause skin and serious eye irritation.[3]Chemical-resistant gloves, lab coat, safety goggles. An eyewash station should be readily accessible.[5]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust.[6]Use in a well-ventilated area or a chemical fume hood. If dust generation is likely, a NIOSH-approved respirator is recommended.[6]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date information. All handling and disposal procedures should be performed within a certified chemical fume hood.

Strategic Disposal Pathways: A Decision-Making Framework

The primary goal of chemical disposal in a laboratory setting is to render the substance non-hazardous or to prepare it for collection by a licensed waste disposal service. For this compound, two main disposal routes are recommended, depending on the quantity of waste.

DisposalWorkflow Disposal Decision Workflow for this compound start Waste this compound decision Quantity of Waste? start->decision small_scale Small Scale (< 5g) decision->small_scale < 5g large_scale Large Scale (≥ 5g) / Contaminated Materials decision->large_scale ≥ 5g hydrolysis Laboratory-Scale Alkaline Hydrolysis small_scale->hydrolysis collection Collection for Licensed Disposal large_scale->collection neutralization Neutralization & Aqueous Waste Disposal hydrolysis->neutralization end Disposal Complete neutralization->end collection->end

Caption: Decision workflow for the proper disposal of this compound.

For small quantities of relatively pure material (typically less than 5 grams), a laboratory-scale chemical degradation procedure via alkaline hydrolysis is the preferred method. This approach breaks down the molecule into less hazardous, water-soluble components that can be neutralized and disposed of as aqueous waste, in accordance with local regulations. For larger quantities, or for materials heavily contaminated with other substances, direct disposal via a licensed hazardous waste contractor is the most prudent and compliant option.[6]

Experimental Protocol: Laboratory-Scale Alkaline Hydrolysis

This protocol details the chemical degradation of this compound into 4-(piperidin-4-yloxy)benzoic acid and ammonia through alkaline hydrolysis. The rationale for this approach is the relative lability of the amide bond to hydrolysis under basic conditions, a common and well-understood reaction for benzamides.[7]

3.1. Materials and Reagents

  • Waste this compound

  • Sodium hydroxide (NaOH), 2.5 M aqueous solution

  • Hydrochloric acid (HCl), 1 M aqueous solution for neutralization

  • pH indicator strips or a calibrated pH meter

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Stir bar and magnetic stir plate

  • Appropriate glassware (beakers, graduated cylinders)

3.2. Step-by-Step Hydrolysis Procedure

  • Preparation: In a chemical fume hood, weigh the waste this compound. For every 1 gram of the compound, measure approximately 30 mL of 2.5 M sodium hydroxide solution. This provides a significant molar excess of hydroxide to drive the reaction to completion.

  • Reaction Setup: Combine the this compound and the sodium hydroxide solution in a round-bottom flask equipped with a stir bar. Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.

  • Heating and Reflux: Gently heat the mixture to a reflux (boiling) using a heating mantle or water bath. Allow the reaction to reflux for a minimum of 2 hours. The amide hydrolysis will produce ammonia gas, which is a key indicator of the reaction's progress.

  • Reaction Monitoring: The evolution of ammonia gas, which has a characteristic pungent odor, signifies the breakdown of the amide bond. The reaction is considered complete when the solid this compound has fully dissolved and the solution becomes homogeneous.

  • Cooling: After the reflux period, turn off the heat and allow the solution to cool to room temperature.

3.3. Neutralization and Final Disposal

The resulting solution is highly alkaline and contains the sodium salt of 4-(piperidin-4-yloxy)benzoic acid. This solution must be neutralized before it can be disposed of as aqueous waste.

  • Initial Dilution: Carefully dilute the cooled reaction mixture with an equal volume of cold water in a suitably sized beaker. This helps to manage the heat generated during neutralization.

  • Neutralization: While stirring, slowly and carefully add 1 M hydrochloric acid to the alkaline solution.[8] Monitor the pH of the solution frequently using pH indicator strips or a pH meter. Continue adding acid dropwise until the pH of the solution is between 6.0 and 8.0.[9] Be aware that as the solution becomes acidic, the 4-(piperidin-4-yloxy)benzoic acid may precipitate out of solution.

  • Final Disposal: Once neutralized, the resulting aqueous solution or suspension can typically be disposed of down the drain with copious amounts of water, in accordance with the guidelines of your institution's Environmental Health and Safety (EHS) office and local wastewater regulations. It is imperative to confirm your institution's specific policies on aqueous waste disposal. If precipitation is significant, the solid can be filtered, and the filtrate disposed of as aqueous waste. The solid, now primarily 4-(piperidin-4-yloxy)benzoic acid, should be collected as solid chemical waste.[5][10]

Disposal of Large Quantities and Contaminated Materials

For quantities of this compound greater than 5 grams, or for materials such as contaminated labware, spill cleanup debris, or impure compound, the alkaline hydrolysis procedure is not recommended due to safety and scalability concerns. In these instances, the material must be disposed of as hazardous chemical waste.

4.1. Packaging and Labeling

  • Containment: Place the waste material in a chemically compatible, sealable container. Ensure the container is in good condition and will not leak.

  • Labeling: Clearly label the container as "Hazardous Waste" and include the full chemical name: "this compound". Also, list any other known contaminants and their approximate concentrations. Include the date of waste generation.

  • Storage: Store the sealed and labeled container in a designated satellite accumulation area, segregated from incompatible materials, until it is collected by your institution's EHS personnel or a licensed hazardous waste disposal contractor.[11][12]

Emergency Procedures for Spills

In the event of a spill of this compound powder:

  • Evacuate and Secure: Alert others in the immediate area and restrict access.

  • Personal Protection: Don appropriate PPE, including a respirator if the powder is airborne.

  • Cleanup: Gently sweep or scoop the spilled solid material to avoid creating dust. Place the collected material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water. Collect all cleanup materials (e.g., paper towels, wipes) and place them in the hazardous waste container.

  • Reporting: Report the spill to your laboratory supervisor and EHS office as per your institution's policy.

By adhering to these detailed procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the principles of good laboratory practice and regulatory compliance.

References

  • Capot Chemical. (n.d.). MSDS of 4-Piperidin-4-YL-benzoic acid methyl ester. Retrieved from [Link]

  • Carl ROTH. (2015, August 28). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

  • ScienceLab.com. (2005, October 10). Material Safety Data Sheet - Benzoic acid MSDS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • FuseSchool. (2015, December 4). Neutralisation of Alkalis | Acids, Bases & Alkali's | Chemistry. Retrieved from [Link]

  • Bunton, C. A., Nayak, B., & O'Connor, C. (1966). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry, 31(5), 1545-1549.
  • American Chemical Society. (2024, July 30). Lesson 6.9: Neutralizing Acids and Bases. Retrieved from [Link]

  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Kinetics and Mechanism of Alkaline Hydrolysis of Y-Substituted Phenyl Phenyl Carbonates. Retrieved from [Link]

  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Neutralization. Retrieved from [Link]

  • American Institute for Conservation. (n.d.). 20. Neutralization and Alkalization. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Lab Manager. (2024, December 31). How to Neutralize Chemical Spills. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Khan, M. N. (1984). Kinetics and mechanism of the alkaline hydrolysis of maleimide. Journal of Pharmaceutical Sciences, 73(12), 1767-1771.
  • Fernández, B., Perillo, I., & Lamdan, S. (1978). Alkaline hydrolysis of 1,2,3-trisubstituted cyclic amidinium salts. Kinetic study of N → N′ acyl migration in alkaline solution in an ethylenediamine derivative. Journal of the Chemical Society, Perkin Transactions 2, (5), 545-550.

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Navigating the Handling of 4-(Piperidin-4-yloxy)benzamide: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation: This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of 4-(Piperidin-4-yloxy)benzamide. As a Senior Application Scientist, this document is crafted to ensure the safety of all laboratory personnel, including researchers, scientists, and drug development professionals, by providing in-depth, scientifically grounded guidance.

Hazard Analysis: A Synthesis of Structural Precedents

This compound is a synthetic organic compound, appearing as a white powder and is insoluble in water.[1] Its structure, combining a benzamide core with a piperidin-4-yloxy moiety, suggests a hazard profile influenced by both components.[1]

Based on data from related compounds, the primary anticipated hazards include:

  • Oral Toxicity: Benzamide is harmful if swallowed.[2][3] The piperidine component also presents a risk of being harmful if ingested.

  • Skin and Eye Irritation/Corrosion: Piperidine is known to cause severe skin burns and eye damage.[4] Direct contact with this compound powder or solutions should be avoided.

  • Respiratory Irritation: Inhalation of fine dust may cause respiratory tract irritation.[2]

  • Dermal Toxicity: Piperidine is toxic in contact with skin.[4]

  • Potential for Genetic Defects: Benzamide is suspected of causing genetic defects.[3]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial for minimizing exposure risk. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Transferring (Solid) Chemical splash goggles and a face shieldDouble-gloving with nitrile glovesLong-sleeved lab coat, closed at the frontN95 respirator or higher, especially if not in a ventilated enclosure
Dissolving & Solution Handling Chemical splash gogglesNitrile glovesLong-sleeved lab coatNot generally required if handled in a fume hood
Running Reactions Chemical splash gogglesNitrile glovesLong-sleeved lab coatNot generally required if handled in a fume hood
Waste Disposal Chemical splash gogglesNitrile glovesLong-sleeved lab coatN95 respirator if handling solid waste outside of a fume hood
Rationale for PPE Selection:
  • Eye and Face Protection: Chemical splash goggles are the minimum requirement to protect against accidental splashes.[5] A face shield provides an additional layer of protection, particularly when handling larger quantities or during operations with a higher risk of splashing.[5]

  • Hand Protection: Double-gloving with nitrile gloves provides robust protection against dermal contact.[6] Nitrile is a suitable material for a broad range of chemicals. Gloves should be changed immediately if contaminated.

  • Body Protection: A long-sleeved, fully-buttoned lab coat prevents incidental skin contact.[5] For large-scale operations, chemical-resistant aprons or coveralls should be considered.[7]

  • Respiratory Protection: An N95 respirator is recommended when handling the solid compound outside of a certified chemical fume hood to prevent the inhalation of fine dust particles.[6]

Operational and Disposal Plans: A Step-by-Step Guide

Safe handling extends beyond PPE. The following procedural steps are designed to minimize risk throughout the experimental workflow.

Engineering Controls:
  • Ventilation: All handling of this compound, especially the weighing and transfer of the solid, should be conducted within a certified chemical fume hood.[8] This is the primary method for controlling inhalation exposure.

  • Weighing Enclosure: For precise weighing, a ventilated balance enclosure should be used to contain any airborne powder.

Step-by-Step Handling Protocol:
  • Preparation: Before handling, ensure that an appropriate spill kit is readily available. Designate a specific area within the fume hood for the handling of this compound.

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing and Transfer:

    • Perform these operations in a fume hood or ventilated enclosure.

    • Use a spatula to carefully transfer the solid, avoiding the creation of dust.

    • Close the container immediately after use.

  • Dissolving:

    • Add the solid to the solvent slowly to avoid splashing.

    • If heating is required, use a controlled heating mantle and monitor the process.

  • Post-Handling:

    • Wipe down the work area with an appropriate decontaminating solution.

    • Carefully remove PPE, avoiding contact with any contaminated surfaces.

    • Wash hands thoroughly with soap and water.

Spill Management:

In the event of a spill, the following steps should be taken:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Contain: If safe to do so, prevent the spread of the spill. For solid spills, avoid creating dust.[8] Gently cover with an absorbent material.[8]

  • Clean-up: Wearing appropriate PPE, carefully scoop the spilled material and absorbent into a labeled waste container.[8]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, labeled waste container. Do not mix with incompatible waste streams.

  • Contaminated Materials: All disposable PPE, weighing papers, and other contaminated materials should be placed in a designated hazardous waste bag.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[9][10] Contact your institution's environmental health and safety department for specific guidance.

Workflow and Decision Making

The following diagram illustrates the decision-making process for the safe handling of this compound.

PPE_Decision_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_procedure Procedure & Disposal Start Start: Handling this compound RiskAssessment Conduct Risk Assessment (Based on structural analogs) Start->RiskAssessment EngineeringControls Verify Engineering Controls (Fume Hood, Ventilated Enclosure) RiskAssessment->EngineeringControls Operation Identify Operation: Weighing, Dissolving, Reaction, Disposal EngineeringControls->Operation Weighing Weighing Solid: - Goggles & Face Shield - Double Nitrile Gloves - Lab Coat - N95 Respirator Operation->Weighing Solid Solution Solution Handling: - Goggles - Nitrile Gloves - Lab Coat Operation->Solution Liquid Waste Waste Disposal: - Goggles - Nitrile Gloves - Lab Coat - N95 (if solid) Operation->Waste Waste Handling Follow Step-by-Step Handling Protocol Weighing->Handling Solution->Handling Disposal Dispose of Hazardous Waste (per institutional guidelines) Waste->Disposal Spill Spill Occurs? Handling->Spill SpillProtocol Execute Spill Management Protocol Spill->SpillProtocol Yes Spill->Disposal No SpillProtocol->Disposal End End of Procedure Disposal->End

Caption: Decision workflow for handling this compound.

References

  • Chemos GmbH & Co.KG.
  • Sigma-Aldrich.
  • Carl ROTH.
  • Thermo Fisher Scientific.
  • Autech Industry Co.,Limited. Cas no 609781-30-8 (this compound).
  • Fisher Scientific. Safety Data Sheet: 2-(Piperidin-4-yloxy)benzonitrile.
  • Santa Cruz Biotechnology, Inc.
  • Methylamine Supplier. 4-(Piperidin-4-Yloxy)Benzonitrile.
  • Benchchem. Personal protective equipment for handling N-(4-bromobenzenesulfonyl)benzamide.
  • Central Drug House (P) Ltd.
  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment.
  • BLD Pharm. 609781-30-8|this compound.
  • Synblock Inc. CAS 609781-30-8 | this compound.
  • PubChem. 4-(Piperidin-4-yloxy)-piperidine-1-carboxylic acid t-butyl ester.
  • Huang, ZN., Liang, H., Liu, Y. et al. Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Arch. Pharm. Res. 41, 1149–1161 (2018).
  • Organic Syntheses. Working with Hazardous Chemicals.
  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Bernardo Ecenarro. Recommended PPE to handle chemicals.
  • Hazmat School. 5 Types of PPE for Hazardous Chemicals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.